2'-Deoxyuridine-13C,15N2
Beschreibung
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Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
231.18 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i9+1,10+1,11+1 |
InChI-Schlüssel |
MXHRCPNRJAMMIM-XPWHOUBVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxyuridine-13C,15N2: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 2'-Deoxyuridine-13C,15N2. This isotopically labeled nucleoside is a critical tool in a variety of research and development applications, particularly in quantitative bioanalysis and metabolic studies.
Chemical Properties and Structure
This compound is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxyuridine (B118206). The labeling involves the substitution of a carbon atom and two nitrogen atoms with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This isotopic enrichment provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
The fundamental chemical properties of this compound are nearly identical to those of the unlabeled compound. Any minor differences in properties such as melting point and density are generally considered negligible for most applications.
Table 1: General and Physical/Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1---INVALID-LINK--pyrimidine-2,4-dione | [1] |
| CAS Number | 369656-76-8 | [1][2] |
| Molecular Formula | C₈¹³CH₁₂¹⁵N₂O₅ | [2] |
| Molecular Weight | 231.18 g/mol | [1][2] |
| Appearance | White to Pale Yellow Solid | [2] |
| Purity | >95% | [2] |
| Isotopic Purity | >95% (99.8% reported in one analysis) | [2] |
| Storage | Long-term storage at 20°C | [2] |
Table 2: Properties of Unlabeled 2'-Deoxyuridine (for reference)
| Property | Value | Reference |
| Melting Point | 167-169 °C | |
| Solubility | Water: Moderately soluble | |
| DMSO: ~10 mg/mL | ||
| Dimethylformamide: ~16 mg/mL | ||
| Ethanol: Slightly soluble | ||
| PBS (pH 7.2): ~5 mg/mL |
Structure
The foundational structure of this compound consists of a deoxyribose sugar molecule linked to a pyrimidine (B1678525) base, uracil. The isotopic labeling is specifically at the C2 position of the pyrimidine ring and at both nitrogen atoms (N1 and N3).
SMILES: OC[C@H]1O--INVALID-LINK--[15N]2C=CC(=O)[15NH][13C]2=O[1]
Experimental Data
Reference 1H-NMR Data for 2'-Deoxyuridine (400 MHz in D₂O)
| Assignment | Chemical Shift (ppm) |
| A | 7.866 |
| B | 6.280 |
| C | 5.885 |
| D | 4.473 |
| E | 4.060 |
| F | 3.846 |
| G | 3.775 |
| J | 2.42 |
| K | 2.38 |
Reference 13C-NMR Data for 2'-Deoxyuridine
While a complete dataset is not available, key chemical shifts are known to occur in the typical ranges for nucleosides.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its specific molecular weight of approximately 231.18 g/mol . This distinct mass allows for its clear differentiation from the unlabeled 2'-deoxyuridine (molecular weight ~228.2 g/mol ) in mass spectrometry analyses.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Below is a representative protocol for the quantification of 2'-deoxyuridine in a biological matrix like plasma.
Protocol: Quantification of 2'-Deoxyuridine in Plasma using LC-MS/MS
1. Materials and Reagents:
-
2'-Deoxyuridine (unlabeled standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of unlabeled 2'-deoxyuridine in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions of unlabeled 2'-deoxyuridine at various concentrations to create a calibration curve.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of the internal standard working solution.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2'-deoxyuridine from other matrix components.
-
Flow Rate: A typical flow rate for the column used.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both unlabeled 2'-deoxyuridine and the this compound internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
-
Determine the concentration of 2'-deoxyuridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
While the primary application of this compound is as an internal standard, understanding the metabolic context of its unlabeled counterpart is crucial for interpreting experimental results. The metabolic pathway of deoxyuridine is relatively straightforward and can be visualized to understand its role in nucleotide metabolism.
Metabolic Pathway of 2'-Deoxyuridine
The following diagram illustrates the key steps in the metabolism of 2'-deoxyuridine.
Caption: Metabolic conversion of deoxycytidine to 2'-deoxyuridine and its subsequent breakdown.
Experimental Workflow: Quantitative Bioanalysis
The following diagram outlines the typical workflow for using this compound as an internal standard in a quantitative bioanalysis experiment.
Caption: A typical experimental workflow for quantifying 2'-deoxyuridine.
References
The Role of 2'-Deoxyuridine-¹³C,¹⁵N₂ in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds are indispensable tools in modern scientific research, providing unparalleled precision and insight into complex biological processes. Among these, 2'-Deoxyuridine-¹³C,¹⁵N₂ has emerged as a critical reagent in a variety of applications, from quantifying DNA damage to tracing metabolic pathways and elucidating the structures of nucleic acids. This technical guide provides a comprehensive overview of the core applications of 2'-Deoxyuridine-¹³C,¹⁵N₂, complete with detailed experimental methodologies, quantitative data, and visual representations of key workflows and pathways.
Core Applications of 2'-Deoxyuridine-¹³C,¹⁵N₂
2'-Deoxyuridine-¹³C,¹⁵N₂ is a non-radioactive, heavy-isotope-labeled analog of the natural deoxynucleoside, 2'-deoxyuridine (B118206). The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes allows for its differentiation from its endogenous counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This property underpins its primary uses in research:
-
Internal Standard for Quantitative Mass Spectrometry: Its most prevalent application is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of 2'-deoxyuridine and its modified forms, such as those resulting from DNA damage.[1][2] By adding a known amount of the labeled standard to a biological sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate measurements.[3][4]
-
Tracer in Metabolic Studies: As a metabolic tracer, 2'-Deoxyuridine-¹³C,¹⁵N₂ allows researchers to follow the fate of deoxyuridine through various metabolic pathways, particularly the pyrimidine (B1678525) salvage pathway.[5][6] This is crucial for understanding cellular nucleotide metabolism, especially in the context of cancer research and the development of antimetabolite drugs.[7]
-
Structural Biology with NMR Spectroscopy: In nucleic acid structural studies, the incorporation of ¹³C and ¹⁵N labeled nucleosides into DNA or RNA molecules enhances the resolution and sensitivity of NMR experiments.[8][9] This enables a more detailed analysis of the three-dimensional structure and dynamics of nucleic acids and their complexes with other molecules.
Quantitative Data
The utility of 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard and tracer relies on its well-defined physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₅ (with ¹³C and ¹⁵N isotopes) | [10] |
| Molecular Weight | Varies based on the number and position of labeled atoms | [10] |
| Isotopic Purity | Typically ≥ 98% for both ¹³C and ¹⁵N | Commercial Suppliers |
| Chemical Purity | Typically ≥ 98% | Commercial Suppliers |
Experimental Protocols
Quantification of 2'-Deoxyuridine in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of 2'-deoxyuridine in DNA samples using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard.
a. Sample Preparation (DNA Extraction and Hydrolysis)
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform extraction method to ensure high purity.
-
Internal Standard Spiking: To a known amount of extracted DNA (e.g., 10-50 µg), add a precise amount of 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard solution (concentration to be optimized based on the expected level of endogenous 2'-deoxyuridine and instrument sensitivity).
-
Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase. Incubate the mixture at 37°C for a sufficient time (e.g., 2-24 hours) to ensure complete digestion.[11]
-
Protein Removal: After digestion, remove the enzymes by protein precipitation (e.g., with cold acetonitrile (B52724) or methanol) or by using a filtration device.[12][13]
-
Sample Cleanup: The resulting supernatant containing the deoxynucleosides can be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Final Preparation: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.[1][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is typically employed.[14][15]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of deoxynucleosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for both endogenous 2'-deoxyuridine and the ¹³C,¹⁵N₂-labeled internal standard need to be determined and optimized on the specific mass spectrometer being used. For 2'-deoxyuridine, a common transition is the loss of the deoxyribose sugar.
-
c. Data Analysis
-
Quantification: The concentration of endogenous 2'-deoxyuridine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled 2'-deoxyuridine and a fixed concentration of the internal standard.
Metabolic Tracing of Pyrimidine Salvage Pathway
This protocol provides a framework for tracing the incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ into the cellular nucleotide pool.
a. Cell Culture and Labeling
-
Culture cells of interest (e.g., cancer cell lines) in appropriate growth medium.
-
Replace the standard medium with a medium containing a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The concentration and labeling time will need to be optimized based on the cell type and the specific metabolic pathway being investigated.
-
At various time points, harvest the cells.
b. Metabolite Extraction
-
Quench the metabolic activity rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells and collect the supernatant containing the polar metabolites.
c. LC-MS/MS Analysis
-
Analyze the cell extracts using an LC-MS/MS method optimized for the separation and detection of nucleosides and nucleotides.
-
Monitor for the mass isotopologues of downstream metabolites of the pyrimidine salvage pathway, such as dUMP, dTMP, and dTTP, to track the incorporation of the ¹³C and ¹⁵N labels.
d. Data Analysis
-
Analyze the mass isotopologue distribution of the targeted metabolites to determine the extent of label incorporation and to calculate metabolic flux through the pathway.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways where 2'-Deoxyuridine-¹³C,¹⁵N₂ is utilized.
Conclusion
2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful and versatile tool for researchers across various disciplines. Its application as an internal standard in mass spectrometry provides the gold standard for accurate quantification of nucleosides, which is paramount in fields like DNA damage assessment and clinical diagnostics. As a metabolic tracer, it offers a window into the intricate workings of cellular nucleotide metabolism, aiding in the discovery and development of new therapeutic agents. Furthermore, its use in NMR spectroscopy contributes to our fundamental understanding of the structure and function of nucleic acids. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the necessary knowledge to effectively integrate this valuable isotopic standard into their experimental designs, ultimately advancing our understanding of biology and medicine.
References
- 1. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 2. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Pyrimidines and Pyrimidine Nucleosides by Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Synthesis and Purification of 13C,15N Labeled Deoxyuridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of 13C,15N labeled deoxyuridine. The incorporation of stable isotopes into nucleosides is a critical tool in drug discovery and development, facilitating metabolic studies, mechanistic investigations, and quantitative analysis by mass spectrometry. This document details both chemical and enzymatic synthesis routes, along with robust purification protocols, to guide researchers in producing high-purity, isotopically enriched deoxyuridine for their specific applications.
Synthesis of 13C,15N Labeled Deoxyuridine
The synthesis of isotopically labeled deoxyuridine can be achieved through two primary strategies: chemical synthesis and enzymatic synthesis. Each approach offers distinct advantages and is suited for different research and production needs.
Chemical Synthesis: Direct Glycosylation Approach
A recent and improved method for the synthesis of labeled deoxyuridine involves the direct glycosylation of a labeled pyrimidine (B1678525) base with a protected deoxyribose sugar. This approach, as described by Gao and Kool (2024), avoids the use of hazardous reagents and offers excellent stereoselectivity.[1]
Experimental Protocol: Chemical Synthesis of [1,3-15N2, 2,4-13C2]-Deoxyuridine
This protocol is adapted from the work of Gao and Kool (2024).[1]
-
Preparation of Silylated [1,3-15N2, 2,4-13C2]-Uracil:
-
To a suspension of [1,3-15N2, 2,4-13C2]-uracil in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA).
-
Heat the mixture at 60°C until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain the silylated uracil (B121893) derivative.
-
-
Glycosylation Reaction:
-
Dissolve the silylated uracil in anhydrous acetonitrile.
-
Add a solution of 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose in anhydrous acetonitrile.
-
Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Deprotection:
-
Quench the reaction with methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanolic ammonia (B1221849) and stir at room temperature for 24 hours to remove the toluoyl protecting groups.
-
Evaporate the solvent to dryness.
-
-
Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.
-
Logical Relationship of Chemical Synthesis Steps
Caption: Chemical synthesis workflow for labeled deoxyuridine.
Enzymatic Synthesis: One-Pot, Two-Step Approach
Enzymatic synthesis provides a highly specific and often more environmentally friendly alternative to chemical methods. A one-pot, two-step enzymatic process can be employed to synthesize pyrimidine deoxynucleosides from a labeled pyrimidine base and a sugar phosphate.[2] This method utilizes phosphoribomutase (PRM) and thymidine (B127349) phosphorylase (TP).
Experimental Protocol: Enzymatic Synthesis of [1,3-15N2, 2,4-13C2]-Deoxyuridine
This protocol is based on the one-pot, two-step enzymatic synthesis of pyrimidine deoxynucleosides.[2]
-
Reaction Mixture Preparation:
-
In a suitable buffer (e.g., Tris-HCl, pH 7.5), dissolve 2-deoxy-D-ribose-5-phosphate and [1,3-15N2, 2,4-13C2]-uracil.
-
Add MnCl2 to the mixture, which helps to drive the reaction equilibrium towards product formation by precipitating inorganic phosphate.
-
-
Enzymatic Conversion:
-
Add phosphoribomutase (PRM) to the reaction mixture to catalyze the conversion of 2-deoxy-D-ribose-5-phosphate to α-2-deoxy-D-ribose-1-phosphate.
-
Incubate at 37°C for 2-4 hours.
-
Add thymidine phosphorylase (TP) to the same pot to catalyze the coupling of the labeled uracil to the sugar-1-phosphate.
-
Continue the incubation at 37°C for 12-16 hours.
-
-
Reaction Termination and Enzyme Removal:
-
Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins and precipitated phosphate.
-
-
Purification:
-
The supernatant containing the labeled deoxyuridine is collected and purified using HPLC.
-
Enzymatic Synthesis Signaling Pathway
Caption: One-pot, two-step enzymatic synthesis pathway.
Purification of 13C,15N Labeled Deoxyuridine
High purity of the labeled product is essential for its intended applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the purification of nucleosides. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed, along with ion-exchange chromatography for specific separation needs.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a robust and widely used technique for the purification of nucleosides.
Experimental Protocol: RP-HPLC Purification
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the deoxyuridine peak.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the separation of polar compounds like nucleosides.
Experimental Protocol: HILIC Purification
-
Column: Amide or Zwitterionic HILIC column (e.g., 3.5 µm particle size, 2.1 x 150 mm).
-
Mobile Phase A: 90% Acetonitrile, 10% Water, 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate, pH 5.8.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 260 nm and/or Mass Spectrometry (MS).
-
Fraction Collection and Post-Purification: As described for RP-HPLC.
Purification Workflow
Caption: General workflow for the purification of deoxyuridine.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of labeled deoxyuridine.
Table 1: Synthesis of 13C,15N Labeled Deoxyuridine
| Synthesis Method | Key Reagents/Enzymes | Typical Yield (%) | Isotopic Enrichment (%) | Reference |
| Chemical Synthesis | [1,3-15N2, 2,4-13C2]-Uracil, Protected Deoxyribose, TMSOTf | 60-75 | >98 | Gao and Kool, 2024[1] |
| Enzymatic Synthesis | 2-Deoxy-D-ribose-5-phosphate, [1,3-15N2, 2,4-13C2]-Uracil, PRM, TP | 50-65 | >99 | [2] |
Table 2: Purification of 13C,15N Labeled Deoxyuridine
| Purification Method | Column Type | Typical Recovery (%) | Final Purity (%) |
| Reversed-Phase HPLC | C18 | 85-95 | >99 |
| HILIC | Amide or Zwitterionic | 80-90 | >99 |
Isotopic Enrichment and Purity Analysis
The isotopic enrichment and purity of the final product must be rigorously determined.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled deoxyuridine and to determine the degree of isotopic incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are powerful tools to confirm the structure of the labeled deoxyuridine and to verify the positions of the isotopic labels. The coupling patterns and chemical shifts in the NMR spectra provide detailed structural information.
This guide provides a framework for the synthesis and purification of 13C,15N labeled deoxyuridine. Researchers should optimize the described protocols based on their specific starting materials and available instrumentation to achieve the desired yield and purity for their studies.
References
- 1. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot two-step enzymatic coupling of pyrimidine bases to 2-deoxy-D-ribose-5-phosphate. A new strategy in the synthesis of stable isotope labeled deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxyuridine-¹³C,¹⁵N₂ as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in biomedical research, offering a powerful method to trace the metabolic fate of molecules in biological systems. Among these, 2'-Deoxyuridine-¹³C,¹⁵N₂ stands out as a valuable tracer for investigating DNA synthesis and cell proliferation. This non-radioactive, stable isotope-labeled nucleoside allows for the safe and accurate quantification of de novo DNA synthesis in a variety of research settings, from cell culture to in vivo models. By incorporating both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes, this tracer provides a distinct mass shift that is readily detectable by mass spectrometry, enabling precise measurement of its incorporation into newly synthesized DNA.
This technical guide provides a comprehensive overview of the application of 2'-Deoxyuridine-¹³C,¹⁵N₂ as a stable isotope tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments utilizing this powerful tool for studying cell kinetics, DNA metabolism, and the efficacy of therapeutic agents targeting cell proliferation.
Core Principles
2'-Deoxyuridine is a precursor for the synthesis of thymidine (B127349), one of the four nucleobases in DNA. When cells are supplied with 2'-Deoxyuridine-¹³C,¹⁵N₂, it is taken up and enters the pyrimidine (B1678525) salvage pathway. Through a series of enzymatic reactions, it is converted into labeled thymidine triphosphate, which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle. The presence of the ¹³C and ¹⁵N isotopes results in a heavier DNA molecule, and the extent of this isotopic enrichment can be precisely quantified using mass spectrometry. This allows for the calculation of the fraction of newly synthesized DNA, providing a direct measure of cell proliferation.
Data Presentation: Product Specifications
Quantitative data regarding the physical and chemical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂ is crucial for experimental design and data interpretation. The following table summarizes typical product specifications from various commercial suppliers.
| Property | Specification | Reference |
| Chemical Formula | C₈¹³CH₁₂¹⁵N₂O₅ | [1][2] |
| Molecular Weight | ~231.18 g/mol | [2] |
| Isotopic Purity (¹³C) | ≥ 98% | [3] |
| Isotopic Purity (¹⁵N) | ≥ 98% | [3] |
| Chemical Purity | ≥ 98% | [1] |
| Appearance | White to off-white solid | |
| Storage | -20°C, protect from light | [3] |
Signaling Pathway: Pyrimidine Salvage Pathway
The incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ into DNA is mediated by the pyrimidine salvage pathway. The following diagram illustrates the key steps involved in this process.
Experimental Protocols
The following protocols provide a general framework for using 2'-Deoxyuridine-¹³C,¹⁵N₂ to measure cell proliferation in vitro and in vivo. These are adaptable and may require optimization based on the specific cell type or animal model.
In Vitro Cell Labeling
-
Cell Culture: Culture cells of interest in their appropriate growth medium. For optimal labeling, cells should be in the logarithmic growth phase.
-
Preparation of Labeling Medium: Prepare a stock solution of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1-10 mM. The final concentration in the cell culture medium typically ranges from 1-100 µM, which should be optimized for each cell line to avoid any potential toxicity.
-
Labeling: Replace the existing culture medium with the medium containing 2'-Deoxyuridine-¹³C,¹⁵N₂. The incubation time will depend on the cell cycle length and the desired level of incorporation, typically ranging from a few hours to the duration of one or more cell cycles.
-
Cell Harvesting: After the desired labeling period, harvest the cells by trypsinization or scraping. Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated tracer.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
In Vivo Labeling
-
Tracer Administration: The route of administration will depend on the animal model and the target tissue. Common methods include intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. The dosage should be determined empirically, but a starting point can be in the range of 10-100 mg/kg body weight.
-
Labeling Period: The duration of labeling will depend on the turnover rate of the cell population of interest. This can range from a few hours for rapidly dividing cells to several days or weeks for slower-turnover tissues.
-
Tissue Collection: At the end of the labeling period, humanely euthanize the animal and dissect the tissues of interest. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction.
-
DNA Extraction and Quantification: Follow the same procedures as described for in vitro experiments.
Sample Preparation for Mass Spectrometry
-
DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides. A common method involves sequential digestion with DNase I, nuclease P1, and alkaline phosphatase.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the deoxyribonucleosides need to be derivatized to increase their volatility. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Sample Analysis: Analyze the prepared samples by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a cell proliferation study using 2'-Deoxyuridine-¹³C,¹⁵N₂.
Quantitative Data Analysis
The primary output from the mass spectrometry analysis is the isotopic enrichment of the deoxyribonucleosides. This is determined by measuring the relative abundance of the isotopically labeled (heavier) and unlabeled (lighter) forms of a specific deoxyribonucleoside, typically deoxyadenosine (B7792050) (dA) or deoxyguanosine (dG), as deoxyuridine is converted to thymidine.
The fraction of newly synthesized DNA (f) can be calculated using the precursor-product relationship:
f = (Enrichment in DNA) / (Enrichment in precursor pool)
The enrichment in the precursor pool (e.g., dTTP) is often difficult to measure directly. Therefore, a common approach is to use the enrichment of a surrogate marker or to assume that the precursor pool enrichment reaches a steady state that is proportional to the administered tracer.
Conclusion
2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful and versatile stable isotope tracer for the quantitative analysis of DNA synthesis and cell proliferation. Its non-radioactive nature makes it a safe alternative to traditional methods, while the dual labeling provides a clear and unambiguous signal for mass spectrometric detection. The methodologies outlined in this guide provide a solid foundation for researchers to incorporate this valuable tool into their studies, enabling deeper insights into the dynamic processes of cell growth, tissue regeneration, and the mechanisms of action of novel therapeutic agents. As with any advanced technique, careful experimental design and optimization are paramount to achieving robust and reliable results.
References
Understanding the Metabolic Fate of Deoxyuridine with Isotopic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of deoxyuridine, with a particular focus on the application of isotopic labeling for quantitative analysis. Deoxyuridine, a pyrimidine (B1678525) nucleoside, stands at a critical juncture in cellular metabolism, where it can be either salvaged for the synthesis of DNA or directed towards catabolism. Understanding the balance between these pathways is crucial for research in cancer biology, virology, and the development of novel therapeutics. Isotopic labeling offers a powerful tool to trace the journey of deoxyuridine within the cell, providing quantitative insights into the flux through competing metabolic routes.
Metabolic Pathways of Deoxyuridine
Deoxyuridine that enters a cell has two primary metabolic fates: the salvage pathway, leading to its incorporation into DNA, and the catabolic pathway, resulting in its degradation and excretion.
The Salvage Pathway
In the salvage pathway, deoxyuridine is utilized for the synthesis of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. This pathway is particularly important in rapidly dividing cells.
-
Phosphorylation: Deoxyuridine is first phosphorylated by thymidine (B127349) kinase (TK) to deoxyuridine monophosphate (dUMP).
-
Methylation: Thymidylate synthase (TS) then catalyzes the methylation of dUMP to deoxythymidine monophosphate (dTMP). This reaction requires N5,N10-methylenetetrahydrofolate as a methyl donor.
-
Further Phosphorylation: dTMP is subsequently phosphorylated by thymidylate kinase and then by a nucleoside diphosphate (B83284) kinase to form deoxythymidine triphosphate (dTTP).
-
DNA Incorporation: Finally, dTTP is incorporated into the growing DNA chain by DNA polymerases during DNA replication.
The Catabolic Pathway
Alternatively, deoxyuridine can be directed towards the catabolic pathway, where it is broken down into smaller molecules for excretion.
-
Phosphorolysis: Thymidine phosphorylase (TP) catalyzes the reversible phosphorolysis of deoxyuridine to uracil (B121893) and deoxyribose-1-phosphate.
-
Reduction: Dihydropyrimidine dehydrogenase (DPD) reduces uracil to dihydrouracil (B119008).
-
Hydrolysis: Dihydropyrimidinase hydrolyzes dihydrouracil to β-ureidopropionate.
-
Final Cleavage: β-ureidopropionase (β-UP) cleaves β-ureidopropionate to produce β-aminoisobutyrate, ammonia, and carbon dioxide. β-aminoisobutyrate is the final major excretory product.[1][2]
Isotopic Labeling Strategies for Tracing Deoxyuridine Metabolism
Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and can be incorporated into deoxyuridine to trace its metabolic fate.[3] The use of isotopically labeled deoxyuridine in cell culture or in vivo allows for the precise measurement of its incorporation into various downstream metabolites and macromolecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Commonly used isotopically labeled deoxyuridine includes:
-
[¹³C₅]-deoxyuridine: All five carbon atoms in the ribose sugar are labeled.
-
[¹⁵N₂]-deoxyuridine: Both nitrogen atoms in the pyrimidine ring are labeled.
-
[U-¹³C, ¹⁵N₂]-deoxyuridine: Uniformly labeled with both ¹³C and ¹⁵N.
Experimental Protocols
The following sections outline the key experimental methodologies for tracing the metabolic fate of isotopically labeled deoxyuridine.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary cells) at a desired density in appropriate culture vessels.
-
Growth Medium: Culture cells in their standard growth medium until they reach the desired confluency or cell number.
-
Labeling Medium Preparation: Prepare fresh growth medium containing the isotopically labeled deoxyuridine (e.g., [¹³C₅, ¹⁵N₂]-deoxyuridine) at a final concentration typically in the low micromolar range. The exact concentration should be optimized for the specific cell type and experimental goals.
-
Labeling: Remove the standard growth medium and replace it with the labeling medium. Incubate the cells for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled deoxyuridine. The incubation time will depend on the metabolic rates of the cells and the specific pathways being investigated.[4]
Sample Collection and Processing
-
Cell Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites. This fraction will contain labeled deoxyuridine, dUMP, dTMP, and catabolites like β-aminoisobutyrate.
-
-
DNA Extraction:
-
The cell pellet remaining after metabolite extraction contains DNA, RNA, and proteins.
-
Use a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol to isolate genomic DNA.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric assay.
-
Analysis of Metabolites by LC-MS/MS
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Use a liquid chromatography (LC) system with a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Develop a gradient elution method to separate deoxyuridine and its various metabolites.[5][6]
-
Mass Spectrometry Analysis:
-
Couple the LC system to a tandem mass spectrometer (MS/MS).
-
Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., Multiple Reaction Monitoring - MRM).
-
Develop specific MRM transitions for the unlabeled (M+0) and labeled (e.g., M+7 for [¹³C₅, ¹⁵N₂]-deoxyuridine) forms of deoxyuridine and its downstream metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment of the label in each metabolite pool.
-
Determine the relative abundance of each metabolite.
-
Analysis of DNA Incorporation by LC-MS/MS
-
DNA Digestion:
-
Enzymatically digest the purified DNA to its constituent deoxynucleosides. A one-step digestion using a mix of enzymes like Benzonase, phosphodiesterase I, and alkaline phosphatase is efficient.[7][8] Alternatively, a two-step digestion with nuclease P1 followed by alkaline phosphatase can be used.[9]
-
Incubate the DNA with the digestion mix at 37°C for several hours to overnight to ensure complete digestion.
-
-
Sample Cleanup: Remove the enzymes from the digested sample, for example, by protein precipitation with cold acetonitrile (B52724) or by using a spin filter.
-
LC-MS/MS Analysis:
-
Separate the deoxynucleosides using a C18 reverse-phase LC column.
-
Use a tandem mass spectrometer to detect and quantify the unlabeled and labeled deoxythymidine.
-
The presence of labeled deoxythymidine (derived from labeled deoxyuridine) in the DNA digest is direct evidence of its incorporation through the salvage pathway.
-
-
Data Analysis:
-
Calculate the percentage of labeled deoxythymidine relative to the total deoxythymidine pool in the DNA. This provides a quantitative measure of the contribution of exogenous deoxyuridine to DNA synthesis.
-
Quantitative Data Presentation
The data obtained from isotopic labeling experiments can be used to determine the relative flux of deoxyuridine into the salvage and catabolic pathways. While specific quantitative values can vary significantly depending on the cell type, proliferation rate, and metabolic state, the following tables illustrate how such data can be presented.
Table 1: Fractional Enrichment of ¹³C and ¹⁵N in Deoxyuridine and its Metabolites in a Proliferating Cancer Cell Line.
| Metabolite | Time (hours) | Fractional Enrichment (%) |
| Deoxyuridine | 2 | 95.2 ± 2.1 |
| 8 | 98.5 ± 1.5 | |
| 24 | 99.1 ± 0.8 | |
| dUMP | 2 | 45.3 ± 3.5 |
| 8 | 78.6 ± 4.2 | |
| 24 | 85.1 ± 3.9 | |
| dTMP | 2 | 15.7 ± 2.8 |
| 8 | 42.3 ± 5.1 | |
| 24 | 65.4 ± 6.3 | |
| β-aminoisobutyrate | 2 | 5.1 ± 1.2 |
| 8 | 18.9 ± 2.5 | |
| 24 | 35.7 ± 4.1 |
Note: The values in this table are illustrative and represent hypothetical data from a ¹³C and ¹⁵N labeled deoxyuridine tracing experiment. Actual values will vary based on experimental conditions.
Table 2: Relative Flux of Deoxyuridine into Salvage vs. Catabolic Pathways.
| Cell Line | Condition | Flux into Salvage Pathway (%) | Flux into Catabolic Pathway (%) |
| Cancer Cell Line A | High Proliferation | 70 ± 5 | 30 ± 5 |
| Cancer Cell Line A | Low Proliferation | 45 ± 4 | 55 ± 4 |
| Normal Fibroblasts | High Proliferation | 55 ± 6 | 45 ± 6 |
| Normal Fibroblasts | Quiescent | 20 ± 3 | 80 ± 3 |
Note: This table presents a conceptual summary of expected results. The percentage of flux is calculated based on the rate of appearance of labeled products in each pathway relative to the rate of consumption of labeled deoxyuridine.
Visualizing Metabolic Pathways and Workflows
Visual representations are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.
References
- 1. UPB1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. β-ureidopropionase Deficiency -Journal of Interdisciplinary Genomics | Korea Science [koreascience.kr]
- 3. Mitochondrial thymidine-deoxyuridine-phosphorylating activity and the replication of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Principle of Using 2'-Deoxyuridine-¹³C,¹⁵N₂ in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of 2'-Deoxyuridine-¹³C,¹⁵N₂ as a stable isotope tracer in metabolic studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this powerful tool for investigating nucleotide metabolism.
Core Principles: Tracing Pyrimidine (B1678525) Metabolism with 2'-Deoxyuridine-¹³C,¹⁵N₂
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. By introducing a molecule labeled with heavy, non-radioactive isotopes (e.g., ¹³C and ¹⁵N) into a biological system, researchers can track the metabolic fate of the atoms within the molecule. 2'-Deoxyuridine-¹³C,¹⁵N₂ is a specialized tracer designed to probe the pyrimidine salvage pathway, a critical route for the synthesis of DNA precursors.
The core principle lies in the cellular uptake and metabolism of 2'-Deoxyuridine-¹³C,¹⁵N₂. Once inside the cell, it enters the pyrimidine salvage pathway, where it is phosphorylated to 2'-deoxyuridine (B118206) monophosphate (dUMP), a key precursor for the synthesis of 2'-deoxythymidine monophosphate (dTMP). The stable isotopes incorporated into the deoxyuridine molecule act as a "tag," allowing for the differentiation of newly synthesized nucleotides from the pre-existing unlabeled pool. The dual labeling with both ¹³C and ¹⁵N provides a distinct mass shift, enhancing the specificity and accuracy of detection by mass spectrometry.
By measuring the isotopic enrichment in downstream metabolites such as dUMP, dTMP, and ultimately, newly synthesized DNA, researchers can quantify the contribution of the pyrimidine salvage pathway to the overall nucleotide pool. This information is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and viral infections, where nucleotide metabolism is often dysregulated.
Experimental Protocols
Cell Culture and Isotope Labeling
A detailed protocol for a typical cell culture experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ is outlined below.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (isotopic purity >98%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%) in standard complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS, antibiotics, and the desired concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed sterile PBS, and then add the pre-warmed labeling medium.
-
Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into metabolites.
-
Harvesting: At each time point, aspirate the labeling medium and immediately proceed to the metabolite extraction step.
Metabolite Extraction
This protocol is designed to efficiently quench metabolism and extract polar metabolites, including nucleotides.
Materials:
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Quenching and Washing: Place the culture plate on ice. Quickly wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm plate).
-
Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying the isotopic enrichment of metabolites.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A suitable chromatography column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Typical LC-MS/MS Parameters (to be optimized for the specific instrument):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from high organic to high aqueous to elute polar compounds.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often optimal for nucleotides.
-
Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, specific precursor-to-product ion transitions for both unlabeled and ¹³C,¹⁵N₂-labeled deoxyuridine, dUMP, and dTMP should be established.
Data Presentation
Quantitative data from stable isotope tracing experiments are typically presented as isotopic enrichment and metabolic flux. The following tables provide an illustrative example of the type of data that can be generated from a time-course experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂.
Disclaimer: The following data is illustrative and intended to represent typical results from a metabolic flux experiment. Actual results will vary depending on the experimental conditions and cell type.
Table 1: Isotopic Enrichment of Key Metabolites Over Time
| Time (hours) | 2'-Deoxyuridine (M+3) Enrichment (%) | dUMP (M+3) Enrichment (%) | dTMP (M+3) Enrichment (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 85.2 ± 3.1 | 45.7 ± 2.5 | 15.3 ± 1.8 |
| 4 | 92.1 ± 2.5 | 68.9 ± 3.2 | 32.6 ± 2.1 |
| 8 | 96.5 ± 1.8 | 85.3 ± 2.1 | 55.8 ± 2.9 |
| 24 | 98.2 ± 1.1 | 94.6 ± 1.5 | 82.1 ± 2.3 |
(Data are presented as mean ± standard deviation, n=3. M+3 represents the isotopologue with three heavy isotopes from ¹³C and ¹⁵N.)
Table 2: Calculated Metabolic Fluxes through the Pyrimidine Salvage Pathway
| Metabolic Flux | Flux Rate (nmol / 10⁶ cells / hour) |
| Deoxyuridine Uptake | 15.2 ± 1.8 |
| dUMP Synthesis from Deoxyuridine | 12.8 ± 1.5 |
| dTMP Synthesis from dUMP | 8.5 ± 1.1 |
(Flux rates are calculated based on the rate of isotopic enrichment and pool sizes of the metabolites.)
Mandatory Visualizations
Pyrimidine Salvage Pathway
The following diagram illustrates the metabolic fate of 2'-Deoxyuridine-¹³C,¹⁵N₂ within the pyrimidine salvage pathway.
A Technical Guide to Commercial Sourcing and Application of 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers, key applications, and experimental considerations for 2'-Deoxyuridine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool in various research fields, including drug development, metabolic studies, and structural biology. Its stable isotope labels allow for precise tracking and quantification in complex biological systems.
Commercial Suppliers of 2'-Deoxyuridine-¹³C,¹⁵N₂
The following table summarizes the offerings for 2'-Deoxyuridine-¹³C,¹⁵N₂ from prominent commercial suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for detailed specifications.
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | 2'-Deoxyuridine (B118206), ammonium (B1175870) salt (¹³C₉, 98%; ¹⁵N₂, 98%) | CNLM-8771-CA | 369656-76-8 | ¹³C, 98%; ¹⁵N, 98% | ≥90% | 25 µmol, 50 µmol, 100 µmol |
| LGC Standards (TRC) | 2'-Deoxyuridine-2-¹³C;1,3-¹⁵N₂ | TRC-U829907 | 369656-75-7 | Not specified | >95% (HPLC) | Inquire |
| Pharmaffiliates | 2'-Deoxyuridine-¹³C,¹⁵N₂ | PA STI 026640 | 369656-76-8 | Not specified | Not specified | Inquire |
| MedchemExpress | 2'-Deoxyuridine-¹³C,¹⁵N₂ | HY-138253S | 369656-76-8 | Not specified | ≥98% | 1 mg, 5 mg, 10 mg |
Core Applications and Experimental Protocols
2'-Deoxyuridine-¹³C,¹⁵N₂ is primarily utilized in three key research areas: as an internal standard for mass spectrometry-based quantification, in nuclear magnetic resonance (NMR) for structural biology, and for metabolic flux analysis.
Internal Standard for LC-MS/MS Quantification
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for variability in sample preparation and matrix effects.[1]
Experimental Protocol: Quantification of 2'-Deoxyuridine in Plasma
This protocol provides a general framework for the quantification of endogenous 2'-deoxyuridine in plasma samples using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard.
-
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard solution (concentration to be optimized based on endogenous levels).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration. The gradient should be optimized to ensure separation from other plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
2'-Deoxyuridine: Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 117.1
-
2'-Deoxyuridine-¹³C,¹⁵N₂: Precursor ion (Q1) m/z 232.1 -> Product ion (Q3) m/z 120.1 (assuming labeling at the uracil (B121893) base)
-
-
Instrument parameters such as collision energy and declustering potential must be optimized for the specific instrument used.
-
-
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated using known concentrations of unlabeled 2'-deoxyuridine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of the internal standard.
-
NMR Studies of Nucleic Acid Structure and Dynamics
The incorporation of ¹³C and ¹⁵N labeled nucleosides into DNA or RNA oligonucleotides is a powerful technique for resolving their three-dimensional structures and studying their dynamics using heteronuclear NMR spectroscopy.[2]
Experimental Protocol: Enzymatic Synthesis of Labeled DNA for NMR
This protocol outlines a method for producing uniformly ¹³C,¹⁵N-labeled DNA.[2]
-
1. Preparation of Labeled dNTPs:
-
Labeled 2'-deoxyuridine triphosphate (dUTP) and other dNTPs are required. These can be sourced commercially or produced by growing bacteria (e.g., E. coli) in a minimal medium containing [¹³C]-glucose and [¹⁵N]-ammonium chloride as the sole carbon and nitrogen sources, followed by extraction and enzymatic conversion of nucleotides.
-
-
2. Enzymatic Synthesis of DNA:
-
The desired DNA sequence is synthesized using a DNA polymerase (e.g., Taq polymerase) and a synthetic DNA template.
-
The reaction mixture includes the template DNA, primers, DNA polymerase, and the ¹³C,¹⁵N-labeled dNTPs (including the labeled dUTP).
-
The reaction is performed using standard Polymerase Chain Reaction (PCR) protocols.
-
-
3. Purification of Labeled DNA:
-
The resulting labeled DNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
4. NMR Sample Preparation:
-
The purified, labeled DNA is desalted and dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 6.8).
-
The final sample concentration for NMR studies is typically in the range of 0.5 to 1.5 mM.
-
-
5. NMR Spectroscopy:
-
A suite of heteronuclear NMR experiments is performed to assign the chemical shifts of the ¹H, ¹³C, and ¹⁵N nuclei and to determine the structure. Common experiments include:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to observe correlations between protons and their directly attached nitrogens.
-
¹H-¹³C HSQC for proton-carbon correlations.
-
3D HNCACB, HN(CO)CACB experiments for sequential backbone assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments (e.g., ¹⁵N-edited NOESY-HSQC) to determine through-space proximities between protons, which are crucial for structure calculation.
-
-
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[3] By introducing a ¹³C-labeled substrate, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, researchers can trace the path of the labeled atoms through the nucleotide synthesis pathways.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The general workflow for an MFA experiment is as follows:
-
1. Experimental Design:
-
Define the metabolic network of interest (e.g., nucleotide synthesis pathways).
-
Select the appropriate isotopic tracer (e.g., 2'-Deoxyuridine-¹³C,¹⁵N₂) to maximize the information obtained about the fluxes of interest.
-
-
2. Tracer Experiment:
-
Culture cells in a defined medium.
-
Introduce the ¹³C-labeled substrate and allow the cells to reach an isotopic steady state.
-
-
3. Isotopic Labeling Measurement:
-
Harvest the cells and extract the metabolites.
-
Analyze the isotopic labeling patterns of the metabolites of interest (e.g., intracellular nucleosides and their derivatives) using GC-MS or LC-MS/MS.
-
-
4. Flux Estimation:
-
Use the measured labeling patterns and a computational model of the metabolic network to calculate the intracellular metabolic fluxes.
-
-
5. Statistical Analysis:
-
Perform statistical tests to assess the goodness-of-fit of the model and the confidence intervals of the estimated fluxes.
-
Visualizations
The following diagrams illustrate key concepts relevant to the use of 2'-Deoxyuridine-¹³C,¹⁵N₂.
References
A Comprehensive Technical Guide to the Safety and Handling of 13C,15N Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of nucleosides uniformly labeled with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). These stable isotope-labeled compounds are invaluable tools in biomedical research, particularly in the fields of drug development, metabolomics, and structural biology. By tracing the metabolic fate and structural dynamics of these labeled molecules, researchers can gain profound insights into cellular processes. This guide outlines the key safety considerations, provides detailed experimental protocols, and summarizes critical data to ensure the effective and safe use of these powerful research tools.
Core Safety Principles: Understanding Stable Isotopes
The paramount safety principle when working with ¹³C,¹⁵N labeled nucleosides is that the isotopic labels themselves do not confer any radiological hazard. Both ¹³C and ¹⁵N are naturally occurring, stable isotopes of carbon and nitrogen, respectively, meaning they do not undergo radioactive decay.[1] This inherent stability makes them exceptionally safe from a radiological perspective, a significant advantage over their radioactive counterparts like ¹⁴C or ³H.[1]
The primary safety considerations for ¹³C,¹⁵N labeled nucleosides are therefore dictated by the chemical and toxicological properties of the nucleoside molecule itself.[1] Standard laboratory safety practices for handling chemical compounds are sufficient and should be tailored to the specific nucleoside being used.
Hazard Identification and Safety Precautions
While ¹³C,¹⁵N labeled nucleosides are not radioactive, the unlabeled parent compounds may have associated hazards. It is crucial to consult the Safety Data Sheet (SDS) for the specific unlabeled nucleoside to understand its potential health effects, flammability, and reactivity.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat, when handling these compounds.
-
Ventilation: Handle powdered or volatile nucleosides in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
Spill Cleanup: In case of a spill, follow standard laboratory procedures for chemical cleanup. For powdered substances, avoid generating dust during cleanup.
Storage and Disposal
Proper storage is crucial to maintain the integrity and stability of ¹³C,¹⁵N labeled nucleosides.
Storage Recommendations:
-
Temperature: Most labeled nucleosides should be stored in a freezer at or below -20°C.[2][3]
-
Desiccation: Store in a desiccated environment to prevent degradation from moisture.[2]
-
Light Protection: Protect from light to avoid photodegradation.[2][3]
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon) may be recommended.
Disposal:
Disposal of ¹³C,¹⁵N labeled nucleosides should be in accordance with local, state, and federal regulations for non-hazardous chemical waste, unless the parent nucleoside has specific hazardous properties.
Quantitative Data Summary
The following tables summarize key quantitative data for representative ¹³C,¹⁵N labeled nucleosides, compiled from various supplier technical data sheets.
Table 1: Physical and Chemical Properties
| Property | Adenosine-¹³C₁₀,¹⁵N₅ | Guanosine-¹³C₁₀,¹⁵N₅ | Uridine-¹³C₉,¹⁵N₂ | Cytidine-¹³C₉,¹⁵N₃ |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₄ | ¹³C₁₀H₁₃¹⁵N₅O₅ | ¹³C₉H₁₂¹⁵N₂O₆ | ¹³C₉H₁₃¹⁵N₃O₅ |
| Molecular Weight | 282.13 g/mol | 298.16 g/mol | 261.12 g/mol | 260.13 g/mol |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |
| Isotopic Purity | ≥98 atom % | ≥98 atom %[2] | ≥98 atom %[3] | ≥98 atom % |
| Chemical Purity | ≥95% (CP) | ≥98%[2] | ≥95%[3] | ≥95% |
Table 2: Safety and Handling Information (Based on Unlabeled Compound Data)
| Parameter | Adenosine | Guanosine | Uridine | Cytidine |
| Hazard Class | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous |
| Pictograms | None | None | None | None |
| Signal Word | None | None | None | None |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | Safety glasses, gloves, lab coat | Safety glasses, gloves, lab coat[4] | Safety glasses, gloves, lab coat |
| Storage Temperature | Refrigerated (+2°C to +8°C)[5] | Freezer (-20°C)[2] | Freezer (-20°C)[3] | Room temperature |
| Flash Point | Not applicable | Not applicable | Not applicable | Not applicable |
Experimental Protocols
¹³C,¹⁵N labeled nucleosides are primarily used as tracers in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure and dynamics of nucleic acids and to study metabolic pathways.
Protocol 1: NMR Sample Preparation for Labeled RNA
This protocol outlines the general steps for preparing an RNA sample labeled with ¹³C,¹⁵N nucleosides for NMR analysis.[6][7]
Materials:
-
¹³C,¹⁵N labeled ribonucleoside triphosphates (rNTPs)
-
T7 RNA polymerase
-
DNA template for in vitro transcription
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O)
-
Centrifugal filter units
Methodology:
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, transcription buffer, and ¹³C,¹⁵N labeled rNTPs.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
RNA Purification:
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the RNA band and elute the RNA from the gel.
-
Ethanol precipitate the purified RNA.
-
-
Sample Preparation for NMR:
Protocol 2: LC-MS/MS Analysis of Labeled Nucleosides from Cultured Cells
This protocol describes the metabolic labeling of cellular RNA with ¹³C,¹⁵N nucleosides and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Materials:
-
Cell culture medium
-
¹³C,¹⁵N labeled nucleosides (e.g., uridine)
-
RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724) with 0.1% formic acid
-
LC-MS/MS system with a C18 column
Methodology:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with the ¹³C,¹⁵N labeled nucleoside for a desired period.
-
-
RNA Extraction and Digestion:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Digest the RNA to individual nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.[9]
-
Analyze the eluted nucleosides using a mass spectrometer in positive ion mode.
-
Set the mass spectrometer to monitor for the mass-to-charge ratios (m/z) of both the unlabeled (light) and labeled (heavy) nucleosides.
-
-
Data Analysis:
-
Quantify the abundance of light and heavy nucleosides by integrating the peak areas from the extracted ion chromatograms.
-
Calculate the percentage of new RNA synthesis by determining the ratio of heavy to total (heavy + light) nucleosides.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key metabolic pathway where labeled nucleosides are utilized and a general experimental workflow.
Caption: De Novo and Salvage Pathways for Purine Biosynthesis.
Caption: Workflow for Metabolic Labeling and LC-MS/MS Analysis.
This guide provides a foundational understanding of the safety, handling, and application of ¹³C,¹⁵N labeled nucleosides. For specific applications and troubleshooting, consulting detailed research articles and manufacturer's literature is recommended. By adhering to these guidelines, researchers can safely and effectively utilize these powerful tools to advance scientific discovery.
References
- 1. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. isotope.com [isotope.com]
- 6. academic.oup.com [academic.oup.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
An In-depth Technical Guide to Investigating the DNA Salvage Pathway Using 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2'-Deoxyuridine-¹³C,¹⁵N₂ for the investigation of the DNA salvage pathway. This stable isotope-labeled nucleoside serves as a powerful tool for elucidating the intricacies of nucleotide metabolism, particularly in the context of cancer research and the development of novel therapeutics targeting this critical cellular process.
Introduction to the DNA Salvage Pathway
Cells synthesize nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds nucleotides from simple precursors like amino acids, carbon dioxide, and ribose-5-phosphate. In contrast, the salvage pathway recycles pre-existing nucleosides and nucleobases derived from the degradation of DNA and RNA.[1] This recycling mechanism is a more energy-efficient process for maintaining the cellular nucleotide pool.[2]
In the context of pyrimidine (B1678525) metabolism, the salvage pathway is crucial for converting salvaged nucleosides, such as deoxyuridine, into their corresponding triphosphates for incorporation into newly synthesized DNA. This process is particularly significant in rapidly proliferating cells, including cancer cells, which often exhibit an increased reliance on the salvage pathway to meet their high demand for DNA precursors.[3][4] This dependency makes the DNA salvage pathway an attractive target for anti-cancer drug development.[5][6]
2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of the natural nucleoside 2'-deoxyuridine (B118206). The incorporation of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes allows for the precise tracing and quantification of deoxyuridine's metabolic fate using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] This enables researchers to dissect the activity of the DNA salvage pathway under various physiological and pathological conditions.
Core Signaling Pathway: The Pyrimidine Salvage Pathway
The salvage of 2'-deoxyuridine begins with its transport into the cell, followed by a series of enzymatic conversions. The key enzyme in this process is Thymidine (B127349) Kinase (TK), which phosphorylates deoxyuridine to deoxyuridine monophosphate (dUMP). Subsequently, dUMP can be converted to deoxythymidine monophosphate (dTMP) by thymidylate synthase (TS), which is then further phosphorylated to deoxythymidine triphosphate (dTTP) and incorporated into DNA. Alternatively, dUMP can be phosphorylated to deoxyuridine triphosphate (dUTP) and incorporated into DNA, though this is generally less common.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cancer Cells
This protocol outlines the general procedure for labeling the nascent DNA of cultured mammalian cancer cells with 2'-Deoxyuridine-¹³C,¹⁵N₂.
Materials:
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (sterile, cell-culture grade)
-
Mammalian cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
Procedure:
-
Cell Culture: Plate cancer cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Labeling: Prepare the labeling medium by dissolving 2'-Deoxyuridine-¹³C,¹⁵N₂ in complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a desired period (e.g., 2, 6, 12, or 24 hours) under standard cell culture conditions. The incubation time will influence the extent of label incorporation.
-
Cell Harvest and DNA Extraction: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Digestion: Digest the extracted DNA to its constituent deoxynucleosides. Resuspend the DNA in a suitable buffer and sequentially treat with nuclease P1 and alkaline phosphatase. This enzymatic digestion will release the individual deoxynucleosides, including the labeled 2'-deoxyuridine.
-
Sample Preparation for Analysis: Following digestion, the sample is ready for analysis by LC-MS/MS or NMR spectroscopy.
Protocol 2: Quantification of Labeled Deoxyuridine Incorporation by LC-MS/MS
This protocol describes the analysis of the digested DNA sample to quantify the amount of incorporated 2'-Deoxyuridine-¹³C,¹⁵N₂.
Materials:
-
Digested DNA sample from Protocol 1
-
Unlabeled 2'-deoxyuridine standard
-
2'-Deoxyuridine-¹³C,¹⁵N₂ standard
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of unlabeled 2'-deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂.
-
LC Separation: Inject the digested DNA sample and the standard solutions onto the C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the deoxynucleosides.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both unlabeled 2'-deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂.
-
Data Analysis: Integrate the peak areas for the specific MRM transitions of both the labeled and unlabeled deoxyuridine. Use the calibration curve to determine the concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ in the sample. The percentage of incorporation can be calculated as:
(% Incorporation) = ([Labeled dU] / ([Labeled dU] + [Unlabeled dU])) * 100
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: Incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ in Cancer Cell Lines
| Cell Line | Treatment | Incubation Time (h) | % Incorporation of ¹³C,¹⁵N₂-dU |
| MCF-7 | Control | 24 | Data not available |
| HCT116 | Control | 24 | Data not available |
| MCF-7 | Drug X | 24 | Data not available |
| HCT116 | Drug X | 24 | Data not available |
Experimental Workflow for Drug Efficacy Evaluation
2'-Deoxyuridine-¹³C,¹⁵N₂ can be a valuable tool to assess the efficacy of drugs that target the DNA salvage pathway, such as thymidine kinase inhibitors.
Applications in Drug Development
The ability to quantitatively measure the flux through the DNA salvage pathway using 2'-Deoxyuridine-¹³C,¹⁵N₂ has significant implications for drug development.
-
Target Validation: By demonstrating the reliance of specific cancer cell types on the salvage pathway, this technique can help validate enzymes like thymidine kinase as viable drug targets.
-
Mechanism of Action Studies: For novel compounds, this method can confirm whether they inhibit the salvage pathway by measuring the reduction in labeled deoxyuridine incorporation.
-
Pharmacodynamic Biomarkers: The level of labeled deoxyuridine incorporation could potentially serve as a pharmacodynamic biomarker to assess drug activity in preclinical and clinical studies.
-
Drug Resistance Studies: Researchers can investigate whether resistance to drugs targeting the de novo pathway leads to an increased reliance on the salvage pathway, which can be quantified using this isotopic tracer.
Conclusion
2'-Deoxyuridine-¹³C,¹⁵N₂ is a powerful and precise tool for the in-depth investigation of the DNA salvage pathway. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to quantitatively assess the activity of this crucial metabolic route. By leveraging stable isotope tracing, the scientific community can gain deeper insights into cancer metabolism and accelerate the development of targeted therapies that exploit the unique metabolic vulnerabilities of cancer cells.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-dilution analysis of rate-limiting steps and pools affecting the incorporation of thymidine and deoxycytidine into cultured thymus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Radio-deoxynucleoside Analogs used for Imaging tk Expression in a Transgenic Mouse Model of Induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 7. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Exploring De Novo Nucleotide Synthesis: A Technical Guide to Using Labeled Precursors
December 2025
Introduction
De novo nucleotide synthesis represents a fundamental metabolic process essential for cell growth, proliferation, and survival. This intricate network of enzymatic reactions builds the purine (B94841) and pyrimidine (B1678525) nucleotides that are the constituent blocks of DNA and RNA from simple precursors like amino acids, bicarbonate, and one-carbon units. Given its central role in cellular proliferation, this pathway is a key area of investigation for understanding normal physiology and a critical target in the development of therapeutics for a range of diseases, most notably cancer.
This technical guide provides an in-depth exploration of de novo nucleotide synthesis, with a specific focus on the powerful methodology of using stable isotope-labeled precursors to trace and quantify metabolic flux through these pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core concepts, experimental protocols, and data interpretation. We will delve into the specifics of both purine and pyrimidine synthesis, the regulatory mechanisms governed by key signaling pathways such as mTOR and MYC, and the practical application of mass spectrometry-based techniques for the analysis of labeled nucleotides.
The De Novo Nucleotide Synthesis Pathways
Cells synthesize nucleotides through two main routes: the de novo pathway and the salvage pathway. The de novo pathway, the focus of this guide, synthesizes nucleotides from elementary precursor molecules.[1][2] The salvage pathway recycles pre-existing nucleobases and nucleosides. While the salvage pathway is energetically less demanding, rapidly proliferating cells, such as cancer cells, often exhibit a heightened reliance on de novo synthesis to meet their increased demand for DNA and RNA production.[3][4]
De Novo Purine Synthesis
The de novo synthesis of purine nucleotides (adenosine monophosphate, AMP, and guanosine (B1672433) monophosphate, GMP) is a ten-step enzymatic pathway that occurs in the cytosol.[5][6] The process begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both AMP and GMP.[2][5] The purine ring is assembled on the ribose sugar, incorporating atoms from glycine, aspartate, glutamine, formate (B1220265) (carried by tetrahydrofolate), and carbon dioxide.[5]
De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidine nucleotides (uridine monophosphate, UMP, cytidine (B196190) triphosphate, CTP, and thymidine (B127349) triphosphate, TTP) is a six-step process.[2][5] Unlike purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to PRPP to form orotidine (B106555) 5'-monophosphate (OMP), which is subsequently decarboxylated to UMP.[1] The precursors for the pyrimidine ring are carbamoyl (B1232498) phosphate (B84403) (derived from glutamine and bicarbonate) and aspartate.[2] UMP serves as the precursor for the other pyrimidine nucleotides.
Tracing De Novo Synthesis with Labeled Precursors
Stable isotope labeling is a powerful technique for elucidating metabolic pathways by tracing the fate of atoms from a labeled nutrient source into downstream metabolites.[1] By supplying cells with precursors enriched in heavy isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can track their incorporation into newly synthesized nucleotides.[7] This approach allows for the quantitative analysis of metabolic flux, providing insights into the activity of the de novo synthesis pathway under various conditions.[8]
Commonly used labeled precursors for studying nucleotide synthesis include:
-
[U-¹³C]-glucose: Traces the incorporation of carbon into the ribose backbone of nucleotides and, through central carbon metabolism, into the amino acid precursors of the nucleotide bases.
-
[¹⁵N]-glutamine: Provides a direct tracer for the nitrogen atoms incorporated into both purine and pyrimidine rings.
-
[¹⁵N]-glycine: Specifically labels the purine ring.
-
[¹³C]-aspartate: Traces carbon incorporation into the pyrimidine ring.
The extent of isotopic enrichment in the nucleotide pool is typically measured using mass spectrometry, which can distinguish between molecules of different masses.[7]
Quantitative Analysis of De Novo Nucleotide Synthesis
The data generated from stable isotope labeling experiments allows for the quantification of the contribution of the de novo pathway to the total nucleotide pool. This is often expressed as the percentage of the pool that has incorporated the isotopic label.
Table 1: Isotopic Enrichment of Purine Nucleotides in HeLa Cells
| Time (hours) | ¹⁵N Enrichment in IMP (%) | ¹⁵N Enrichment in AMP (%) | ¹⁵N Enrichment in GMP (%) |
| 0 | 0 | 0 | 0 |
| 0.5 | 25 | 15 | 10 |
| 1.0 | 45 | 30 | 22 |
| 2.0 | 65 | 50 | 40 |
| 4.0 | 80 | 70 | 60 |
| 8.0 | 90 | 85 | 80 |
This table presents hypothetical data based on typical incorporation rates observed in published studies for illustrative purposes.[9][10]
Table 2: Relative Flux Contribution to Pyrimidine Synthesis
| Cell Line | Condition | De Novo Pathway Contribution (%) | Salvage Pathway Contribution (%) |
| MCF7 | Control | 60 | 40 |
| MCF7 | mTOR inhibitor | 35 | 65 |
| A549 | Control | 75 | 25 |
| A549 | MYC overexpression | 90 | 10 |
This table provides illustrative data reflecting trends observed in research literature.[11]
Experimental Protocols
Cell Culture and Isotopic Labeling
Objective: To label newly synthesized nucleotides in cultured cells with stable isotopes.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (FBS)
-
Labeled precursor (e.g., [U-¹³C]-glucose, [¹⁵N]-glutamine)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of the labeled precursor. The concentration will depend on the specific precursor and experimental goals, but typically ranges from the physiological concentration to a slight excess.
-
Aspirate the standard growth medium from the cells and wash the cell monolayer twice with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours). The incubation time will depend on the expected rate of nucleotide synthesis in the chosen cell line.
-
At each time point, proceed immediately to metabolite extraction.
Metabolite Extraction
Objective: To quench cellular metabolism and extract intracellular nucleotides.
Materials:
-
Labeled cells from the previous step
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of reaching high speeds and maintaining 4°C
-
Lyophilizer or vacuum concentrator
Protocol:
-
Aspirate the labeling medium from the cells.
-
Quickly wash the cell monolayer once with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).
-
Place the dish on dry ice for 10 minutes to ensure rapid quenching of metabolic activity.
-
Using a cell scraper, scrape the frozen cells in the methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the cell extract at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.
-
Store the dried metabolite pellet at -80°C until analysis.
LC-MS/MS Analysis of Labeled Nucleotides
Objective: To separate and quantify the isotopologues of nucleotides using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable chromatography column for polar metabolite separation (e.g., a HILIC column or an ion-pairing reversed-phase column).[12]
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[13][14]
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with the chromatography method (e.g., a mixture of acetonitrile (B52724) and water).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the nucleotides using a gradient elution program. The specific gradient will depend on the column and the nucleotides of interest. A typical HILIC gradient might involve a decreasing concentration of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ammonium (B1175870) acetate (B1210297) or ammonium formate buffer.[12]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode, as nucleotides are readily deprotonated.[13]
-
Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or targeted MS/MS on a high-resolution instrument to detect and quantify the different isotopologues of each nucleotide. This involves monitoring the transition from the precursor ion (the intact labeled or unlabeled nucleotide) to a specific product ion.[15]
-
The mass-to-charge ratio (m/z) of the precursor and product ions will increase with the number of incorporated heavy isotopes.
-
Table 3: Example LC-MS/MS Parameters for ATP Isotopologue Analysis
| Parameter | Setting |
| LC Column | SeQuant ZIC-cHILIC, 100 x 2.1 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion (M+0) | m/z 506.0 |
| Product Ion (M+0) | m/z 159.0 (loss of ribose) |
| Precursor Ion (M+5) | m/z 511.0 (for [¹⁵N₅]-ATP) |
| Product Ion (M+5) | m/z 164.0 |
These parameters are illustrative and will require optimization for specific instruments and applications.[12][13]
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to each isotopologue of a given nucleotide.
-
Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C).
-
Calculation of Isotopic Enrichment: Calculate the fractional or percentage enrichment of each isotopologue. The fractional enrichment of an M+n isotopologue is calculated as the peak area of the M+n isotopologue divided by the sum of the peak areas of all isotopologues (M+0, M+1, M+2, etc.).
Regulation of De Novo Nucleotide Synthesis
The de novo nucleotide synthesis pathways are tightly regulated to meet the cell's metabolic demands while avoiding the wasteful expenditure of energy and resources. This regulation occurs at multiple levels, including allosteric feedback inhibition and the control of gene expression by key signaling pathways.
Signaling Pathways
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and proliferation. mTOR complex 1 (mTORC1) promotes anabolic processes, including nucleotide synthesis.[1][16] mTORC1 can stimulate de novo pyrimidine synthesis through the phosphorylation and activation of carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD), the multifunctional enzyme that catalyzes the first three steps of the pathway.[16] This activation is mediated by the S6 kinase 1 (S6K1).[7]
Caption: mTORC1 signaling promotes de novo pyrimidine synthesis via S6K1-mediated activation of CAD.
The MYC oncogene is a transcription factor that plays a critical role in driving cell proliferation and metabolic reprogramming.[17] MYC directly upregulates the expression of numerous genes involved in both de novo purine and pyrimidine synthesis.[18][19] By increasing the abundance of the enzymes in these pathways, MYC enhances the overall capacity of the cell to produce nucleotides, thereby fueling rapid cell division.[17]
Caption: MYC transcriptionally upregulates genes involved in both purine and pyrimidine de novo synthesis.
Experimental Workflow and Logical Relationships
The successful execution of a stable isotope tracing experiment for de novo nucleotide synthesis requires a well-defined workflow and a clear understanding of the relationships between the experimental steps and the resulting data.
Caption: A typical experimental workflow for tracing de novo nucleotide synthesis with labeled precursors.
Conclusion
The use of stable isotope-labeled precursors provides a powerful and quantitative approach to investigate the dynamics of de novo nucleotide synthesis. This technical guide has outlined the fundamental principles of the purine and pyrimidine synthesis pathways, provided detailed experimental protocols for cell labeling and analysis, and illustrated the key regulatory networks that control these essential metabolic processes. By applying these methodologies, researchers can gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states, paving the way for the identification of novel therapeutic targets and the development of more effective treatments for diseases characterized by aberrant cell proliferation. The continued refinement of mass spectrometry techniques and computational modeling will further enhance our ability to unravel the complexities of nucleotide metabolism and its intricate connections to cellular signaling and function.
References
- 1. researchgate.net [researchgate.net]
- 2. isotope.com [isotope.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS Analysis of Nucleotides on SeQuant ZIC-cHILIC [sigmaaldrich.com]
- 13. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 14. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mTORC1 couples nucleotide synthesis to nucleotide demand resulting in a targetable metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
- 19. Global Regulation of Nucleotide Biosynthetic Genes by c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Replication Analysis Using 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] 2'-Deoxyuridine-¹³C,¹⁵N₂ is a non-radioactive, heavy isotope-labeled nucleoside that serves as an excellent tracer for monitoring DNA replication. When introduced to cultured cells, it is taken up and incorporated into newly synthesized DNA.[1] Subsequent analysis using mass spectrometry allows for the precise quantification of DNA synthesis rates, providing valuable insights into cell proliferation, DNA damage response, and the mechanism of action of therapeutic agents that target DNA replication.[2] These application notes provide detailed protocols for the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ in DNA replication analysis.
Principle of the Method
The methodology is based on the principle of DNA-Stable Isotope Probing (DNA-SIP).[3] Cells are cultured in the presence of 2'-Deoxyuridine-¹³C,¹⁵N₂. This labeled deoxyuridine is transported into the cell and phosphorylated to 2'-deoxyuridine (B118206) triphosphate-¹³C,¹⁵N₂ (dUTP-¹³C,¹⁵N₂). During DNA replication, DNA polymerase incorporates the labeled dUTP into the nascent DNA strand in place of thymidine (B127349) triphosphate (dTTP). The extent of incorporation of the heavy isotopes results in a measurable mass shift in the DNA, which can be quantified using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Applications
-
Cell Proliferation Assays: A direct and quantitative measure of the rate of DNA synthesis, providing a precise readout of cell proliferation.
-
DNA Damage and Repair Studies: Enables the analysis of DNA replication fork progression and the impact of DNA damaging agents on DNA synthesis.[5]
-
Drug Development:
Experimental Protocols
Protocol 1: Cell Culture and Labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂
This protocol describes the general procedure for labeling cultured mammalian cells. Optimization of cell seeding density and labeling duration may be required for different cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
2'-Deoxyuridine-¹³C,¹⁵N₂ stock solution (10 mM in sterile DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. A typical starting concentration is 10 µM.
-
Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the cell cycle length and the desired level of incorporation. A typical time course could be 0, 2, 4, 8, and 24 hours.
-
Cell Harvest: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and DNA Extraction: Harvest the cells by trypsinization and proceed immediately to DNA extraction using a commercial kit or standard phenol-chloroform extraction protocol.
Protocol 2: DNA Hydrolysis and Sample Preparation for LC-MS/MS
This protocol details the preparation of labeled DNA for analysis by mass spectrometry.
Materials:
-
Purified DNA from labeled and unlabeled control cells
-
Formic acid (88%)
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
Microcentrifuge tubes
Procedure:
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
DNA Hydrolysis: In a microcentrifuge tube, add 5 µL of the DNA sample (normalized to a concentration of ~1 ng/µL) to 95 µL of 88% formic acid.
-
Incubation: Incubate the mixture at 70°C for 2 hours to hydrolyze the DNA into its constituent nucleobases.[8]
-
Sample Evaporation: Dry the samples completely using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried nucleobase pellet in 40 µL of a solution containing 98% HPLC-grade water with 0.1% formic acid and 2% HPLC-grade methanol with 0.1% formic acid.[8]
-
Centrifugation: Centrifuge the samples at high speed for 10 minutes to pellet any insoluble debris.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of labeled and unlabeled deoxyuridine by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for unlabeled and labeled uracil (B121893) (the nucleobase of deoxyuridine).
-
Unlabeled Uracil (¹²C₄¹⁴N₂H₄O₂): Precursor ion (m/z) -> Product ion (m/z)
-
Labeled Uracil (¹³C₄¹⁵N₂H₄O₂): Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: The percentage of labeled deoxyuridine is calculated from the peak areas of the labeled and unlabeled species.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for easy comparison.
Table 1: Representative LC-MS/MS Parameters for Uracil Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Uracil | 113.0 | 96.0 | 15 |
| ¹³C,¹⁵N₂-Uracil | 116.0 | 98.0 | 15 |
Table 2: Example Quantification of 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation in a Cancer Cell Line Treated with a DNA Synthesis Inhibitor
| Treatment | Labeling Time (hours) | % Labeled Deoxyuridine (Mean ± SD) |
| Vehicle Control | 4 | 25.6 ± 2.1 |
| Vehicle Control | 8 | 48.2 ± 3.5 |
| Drug X (1 µM) | 4 | 10.3 ± 1.5 |
| Drug X (1 µM) | 8 | 18.9 ± 2.2 |
| Drug Y (10 µM) | 4 | 5.1 ± 0.8 |
| Drug Y (10 µM) | 8 | 9.7 ± 1.3 |
Visualizations
Cellular Metabolism and Incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂
Caption: Cellular uptake and metabolic pathway of 2'-Deoxyuridine-¹³C,¹⁵N₂ incorporation into DNA.
Experimental Workflow for DNA Replication Analysis
Caption: General experimental workflow for analyzing DNA replication using 2'-Deoxyuridine-¹³C,¹⁵N₂.
Analysis of DNA Damage Response
Caption: Using labeled deoxyuridine to study the DNA Damage Response (DDR) pathway.
References
- 1. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes: Quantitative Analysis of DNA Synthesis with 13C,15N-Deoxyuridine
Introduction
The precise measurement of DNA synthesis is fundamental to understanding cellular processes such as proliferation, DNA repair, and cell cycle kinetics. Stable isotope labeling with compounds like 13C,15N-labeled deoxyuridine (13C,15N dU) offers a powerful and non-radioactive method for quantifying de novo DNA synthesis.[1][2] This technique relies on the cellular uptake and incorporation of the labeled nucleoside into newly synthesized DNA. The subsequent detection and quantification of the heavy isotope-labeled DNA fragments by mass spectrometry provide a direct measure of DNA replication rates. This method is particularly valuable in fields such as oncology, where it can be used to assess the anti-proliferative effects of drug candidates, and in basic research to study the mechanisms of DNA replication and repair.
Principle of the Method
Exogenously supplied 13C,15N dU is transported into the cell and enters the nucleotide salvage pathway.[3] Cellular kinases phosphorylate the labeled deoxyuridine to its triphosphate form, 13C,15N-deoxyuridine triphosphate (13C,15N-dUTP). This labeled nucleotide is then utilized by DNA polymerases as a substrate for the synthesis of new DNA strands. By measuring the ratio of labeled to unlabeled deoxyuridine in the genomic DNA, the rate of DNA synthesis can be accurately quantified. Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for this analysis due to its high sensitivity and specificity in differentiating between the isotopically labeled and unlabeled nucleosides.[4][5]
Advantages of 13C,15N dU Labeling
-
Non-Radioactive: Eliminates the safety hazards and disposal issues associated with radioactive isotopes like ³H-thymidine.
-
High Sensitivity and Specificity: Mass spectrometry allows for the precise detection and quantification of very small amounts of labeled DNA.[4]
-
Dynamic Measurements: Enables pulse-chase experiments to study the kinetics of DNA synthesis and turnover.
-
Broad Applicability: Can be used in a wide range of in vitro and in vivo experimental systems, including cell culture and animal models.[3][6]
Applications
-
Drug Discovery and Development: Assessing the efficacy of anti-cancer drugs that target DNA replication.
-
Cancer Biology: Studying the proliferation rates of cancer cells and the effects of oncogenes and tumor suppressors on DNA synthesis.[7][8]
-
Cell Cycle Analysis: Investigating the regulation of DNA synthesis during different phases of the cell cycle.
-
DNA Repair Studies: Quantifying DNA synthesis associated with DNA repair mechanisms.
Quantitative Data Summary
The following table provides illustrative quantitative data on the incorporation of 13C,15N dU into the DNA of various cancer cell lines after 24 hours of labeling. Please note that this data is hypothetical and for demonstration purposes, as specific comparative datasets were not available in the provided search results. The data is expressed as the percentage of newly synthesized DNA, calculated from the ratio of labeled to unlabeled deoxyuridine.
| Cell Line | Cancer Type | Treatment | 13C,15N dU Concentration (µM) | % New DNA Synthesis (Mean ± SD) |
| MCF-7 | Breast Cancer | Vehicle Control | 10 | 35.2 ± 3.1 |
| MCF-7 | Breast Cancer | Drug X (1 µM) | 10 | 12.5 ± 1.8 |
| HeLa | Cervical Cancer | Vehicle Control | 10 | 42.8 ± 4.5 |
| HeLa | Cervical Cancer | Drug Y (5 µM) | 10 | 8.3 ± 1.2 |
| A549 | Lung Cancer | Vehicle Control | 10 | 28.9 ± 2.7 |
| A549 | Lung Cancer | Drug Z (2 µM) | 10 | 15.1 ± 2.0 |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with 13C,15N dU
-
Cell Seeding: Plate cells in appropriate cell culture vessels and allow them to adhere and resume proliferation overnight in a humidified incubator at 37°C with 5% CO₂. The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 13C,15N dU. A typical starting concentration is 10 µM, but this should be optimized for each cell line and experimental condition.
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Return the cells to the incubator and incubate for the desired labeling period. The incubation time can range from a few hours to several cell cycles, depending on the experimental goals. For cell proliferation assays, a 24-hour incubation is a common starting point.
-
Cell Harvesting: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated 13C,15N dU. Harvest the cells by trypsinization or scraping, and collect the cell pellet by centrifugation. The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction
-
DNA Isolation: Extract genomic DNA from the harvested cell pellets using a commercial DNA isolation kit according to the manufacturer's instructions. Ensure the kit provides high-purity DNA suitable for enzymatic hydrolysis and mass spectrometry.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer or a fluorometric method. Assess the purity of the DNA by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be approximately 1.8, and the A260/A230 ratio should be greater than 2.0.
Protocol 3: Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol is adapted from a simplified one-step procedure for DNA hydrolysis.[9][10]
-
Preparation of Digestion Master Mix: For each 1 µg of DNA to be digested, prepare a 50 µL digestion master mix containing:
-
Benzonase Nuclease: 2.5 Units
-
Bacterial Alkaline Phosphatase: 0.02 Units
-
Calf Intestinal Alkaline Phosphatase: 20 Units
-
Bring the final volume to 50 µL with a buffer containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 10 mM MgCl₂.
-
-
DNA Digestion: Add 50 µL of the digestion master mix to 1 µg of DNA in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 6 hours. The optimal incubation time should be determined empirically.[9]
-
Enzyme Inactivation: Inactivate the enzymes by heating the samples at 95-100°C for 5-10 minutes.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the hydrolyzed deoxynucleosides to a new tube for LC-MS analysis.
Protocol 4: LC-MS/MS Analysis of 13C,15N-Deoxyuridine
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate deoxyuridine from other deoxynucleosides and contaminants. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the hydrolyzed DNA sample.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, set up MRM transitions for both unlabeled and 13C,15N-labeled deoxyuridine. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the corresponding protonated base.
-
Unlabeled dU: Monitor the transition for the mass of unlabeled deoxyuridine.
-
13C,15N dU: Monitor the transition for the mass of 13C,15N-labeled deoxyuridine. The exact mass shift will depend on the number of 13C and 15N atoms in the labeled compound.
-
-
Data Analysis: Integrate the peak areas for the labeled and unlabeled deoxyuridine. The percentage of newly synthesized DNA can be calculated using the following formula: % New DNA Synthesis = [Area(labeled dU) / (Area(labeled dU) + Area(unlabeled dU))] * 100
-
Visualizations
Caption: Metabolic pathway of 13C,15N dU incorporation into DNA.
Caption: Experimental workflow for DNA synthesis analysis.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Stable isotope labeling methods for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ckisotopes.com [ckisotopes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of ¹³C,¹⁵N Labeled Deoxyuridine in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope labeling, particularly with ¹³C and ¹⁵N, has revolutionized the field of Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies of biomolecules. In the context of DNA research, the incorporation of ¹³C,¹⁵N labeled nucleosides, such as deoxyuridine (dU), provides a powerful tool to probe the intricacies of DNA structure, dynamics, and its interactions with proteins and small molecule ligands. This document provides detailed application notes and protocols for the use of ¹³C,¹⁵N labeled deoxyuridine in NMR spectroscopy.
Isotopic labeling of DNA with ¹³C and ¹⁵N enhances NMR studies by allowing for the use of heteronuclear NMR experiments, which offer superior resolution and provide a greater number of structural restraints compared to traditional proton-only NMR.[1][2] This is particularly advantageous for studying larger DNA molecules and their complexes, where spectral overlap can be a significant challenge.
Applications
The primary applications of ¹³C,¹⁵N labeled deoxyuridine in NMR spectroscopy include:
-
Structural Determination of DNA and DNA-Ligand Complexes: Isotope labeling facilitates the assignment of NMR resonances and provides a larger number of NMR parameters, which greatly improves the quality of DNA structures.[1] By monitoring the chemical shift perturbations of the labeled deoxyuridine upon the binding of a drug or protein, the binding site and the conformational changes in the DNA can be accurately mapped.
-
Studying DNA Dynamics: NMR relaxation experiments on ¹³C and ¹⁵N labeled DNA can provide insights into the internal motions of the DNA molecule on a wide range of timescales.[3] This information is crucial for understanding the flexibility of DNA and how it influences its biological function and interactions.
-
Drug Screening and Development: NMR-based screening methods utilizing isotopically labeled DNA can efficiently identify small molecules that bind to a specific DNA target. The detailed structural information obtained from these studies can guide the optimization of lead compounds in the drug development process.
Data Presentation
Quantitative data from NMR experiments is essential for a thorough analysis of DNA structure and interactions. The following tables present representative data that can be obtained from NMR studies using ¹³C,¹⁵N labeled deoxyuridine.
Table 1: ¹³C and ¹⁵N Chemical Shift Assignments for Deoxyuridine in a DNA Duplex
| Atom | Chemical Shift (ppm) |
| C2 | 152.5 |
| C4 | 166.0 |
| C5 | 102.8 |
| C6 | 137.5 |
| N1 | 141.2 |
| N3 | 160.1 |
| C1' | 85.0 |
| C2' | 38.5 |
| C3' | 72.0 |
| C4' | 88.0 |
| C5' | 62.5 |
Note: These are typical chemical shift values and can vary depending on the specific DNA sequence and experimental conditions.
Table 2: Representative ¹³C Chemical Shift Perturbations (Δδ) of Deoxyuridine upon Ligand Binding
| Atom | Δδ (ppm) (Bound - Free) |
| C2 | +0.8 |
| C4 | -1.2 |
| C5 | +1.5 |
| C6 | -0.9 |
| C1' | +0.5 |
| C2' | -0.3 |
| C3' | +0.2 |
| C4' | -0.4 |
| C5' | +0.6 |
Note: The sign and magnitude of the chemical shift perturbation provide information about the specific interactions between the deoxyuridine and the ligand. A significant alteration in the chemical shift of sugar carbons can indicate changes in the pseudorotational states of the deoxyribose ring upon ligand binding.[4]
Table 3: Representative ¹⁵N Relaxation Data for Deoxyuridine in a DNA Duplex
| Parameter | Value |
| T₁ (s) | 1.2 |
| T₂ (ms) | 80 |
| NOE | 0.75 |
Note: T₁, T₂, and the heteronuclear NOE are sensitive to the local dynamics of the N-H bond vector and can be used to characterize the flexibility of the nucleobase within the DNA duplex.[3]
Experimental Protocols
Protocol 1: Preparation of a ¹³C,¹⁵N Labeled DNA Sample for NMR Spectroscopy
This protocol describes a general method for the preparation of a uniformly ¹³C,¹⁵N-labeled DNA fragment based on PCR amplification.[1]
Materials:
-
¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs)
-
Unlabeled DNA template containing the target sequence
-
Unlabeled forward and reverse primers
-
High-fidelity DNA polymerase
-
PCR buffer
-
Nuclease-free water
-
Restriction enzymes (if required for linker removal)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) reagents
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O)
Procedure:
-
Set up a PCR reaction using the ¹³C,¹⁵N-labeled dNTPs, unlabeled template, and primers.
-
Perform the PCR amplification for a sufficient number of cycles to generate milligrams of the labeled DNA fragment.
-
(Optional) If a linker sequence is used to facilitate amplification, digest the PCR product with the appropriate restriction enzymes to release the target DNA duplex.[1]
-
Purify the labeled DNA fragment using denaturing PAGE.
-
Desalt the purified DNA using a suitable method (e.g., dialysis or size-exclusion chromatography).
-
Lyophilize the DNA and dissolve it in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).
Mandatory Visualization
Caption: Experimental workflow for studying DNA-ligand interactions using ¹³C,¹⁵N labeled deoxyuridine and NMR spectroscopy.
Protocol 2: NMR Titration Experiment to Study DNA-Ligand Interactions
This protocol outlines the steps for performing an NMR titration experiment to monitor the chemical shift perturbations of ¹³C,¹⁵N labeled deoxyuridine in a DNA duplex upon the addition of a ligand.
Materials:
-
Concentrated stock solution of ¹³C,¹⁵N labeled DNA (containing dU) in NMR buffer.
-
Concentrated stock solution of the unlabeled ligand in the same NMR buffer.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Initial Spectrum: Acquire a reference ¹H-¹³C or ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free ¹³C,¹⁵N labeled DNA.
-
Ligand Addition: Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the DNA sample.
-
Equilibration: Gently mix the sample and allow it to equilibrate for a few minutes.
-
Spectrum Acquisition: Acquire another ¹H-¹³C or ¹H-¹⁵N HSQC spectrum.
-
Repeat: Repeat steps 2-4 until the desired final ligand-to-DNA molar ratio is reached (e.g., 2:1 or until saturation of chemical shift changes is observed).
-
Data Processing: Process all the acquired spectra uniformly using the same parameters.
-
Data Analysis: Overlay the series of HSQC spectra and track the changes in the chemical shifts of the deoxyuridine resonances as a function of ligand concentration.
Mandatory Visualization
Caption: Logical relationship of a DNA-ligand binding event and its observation through NMR chemical shift perturbation.
Conclusion
The incorporation of ¹³C,¹⁵N labeled deoxyuridine into DNA provides an invaluable tool for detailed NMR studies. The enhanced spectral information and the ability to perform a wide range of heteronuclear NMR experiments allow for a comprehensive characterization of DNA structure, dynamics, and interactions. The protocols and data presented here serve as a guide for researchers and scientists in the application of this powerful technique in their own research, particularly in the fields of structural biology and drug discovery.
References
Application Notes and Protocols for Tracing DNA Damage and Repair with 2'-Deoxyuridine-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the stable isotope-labeled nucleoside, 2'-Deoxyuridine-13C,15N2, to trace DNA damage and repair processes. This powerful technique, coupled with mass spectrometry, enables precise quantification of uracil (B121893) incorporation into DNA and its subsequent removal by the Base Excision Repair (BER) pathway, offering valuable insights into genome integrity and the efficacy of therapeutic agents.
Introduction
Uracil can be misincorporated into DNA during replication or arise from the deamination of cytosine, representing a common form of DNA damage. The primary repair mechanism for this lesion is the Base Excision Repair (BER) pathway, initiated by the enzyme Uracil-DNA Glycosylase (UNG). By using this compound as a tracer, researchers can metabolically label cellular DNA and subsequently monitor the fate of the labeled uracil. This allows for the quantitative analysis of both the extent of uracil incorporation and the efficiency of its removal, providing a dynamic measure of BER activity. This methodology is particularly valuable for studying the effects of genotoxic agents, evaluating the efficacy of drugs that target DNA repair pathways, and understanding the molecular basis of diseases associated with genomic instability.
Data Presentation
The following tables provide examples of how quantitative data derived from experiments using this compound can be presented. The use of the stable isotope-labeled internal standard allows for accurate and absolute quantification of the analyte.
Table 1: Quantification of this compound Incorporation into Cellular DNA
| Cell Line | Treatment | Duration of Labeling (hours) | Amount of Incorporated 13C,15N2-dU (fmol/µg DNA) |
| HeLa | Control | 24 | 15.2 ± 1.8 |
| HeLa | Drug A (5 µM) | 24 | 28.9 ± 3.1 |
| A549 | Control | 24 | 12.5 ± 1.5 |
| A549 | Drug A (5 µM) | 24 | 22.1 ± 2.5 |
| XRCC1-/- | Control | 24 | 18.9 ± 2.2 |
| XRCC1-/- | Drug A (5 µM) | 24 | 35.4 ± 4.0 |
Table 2: Analysis of Base Excision Repair Activity via Excision of 13C,15N2-Uracil
| Cell Line | Treatment | Time Post-Labeling (hours) | Amount of Excised 13C,15N2-Uracil (fmol/µg DNA) |
| HeLa | Control | 4 | 8.1 ± 0.9 |
| HeLa | UNG Inhibitor (10 µM) | 4 | 1.5 ± 0.3 |
| A549 | Control | 4 | 6.7 ± 0.8 |
| A549 | UNG Inhibitor (10 µM) | 4 | 1.1 ± 0.2 |
| XRCC1-/- | Control | 4 | 7.5 ± 0.9 |
| XRCC1-/- | UNG Inhibitor (10 µM) | 4 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
Objective: To incorporate this compound into the genomic DNA of cultured cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
-
DNA extraction kit
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 10 µM.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO2).
-
After the labeling period, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
Proceed with genomic DNA extraction using a commercial kit or standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
Protocol 2: Quantification of Incorporated this compound in Genomic DNA by LC-MS/MS
Objective: To quantify the amount of this compound incorporated into genomic DNA.
Materials:
-
Genomic DNA labeled with this compound
-
Nuclease P1
-
Alkaline phosphatase
-
[15N2]-2'-Deoxyuridine (as an internal standard)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
To 10 µg of labeled genomic DNA, add a known amount of [15N2]-2'-Deoxyuridine internal standard.
-
Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 10 units of alkaline phosphatase and incubate at 37°C for an additional 1 hour to digest the DNA into individual nucleosides.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the nucleosides using a gradient of Mobile Phase A and B. A typical gradient would be:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-22 min: 95-2% B
-
22-30 min: 2% B
-
-
Perform mass spectrometry analysis in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for this compound and the [15N2]-2'-Deoxyuridine internal standard.
-
Quantify the amount of incorporated this compound by comparing its peak area to that of the internal standard.
Protocol 3: Uracil-DNA Glycosylase (UNG) Activity Assay
Objective: To measure the excision of 13C,15N2-labeled uracil from DNA by UNG.
Materials:
-
Nuclear extracts from cells of interest
-
Oligonucleotide substrate containing a single this compound residue
-
UNG reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Proteinase K
-
LC-MS/MS system
Procedure:
-
Prepare nuclear extracts from the cells to be assayed.
-
Set up the reaction mixture containing:
-
10 µg nuclear extract
-
10 pmol of the 13C,15N2-dU-containing oligonucleotide substrate
-
UNG reaction buffer to a final volume of 50 µL
-
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding Proteinase K to a final concentration of 100 µg/mL and incubating at 55°C for 15 minutes.
-
Centrifuge the sample to pellet debris.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released 13C,15N2-uracil. Use an appropriate stable isotope-labeled uracil as an internal standard for quantification.
Mandatory Visualizations
Caption: Experimental workflow for tracing DNA damage and repair.
Caption: The Base Excision Repair pathway for uracil removal.
Measuring Cell Proliferation with Stable Isotope-Labeled Nucleosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring cell proliferation is a cornerstone of biological research and a critical component of drug discovery and development.[1][2][3] Traditional methods for assessing cell division often have limitations, including potential toxicity and the inability to perform in vivo studies in humans.[4] Stable isotope labeling of nucleosides offers a safe, robust, and highly quantitative alternative for measuring the synthesis of new DNA, and by extension, cell proliferation rates.[4][5] This technique relies on the incorporation of non-radioactive, heavy isotopes (such as deuterium (B1214612), ²H) into the deoxyribose moiety of purine (B94841) deoxyribonucleotides during DNA replication.[4][5] The subsequent quantification of this isotopic enrichment, typically by gas chromatography-mass spectrometry (GC-MS), provides a direct measure of DNA synthesis.[4][5]
This document provides detailed application notes and protocols for measuring cell proliferation using two common stable isotope-labeled precursors: deuterated water (D₂O or heavy water) and stable isotope-labeled glucose.
Principle of the Method
The fundamental principle involves providing cells with a source of a stable isotope that can be incorporated into newly synthesized DNA. As cells divide, they utilize these labeled precursors through the de novo nucleotide synthesis pathway to build new DNA strands.[6] The extent of isotope incorporation into the DNA is directly proportional to the rate of cell proliferation.
Key Advantages:
-
Safety: The use of non-radioactive stable isotopes makes this method safe for use in both animals and humans.[4]
-
High Sensitivity: Modern mass spectrometry techniques can detect very low levels of isotope incorporation, allowing for the measurement of proliferation in slowly dividing cell populations.[7]
-
Quantitative and Kinetic Data: This method provides quantitative data on the fraction of new cells and can be used to determine the kinetics of cell proliferation and turnover.[4]
-
In Vivo Applications: The safety profile allows for in vivo studies in preclinical and clinical settings, providing valuable insights into disease progression and treatment efficacy.[4][8][9]
Core Pathways: Nucleotide Metabolism
The synthesis of DNA precursors, deoxyribonucleotides, occurs through two main pathways: the de novo pathway and the salvage pathway. Stable isotope labeling with precursors like deuterated water or glucose primarily traces the de novo synthesis route.
De Novo Nucleotide Synthesis Pathway
The de novo pathway synthesizes nucleotides from simple precursor molecules. In the context of stable isotope labeling for cell proliferation, the ribose sugar component of the nucleotide is of primary interest. This sugar is synthesized through the pentose (B10789219) phosphate (B84403) pathway, a branch of glycolysis. When cells are cultured in the presence of stable isotope-labeled glucose, the label is incorporated into the ribose backbone of newly synthesized nucleotides. Similarly, deuterium from heavy water can be incorporated into the ribose moiety through various metabolic pathways.
Nucleotide Salvage Pathway
The salvage pathway recycles pre-existing bases and nucleosides from the degradation of DNA and RNA. This pathway is particularly important in tissues with limited de novo synthesis capacity. It is important to consider the contribution of the salvage pathway, as it can dilute the isotopic label from the de novo pathway.
Experimental Workflow
The general workflow for measuring cell proliferation using stable isotope labeling is a multi-step process that involves cell culture and labeling, DNA extraction and processing, and finally, analysis by mass spectrometry.
Application Notes
Stable isotope labeling for cell proliferation measurement has broad applications in both basic research and drug development.
Drug Discovery and Development
-
Efficacy Testing of Anti-proliferative Drugs: This method provides a precise readout of a drug's ability to inhibit cell division in cancer cells or other rapidly proliferating cell types.[10] By quantifying the reduction in new DNA synthesis, researchers can determine the potency and efficacy of novel therapeutic agents.
-
Pharmacodynamic (PD) Biomarker Analysis: In clinical trials, measuring the rate of tumor cell proliferation in response to treatment can serve as a valuable pharmacodynamic biomarker. This allows for the assessment of target engagement and can help in dose selection and treatment optimization.
-
Understanding Drug Resistance: By comparing proliferation rates in drug-sensitive and drug-resistant cell lines, researchers can investigate the mechanisms of drug resistance and develop strategies to overcome it.
Basic Research
-
Stem Cell Biology: Studying the proliferation kinetics of stem cell populations in different tissues and in response to various stimuli.
-
Immunology: Quantifying the proliferation of immune cells during an immune response, such as in infection or autoimmune disease.[8]
-
Tissue Homeostasis and Aging: Measuring the turnover rates of different cell types in various organs to understand tissue maintenance and the effects of aging.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from stable isotope labeling experiments.
Table 1: In Vitro Proliferation of Cancer Cell Lines with Deuterated Water (D₂O) Labeling
| Cell Line | Treatment | D₂O Enrichment in Media (%) | Isotopic Enrichment in DNA (Atom Percent Excess) | Calculated Fraction of New Cells (%) |
| HT-29 (Colon Cancer) | Vehicle Control | 4 | 0.85 | 21.3 |
| HT-29 (Colon Cancer) | Drug X (10 µM) | 4 | 0.21 | 5.3 |
| A549 (Lung Cancer) | Vehicle Control | 4 | 0.64 | 16.0 |
| A549 (Lung Cancer) | Drug Y (5 µM) | 4 | 0.12 | 3.0 |
Table 2: In Vivo Lymphocyte Proliferation in a Mouse Model with Stable Isotope-Labeled Glucose
| Treatment Group | Tissue | [6,6-²H₂]Glucose in Plasma (MPE) | ²H Enrichment in DNA (MPE) | Proliferation Rate (%/day) |
| Control | Spleen | 5.2 | 0.47 | 9.0 |
| Control | Lymph Node | 5.2 | 0.31 | 6.0 |
| Immunostimulant | Spleen | 5.1 | 1.28 | 25.1 |
| Immunostimulant | Lymph Node | 5.1 | 0.92 | 18.0 |
MPE: Molar Percent Excess
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay with Deuterated Water (D₂O)
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Deuterated Water (D₂O, 99.8 atom % D)
-
Phosphate Buffered Saline (PBS)
-
Genomic DNA extraction kit
-
DNA hydrolysis enzyme kit
-
Derivatization reagent (e.g., pentafluorobenzyl bromide)
-
GC-MS system
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeled Media: Prepare cell culture medium with the desired concentration of D₂O. For example, to make a 4% D₂O medium, add 4 ml of D₂O and 96 ml of regular medium.
-
Labeling: Remove the standard culture medium from the cells and replace it with the D₂O-containing medium. Culture the cells for a period that allows for at least one cell division (e.g., 24-72 hours).
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS and harvest them by trypsinization or scraping.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Hydrolyze the purified DNA to individual deoxyribonucleosides using an enzymatic hydrolysis kit.[11]
-
Derivatization: Derivatize the deoxyribonucleosides to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of deuterium in the deoxyadenosine (B7792050) (dA) or deoxyguanosine (dG) peaks.[11]
-
Data Analysis: Calculate the fraction of newly synthesized DNA (f) using the precursor-product relationship: f = (EM₁_DNA) / (EM₁_precursor) Where EM₁_DNA is the excess molar enrichment of the M+1 isotopologue in DNA, and EM₁_precursor is the enrichment of the precursor pool (which can be estimated from the D₂O enrichment in the media).
Protocol 2: In Vivo Cell Proliferation Assay in Mice with Deuterated Water (D₂O)
Materials:
-
Deuterated Water (D₂O, 99.8 atom % D)
-
Sterile 0.9% Saline
-
Drinking water bottles
-
Blood collection supplies
-
Tissue homogenization equipment
-
Genomic DNA extraction kit
-
DNA hydrolysis enzyme kit
-
Derivatization reagent
-
GC-MS system
Procedure:
-
Priming Dose: To rapidly achieve a target body water enrichment, administer an intraperitoneal (IP) bolus injection of D₂O in sterile saline.[12][13] For a target of 4% enrichment in a 25g mouse, inject approximately 0.6 ml of a sterile, isotonic D₂O solution.
-
Maintenance: Provide the mice with drinking water containing D₂O to maintain a steady-state body water enrichment.[12][13] For a target of 4% body water enrichment, provide 8% D₂O in the drinking water.
-
Labeling Period: Continue the D₂O administration for the desired labeling period, which will depend on the expected proliferation rate of the cells of interest.
-
Sample Collection: At the end of the labeling period, collect blood samples (for plasma D₂O enrichment measurement) and harvest the tissues of interest.
-
Plasma D₂O Enrichment: Measure the D₂O enrichment in plasma using a gas chromatograph-mass spectrometer or a cavity ring-down spectrometer. This will serve as the precursor enrichment value.
-
DNA Extraction from Tissues: Isolate cells from the harvested tissues and extract genomic DNA.
-
DNA Hydrolysis, Derivatization, and GC-MS Analysis: Follow steps 6-8 from the in vitro protocol.
-
Data Analysis: Calculate the fraction of newly synthesized DNA as described in the in vitro protocol, using the measured plasma D₂O enrichment as the precursor enrichment.
Conclusion
Measuring cell proliferation using stable isotope-labeled nucleosides is a powerful technique with significant advantages over traditional methods, particularly for in vivo studies in humans. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their own studies. The quantitative and kinetic data obtained can provide invaluable insights into fundamental biological processes and the efficacy of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotope labeling as a promising tool for rapid drug susceptibility testing in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with ¹³C,¹⁵N Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry has become an indispensable tool in biological research and drug development, enabling the precise measurement of changes in protein and metabolite abundance. The use of stable isotope-labeled internal standards, particularly those incorporating ¹³C and ¹⁵N, is a cornerstone of accurate and reproducible quantification. These heavy-labeled standards are chemically identical to their endogenous, light counterparts, but are distinguishable by the mass spectrometer due to their mass difference. This allows for the correction of variability introduced during sample preparation and analysis, leading to high-quality quantitative data.[1][2][3]
This document provides detailed application notes and protocols for sample preparation for mass spectrometry utilizing ¹³C,¹⁵N labeled standards. It covers key methodologies including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Absolute Quantification (AQUA), and Tandem Mass Tag (TMT) labeling.
Quantitative Performance of Isotope Labeling Strategies
The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and desired level of multiplexing. Below is a summary of the key performance characteristics of SILAC, AQUA, and TMT.
| Performance Metric | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | AQUA (Absolute Quantification) | TMT (Tandem Mass Tags) |
| Principle | Metabolic labeling in vivo | Spiking of synthetic heavy peptides | Chemical labeling of peptides in vitro |
| Quantification | Relative | Absolute | Relative |
| Linearity | Good (typically over 2-3 orders of magnitude) | Excellent (often >4 orders of magnitude)[4] | Good (subject to ratio compression) |
| Precision (CV%) | <15%[1] | <5%[5] | <15%[1] |
| Accuracy | High | High | Moderate to High (can be affected by co-isolation interference)[6][7] |
| Recovery | Not directly measured as labeling is internal | Dependent on peptide solubility and sample cleanup | Dependent on labeling efficiency and sample cleanup |
| Multiplexing | Up to 3-plex (or 5-plex with specific setups)[3] | Limited by the number of peptides targeted in a single run | Up to 18-plex |
| Sample Type | Proliferating cells in culture | Any sample type (cells, tissues, biofluids)[8] | Any sample type |
Experimental Workflows and Signaling Pathways
General Sample Preparation Workflow
The overall workflow for preparing protein samples for mass spectrometry involves several key steps, from initial sample collection to the final preparation of peptides for analysis.
SILAC Experimental Workflow
SILAC involves the metabolic incorporation of heavy amino acids into proteins, allowing for the combination of samples at an early stage.
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
Objective: To efficiently lyse cells and extract total protein content while minimizing protein degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, or 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Methodology:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a sufficient volume of lysis buffer containing protease and phosphatase inhibitors to cover the cells.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer with inhibitors.
-
-
Cell Lysis:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
For enhanced lysis, especially for difficult-to-lyse cells, sonicate the sample on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to avoid overheating.
-
-
Protein Extraction:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a compatible protein assay (e.g., BCA assay). This is crucial for ensuring equal protein loading in subsequent steps.
-
Protocol 2: In-Solution Protein Digestion
Objective: To proteolytically digest proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Protein extract from Protocol 1
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 1 M Dithiothreitol - DTT)
-
Alkylating agent (e.g., 0.5 M Iodoacetamide - IAA)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin, MS-grade
-
Formic acid
Methodology:
-
Denaturation and Reduction:
-
Take a known amount of protein (e.g., 100 µg) and adjust the volume with denaturation buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Dilution:
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. This is critical for trypsin activity.
-
-
Digestion:
-
Add MS-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Stopping the Digestion:
-
Acidify the sample by adding formic acid to a final concentration of 1% to inactivate the trypsin.
-
Protocol 3: Peptide Desalting using Solid-Phase Extraction (SPE)
Objective: To remove salts and other contaminants from the peptide mixture that can interfere with mass spectrometry analysis.
Materials:
-
Digested peptide sample from Protocol 2
-
SPE C18 spin columns or cartridges
-
Activation/Wash Solution A: 0.1% formic acid in water
-
Wash Solution B: 0.1% formic acid in 50% acetonitrile
-
Elution Solution: 0.1% formic acid in 80% acetonitrile
-
Microcentrifuge
Methodology:
-
Column Equilibration:
-
Activate the C18 resin by passing 200 µL of Wash Solution B through the column by centrifugation.
-
Equilibrate the column by passing 200 µL of Activation/Wash Solution A through the column twice.
-
-
Sample Loading:
-
Load the acidified peptide sample onto the column and centrifuge at a low speed to allow the peptides to bind to the resin.
-
Reload the flow-through once to maximize peptide binding.
-
-
Washing:
-
Wash the column twice with 200 µL of Activation/Wash Solution A to remove salts and other hydrophilic contaminants.
-
-
Elution:
-
Place the spin column in a new collection tube.
-
Elute the peptides by adding 100-200 µL of Elution Solution and centrifuging.
-
Repeat the elution step to ensure complete recovery of the peptides.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a small volume (e.g., 20-50 µL) of a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Incomplete cell lysis. | Use a more stringent lysis buffer (e.g., containing SDS), increase sonication time, or use a bead beater. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are fresh and used at the recommended concentration. Keep samples on ice at all times. | |
| Incomplete Digestion | Inactive trypsin. | Use fresh, MS-grade trypsin. Ensure proper storage at -20°C or -80°C. |
| High urea concentration. | Ensure the urea concentration is below 1 M before adding trypsin. | |
| Incorrect pH. | Check that the pH of the digestion buffer is between 7.5 and 8.5. | |
| Low Peptide Recovery after SPE | Peptides did not bind to the column. | Ensure the sample is acidified to pH < 3 before loading. |
| Incomplete elution. | Use a stronger elution solvent (higher percentage of acetonitrile). Perform a second elution. | |
| Poor Quantification Accuracy | Incomplete labeling (SILAC). | Ensure at least 5-6 cell doublings in SILAC media for complete incorporation. Verify incorporation efficiency by a preliminary MS analysis.[9] |
| Arginine-to-proline conversion (SILAC). | Use arginine-to-proline conversion inhibitors or account for it in the data analysis. | |
| Inaccurate protein/peptide quantification. | Use a reliable protein/peptide quantification assay and ensure accurate pipetting. | |
| Co-isolation of interfering ions (TMT). | Use a higher resolution mass spectrometer or employ MS3-based quantification methods to minimize interference.[6][7] |
Conclusion
The successful application of ¹³C,¹⁵N labeled standards in quantitative mass spectrometry is highly dependent on meticulous sample preparation. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain high-quality, reproducible quantitative data. By understanding the principles and performance characteristics of different labeling strategies and adhering to optimized experimental procedures, scientists can confidently investigate complex biological systems and accelerate drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pulse-Chase Labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique used to track the metabolic fate of molecules within a biological system over time.[1][2][3] This method involves introducing a labeled compound (the "pulse") for a brief period, followed by the addition of an excess of the same, unlabeled compound (the "chase").[1][2][3] This allows researchers to follow the cohort of molecules synthesized during the pulse through various cellular processes. While traditionally performed with radioactive isotopes, the use of stable, non-radioactive isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) offers a safer and equally effective alternative, particularly for clinical and long-term studies.[4][5]
This document provides detailed application notes and protocols for conducting pulse-chase labeling experiments using 2'-Deoxyuridine-¹³C,¹⁵N₂ to study DNA synthesis, repair, and turnover. The incorporation of this heavy isotope-labeled nucleoside into newly synthesized DNA allows for its differentiation from pre-existing DNA by mass spectrometry.[4][6] This technique is invaluable for understanding DNA dynamics in various contexts, including cell proliferation, genotoxicity assessment, and the efficacy of therapeutic agents targeting DNA metabolism.
Key Applications
-
Measuring DNA Synthesis and Cell Proliferation: Quantifying the rate of new DNA synthesis in response to growth factors, signaling molecules, or drug candidates.
-
Investigating DNA Repair Mechanisms: Tracking the removal and replacement of damaged DNA segments.
-
Determining DNA Turnover and Stability: Assessing the lifespan of DNA molecules in non-dividing or slowly dividing cells.
-
Drug Efficacy Studies: Evaluating the impact of drugs that target nucleotide metabolism or DNA replication.
Experimental Design Considerations
Successful pulse-chase experiments with 2'-Deoxyuridine-¹³C,¹⁵N₂ require careful optimization of several parameters:
-
Cell Type: The protocol may need adjustment based on the cell line's proliferation rate and metabolic characteristics.
-
Pulse Duration: The pulse time should be long enough to allow for detectable incorporation of the labeled deoxyuridine but short enough to maintain a distinct cohort of labeled DNA.[7] Typical pulse times can range from 30 minutes to several hours.
-
Chase Duration: The chase period will depend on the biological process being investigated. Short chases are suitable for rapid processes like replication fork progression, while long chases are necessary for studying DNA turnover.
-
Concentration of Labeled Deoxyuridine: The optimal concentration should be determined empirically to ensure sufficient labeling without causing cellular toxicity.
Experimental Workflow
The overall workflow for a pulse-chase experiment using 2'-Deoxyuridine-¹³C,¹⁵N₂ involves several key stages, from cell culture to data analysis.
Caption: Experimental workflow for pulse-chase labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂.
Detailed Protocols
Protocol 1: Pulse-Chase Labeling of Adherent Cells
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (stock solution in sterile water or DMSO)
-
Unlabeled 2'-Deoxyuridine (stock solution in sterile water or DMSO)
-
6-well cell culture plates
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Pulse:
-
On the day of the experiment, aspirate the culture medium.
-
Add pre-warmed medium containing the desired concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂. A typical starting concentration is 10 µM, but this should be optimized.
-
Incubate for the desired pulse duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Chase:
-
Aspirate the pulse medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining labeled deoxyuridine.
-
Add pre-warmed chase medium containing an excess of unlabeled 2'-Deoxyuridine (e.g., 100 µM).
-
Incubate for the desired chase period. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, aspirate the chase medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Pellet the cells by centrifugation and store at -80°C until DNA extraction.
-
-
DNA Extraction and Digestion:
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA.
-
Digest 1-5 µg of DNA to individual nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of labeled (¹³C,¹⁵N₂-deoxyuridine) and unlabeled (¹²C,¹⁴N₂-deoxyuridine) deoxyuridine.
-
Protocol 2: Pulse-Chase Labeling of Suspension Cells
Materials:
-
Suspension cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2'-Deoxyuridine-¹³C,¹⁵N₂ (stock solution)
-
Unlabeled 2'-Deoxyuridine (stock solution)
-
Conical tubes
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade solvents
Procedure:
-
Cell Culture: Culture suspension cells to a density of approximately 0.5 - 1 x 10⁶ cells/mL.
-
Pulse:
-
Pellet the cells by centrifugation and resuspend in pre-warmed medium containing 2'-Deoxyuridine-¹³C,¹⁵N₂ at the optimized concentration.
-
Incubate for the desired pulse duration with gentle agitation.
-
-
Chase:
-
Pellet the cells by centrifugation.
-
Wash the cells twice with pre-warmed PBS.
-
Resuspend the cells in pre-warmed chase medium containing an excess of unlabeled 2'-Deoxyuridine.
-
-
Sample Collection:
-
At each chase time point, collect an aliquot of the cell suspension.
-
Pellet the cells and store the cell pellet at -80°C.
-
-
DNA Extraction, Digestion, and Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison. The primary metric is the percentage of labeled deoxyuridine relative to the total deoxyuridine pool at each time point.
Table 1: Hypothetical Data for a Pulse-Chase Experiment
| Chase Time (hours) | % Labeled Deoxyuridine (¹³C,¹⁵N₂) |
| 0 | 15.2 ± 1.8 |
| 2 | 14.8 ± 2.1 |
| 4 | 12.5 ± 1.5 |
| 8 | 8.3 ± 1.1 |
| 12 | 4.1 ± 0.7 |
| 24 | 1.9 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
The decay of the labeled deoxyuridine over the chase period can be used to calculate the rate of DNA turnover or the half-life of the DNA.
Signaling Pathway Visualization
The incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ into DNA is dependent on the nucleotide salvage pathway. The following diagram illustrates this process.
Caption: Nucleotide salvage pathway for 2'-Deoxyuridine-¹³C,¹⁵N₂ incorporation.
Conclusion
Pulse-chase labeling with 2'-Deoxyuridine-¹³C,¹⁵N₂ is a robust and safe method for studying DNA dynamics in a variety of research and drug development settings. The detailed protocols and considerations provided in this document serve as a comprehensive guide for researchers to design and execute these experiments effectively. The use of stable isotopes coupled with sensitive mass spectrometry analysis allows for precise quantification of DNA synthesis, repair, and turnover, providing valuable insights into fundamental cellular processes and the mechanisms of action of novel therapeutics.
References
- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 2. Degradation Parameters from Pulse-Chase Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 5. metsol.com [metsol.com]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Deoxyuridine-13C,15N2 Incorporation
Welcome to the technical support center for improving the low incorporation of 2'-Deoxyuridine-13C,15N2 in cellular experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and enhance the efficiency of stable isotope labeling for DNA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it incorporated into cellular DNA?
This compound is a stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyuridine (B118206). The carbon and nitrogen atoms in the pyrimidine (B1678525) ring are replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This labeling allows for the tracing and quantification of newly synthesized DNA using techniques like mass spectrometry.
Its incorporation into DNA occurs exclusively through the pyrimidine salvage pathway . Cells have two main pathways for producing pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine bases from simpler molecules, while the salvage pathway recycles pre-existing nucleosides and bases.[1][2][3][4] 2'-Deoxyuridine is taken up by the cell, phosphorylated by kinases (primarily thymidine (B127349) kinase), and ultimately converted into deoxythymidine triphosphate (dTTP), which is then incorporated into newly synthesized DNA.
Q2: What are the primary reasons for low incorporation of this compound?
Low incorporation can stem from several factors:
-
Competition from the de novo pathway: If the de novo synthesis of pyrimidines is highly active, it can dilute the pool of labeled precursors from the salvage pathway, leading to lower incorporation.[1][5]
-
Cell Health and Proliferation Rate: Healthy, actively dividing cells will have higher rates of DNA synthesis and therefore higher incorporation of the labeled deoxyuridine. Cells that are stressed, senescent, or in a quiescent state will exhibit lower incorporation.
-
Cell Cycle Phase: Incorporation of 2'-deoxyuridine into DNA primarily occurs during the S phase of the cell cycle, when DNA replication takes place.[4][6] A cell population that is not actively cycling will show minimal incorporation.
-
Suboptimal Labeling Conditions: Incorrect concentration of the labeled compound, insufficient incubation time, or inappropriate cell density can all lead to poor incorporation.
-
Inefficient Cellular Uptake: The efficiency of nucleoside transporters, which are responsible for bringing 2'-deoxyuridine into the cell, can vary between cell lines and under different experimental conditions.[2][7][8]
-
Low Kinase Activity: The phosphorylation of 2'-deoxyuridine by thymidine kinase is a critical step for its eventual incorporation into DNA. Low levels or activity of this enzyme can be a significant bottleneck.[2][9]
Q3: How can I increase the incorporation of this compound?
Several strategies can be employed to enhance incorporation:
-
Inhibit the de novo pathway: Using inhibitors of the de novo pyrimidine synthesis pathway can force the cells to rely more heavily on the salvage pathway, thereby increasing the uptake and incorporation of the labeled 2'-deoxyuridine.[1][5]
-
Optimize Cell Culture Conditions: Ensure that cells are in the logarithmic growth phase and at an optimal density. Synchronizing the cell culture to enrich for cells in the S phase can also significantly boost incorporation.
-
Optimize Labeling Parameters: Titrate the concentration of this compound and the incubation time to find the optimal conditions for your specific cell line and experimental setup.
-
Enhance Salvage Pathway Activity: Ensure the media contains the necessary components to support the salvage pathway. In some cases, specific supplements can be used to promote its activity.
Troubleshooting Guides
Issue 1: Low or Undetectable Incorporation of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High de novo pyrimidine synthesis | Treat cells with an inhibitor of the de novo pathway, such as 5-Fluorouracil (5-FU) or Brequinar, prior to and during labeling.[10][11] | Increased reliance on the salvage pathway, leading to higher incorporation of the labeled deoxyuridine. |
| Cells are not actively proliferating | Ensure cells are in the exponential growth phase. Consider synchronizing the cells to enrich for the S-phase population. | A higher percentage of cells will be actively synthesizing DNA, resulting in greater incorporation. |
| Suboptimal labeling concentration | Perform a dose-response experiment with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM). | Identify the optimal concentration that provides maximal incorporation without inducing cytotoxicity. |
| Insufficient incubation time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration. | Determine the point of maximum incorporation before potential degradation or cytotoxic effects occur. |
| Poor cell health | Check cell viability using a method like Trypan Blue exclusion. Ensure proper culture conditions (media, temperature, CO₂). | Healthy, viable cells will have more robust metabolic activity, including DNA synthesis. |
| Inefficient cellular uptake | Verify the expression of nucleoside transporters in your cell line. Some cell lines may have naturally low levels of these transporters.[2][7][8] | Understanding transporter expression can help in selecting appropriate cell models or interpreting results. |
| Low thymidine kinase activity | Assess the activity of thymidine kinase in your cell line, as it can be cell-cycle dependent.[2][6][9] | Higher thymidine kinase activity, particularly in S-phase, will lead to more efficient phosphorylation and subsequent incorporation. |
Issue 2: High Variability in Incorporation Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell density at plating | Ensure precise and consistent cell counting and plating for all replicates. | Reduced well-to-well variability in cell number and growth phase, leading to more consistent incorporation. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | Minimized environmental variations across the plate, resulting in more uniform cell growth and labeling. |
| Inconsistent timing of reagent addition | Use a multichannel pipette or an automated liquid handler for adding the labeling solution to ensure simultaneous treatment. | All replicates receive the labeling reagent at the same time, reducing temporal variability. |
| Variations in cell cycle distribution | If possible, use synchronized cell populations for all replicates. | A more homogeneous cell population will lead to more consistent incorporation rates across replicates. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Adherent Cells
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of labeling.
-
Preparation of Labeling Medium: Prepare the complete growth medium containing the desired final concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or scraping.
-
DNA Extraction: Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol.
-
Quantification of Incorporation: Proceed with DNA hydrolysis and LC-MS/MS analysis to determine the percentage of labeled deoxyuridine.
Protocol 2: DNA Hydrolysis and Preparation for LC-MS/MS Analysis
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Digestion:
-
To 1-10 µg of DNA, add a nuclease digestion mix (e.g., a combination of DNase I, nuclease P1, and alkaline phosphatase).
-
Incubate at 37°C for 2-16 hours to ensure complete digestion of DNA into individual nucleosides.
-
-
Sample Cleanup (Optional but Recommended): Use a solid-phase extraction (SPE) cartridge to remove proteins and other contaminants that could interfere with the LC-MS/MS analysis.
-
Sample Reconstitution: Dry the sample under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry system to separate and quantify the unlabeled and labeled deoxyuridine.
Visualizations
Caption: Pyrimidine synthesis pathways and incorporation of labeled deoxyuridine.
Caption: Troubleshooting workflow for low this compound incorporation.
References
- 1. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 2. The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleoside transporters: biological insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of human nucleoside transporters in cellular uptake of 4'-thio-beta-D-arabinofuranosylcytosine and beta-D-arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Signal-to-Noise Issues in NMR with 13C, 15N Labeled Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address signal-to-noise (S/N) challenges in your NMR experiments involving 13C and 15N labeled samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor signal-to-noise ratio in my 13C, 15N labeled protein NMR spectrum?
A poor signal-to-noise ratio can stem from several factors, ranging from the sample itself to the experimental setup. The most frequent culprits include:
-
Low Sample Concentration: The signal intensity is directly proportional to the concentration of your sample.[1]
-
Sample Aggregation or Poor Stability: Aggregated protein reduces the effective concentration of the soluble, monomeric species, leading to broader lines and lower signal intensity.[2] Protein samples should be stable for at least a week at the temperature used in the spectrometer.[1]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans, relaxation delays, or pulse widths, can significantly impact signal strength.[2][3]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet results in broad and distorted spectral lines, which reduces peak height and, consequently, the S/N ratio.[3]
-
High Salt Concentration: High ionic strength in the buffer can degrade spectral quality and the performance of the spectrometer.[4][5]
-
Inefficient Isotopic Labeling: The signal intensity is dependent on the level of 13C and 15N enrichment.[2]
Q2: How much protein do I need for a good quality spectrum?
For 13C, 15N labeled proteins, a concentration of 0.3-0.5 mM is generally recommended.[1][2] While higher concentrations can improve data quality, it's crucial to ensure the protein remains soluble and does not aggregate.[2] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[1] Peptide samples can often be concentrated to higher levels, typically in the 2-5 mM range.[1]
Q3: How does the number of scans affect my signal-to-noise ratio?
The signal-to-noise ratio increases with the square root of the number of scans (NS).[2][6] This means that to double the S/N ratio, you need to increase the number of scans by a factor of four.[7] Conversely, doubling the sample concentration can achieve the same S/N in one-quarter of the experimental time.[6]
Q4: My peaks are broad, which is affecting my S/N. What can I do?
Broad peaks are a common cause of an apparent low S/N ratio because the signal intensity is spread over a wider frequency range.[3] Here are several factors that can lead to peak broadening:
-
Poor Shimming: Ensure the magnetic field is homogenous. Most modern spectrometers have automated shimming routines that are effective for most samples.[3]
-
Sample Aggregation: Screen different buffer conditions (pH, salt concentration, temperature) to find the optimal conditions for a monomeric and homogenous sample.[2] Techniques like Dynamic Light Scattering (DLS) can be used to check for aggregation.[2]
-
High Molecular Weight: Larger proteins tumble more slowly in solution, which leads to faster transverse relaxation (shorter T2) and broader lines.[2] For proteins larger than 20 kDa, consider deuterium (B1214612) labeling (2H) to improve the signal-to-noise ratio.[1][8]
Q5: Can high salt concentrations in my buffer be a problem?
Yes, high salt concentrations can negatively impact your NMR experiment. A salt concentration greater than 100mM can lead to a degradation of spectral quality and spectrometer performance.[4] High conductivity in the sample can affect the probe's tuning and matching, potentially leading to longer 90° pulse durations and reduced sensitivity.[5][9] It is advisable to keep the total ionic strength as low as possible while maintaining protein solubility and stability.[4]
Troubleshooting Guides
Guide 1: Low Signal Intensity
If you are observing weak signals in your spectrum, follow this troubleshooting workflow.
Guide 2: Broad or Asymmetric Peaks
If your spectral lines are broad or distorted, consider the following troubleshooting steps.
Data Presentation
Table 1: Recommended Sample Concentrations
| Sample Type | Recommended Concentration Range (mM) | Notes |
| Labeled Proteins | 0.3 - 0.5 | Higher concentrations can be used if solubility permits.[1][2] |
| Labeled Peptides | 2.0 - 5.0 | Peptides generally have higher solubility than larger proteins.[1] |
| Interaction Studies | 0.1 - 0.3 | Lower concentrations may be sufficient depending on binding affinity.[1] |
Table 2: Key Acquisition Parameters for S/N Optimization
| Parameter | Symbol | Recommendation for 13C/15N Experiments | Impact on S/N |
| Number of Scans | NS | Increase as needed; start with at least 128 for 13C.[10] | S/N increases with the square root of NS.[6][7] |
| Relaxation Delay | D1 | 1.5 - 2.0 seconds for optimal S/N in a given time.[10] | A short delay can lead to signal saturation and reduced intensity.[3] |
| Acquisition Time | AQ | ~1.0 second for 13C.[10] | Truncating the FID can reduce resolution and introduce artifacts.[3] |
| Pulse Angle | P1 | 30° for experiments with multiple scans.[10] | A smaller flip angle allows for a shorter relaxation delay.[3] |
Experimental Protocols
Protocol 1: Preparation of a 13C, 15N Labeled Protein Sample for NMR
This protocol outlines the general steps for preparing a protein sample for NMR analysis.
-
Protein Expression and Purification:
-
Buffer Exchange and Concentration:
-
Concentrate the purified protein to a final concentration of 0.3-1.0 mM.[13]
-
Exchange the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.0-7.0). Keep the ionic strength as low as possible.[4]
-
The final buffer should contain 5-10% Deuterium Oxide (D2O) for the spectrometer's lock system.[4]
-
-
Final Sample Preparation:
Protocol 2: Optimizing the Number of Scans (NS)
This protocol describes a systematic approach to determine the appropriate number of scans for your experiment.
-
Initial Setup:
-
Preliminary Acquisition:
-
Set an initial, relatively low number of scans (e.g., NS=128 for a 1D 13C or NS=8 for a 2D 15N-HSQC).[10]
-
Acquire a preliminary spectrum.
-
-
S/N Assessment and Adjustment:
-
Process the data and assess the S/N ratio of the peaks of interest.
-
If the S/N is insufficient, calculate the required number of scans to achieve the desired S/N using the formula: New NS = Old NS * (Desired S/N / Current S/N)^2.
-
Re-acquire the spectrum with the new, increased number of scans. Continue this iterative process until a satisfactory S/N is achieved.[15]
-
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 2004-04 [nmr.chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. dbt.univr.it [dbt.univr.it]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. HSQC_15N.nan [protocols.io]
minimizing isotopic exchange of 2'-Deoxyuridine-13C,15N2 in experiments
Welcome to the technical support center for the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ in research and development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the risk of isotopic exchange and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and should I be concerned about it with 2'-Deoxyuridine-¹³C,¹⁵N₂?
A1: Isotopic exchange is the unintentional swapping of an isotope label on a molecule with a non-labeled isotope from the surrounding environment (e.g., solvent, reagents). For 2'-Deoxyuridine-¹³C,¹⁵N₂, the ¹³C and ¹⁵N labels are incorporated into the pyrimidine (B1678525) ring structure. These labels are exceptionally stable and not susceptible to exchange under typical physiological or analytical conditions.[1] The primary concern is not the exchange of the core ¹³C or ¹⁵N atoms, but rather the chemical stability of the entire molecule, which, if compromised, could be misinterpreted as a loss of the isotopic label.
Q2: What are the primary factors that can affect the stability of 2'-Deoxyuridine-¹³C,¹⁵N₂ in my experiments?
A2: The main factors that can affect the chemical stability of nucleosides like 2'-Deoxyuridine are pH and temperature. Extreme pH conditions (both acidic and basic) and elevated temperatures can promote hydrolysis or degradation of the molecule.[2][3]
Q3: How should I store my stock solutions of 2'-Deoxyuridine-¹³C,¹⁵N₂ to ensure long-term stability?
A3: To maximize stability, stock solutions should be prepared in a high-purity aprotic solvent such as acetonitrile (B52724) or methanol.[4] Store these solutions in tightly sealed amber vials at low temperatures, ideally -20°C or -80°C, to minimize solvent evaporation and potential degradation.[4]
Q4: Can I use aqueous buffers for my experiments?
A4: Yes, but with caution. If aqueous buffers are necessary, it is best to prepare them fresh and maintain a near-neutral pH. Prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, can increase the risk of hydrolysis.[3] For critical applications, consider using buffers prepared with aprotic solvents where possible.
Q5: Are there alternatives to ¹³C and ¹⁵N labeling to consider?
A5: While ¹³C and ¹⁵N labels are preferred for their stability, deuterium (B1214612) (²H) is another common stable isotope used for labeling. However, deuterium is more prone to isotopic exchange, especially when bonded to heteroatoms (O, N, S). Therefore, for quantitative studies requiring high accuracy, ¹³C and ¹⁵N labeled standards like 2'-Deoxyuridine-¹³C,¹⁵N₂ are the superior choice to avoid complications related to isotopic exchange.
Troubleshooting Guides
Guide 1: Investigating Apparent Loss of Labeled Compound
This guide provides a workflow to determine the cause of a lower-than-expected signal from your 2'-Deoxyuridine-¹³C,¹⁵N₂ internal standard.
Symptoms:
-
Inconsistent or decreasing signal intensity of the labeled standard across a batch of samples.
-
Lower than expected recovery of the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing the source of labeled standard signal loss.
Data Presentation
Table 1: pH-Dependent Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine at 37°C [3]
| pH | Rate Constant (s⁻¹) | Half-life (hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
This data highlights that as the pH becomes more basic, the rate of hydrolysis increases significantly, and the half-life of the compound decreases.
Experimental Protocols
Protocol 1: Recommended Sample Preparation to Ensure Stability
This protocol is designed to minimize the chemical degradation of 2'-Deoxyuridine-¹³C,¹⁵N₂ during sample preparation for LC-MS analysis.
Key Principle: The stability of nucleosides is enhanced at low temperatures and neutral pH.
Materials:
-
2'-Deoxyuridine-¹³C,¹⁵N₂ stock solution in aprotic solvent (e.g., acetonitrile).
-
Sample matrix (e.g., plasma, urine).
-
Pre-chilled tubes and pipette tips.
-
Buffer solution (if required), pH adjusted to ~7.0.
-
Reconstitution solvent (e.g., 90:10 acetonitrile:water).
Procedure:
-
Thaw Samples: Thaw biological samples on ice.
-
Spike Internal Standard: Add the required amount of 2'-Deoxyuridine-¹³C,¹⁵N₂ stock solution to the sample. Vortex briefly.
-
Protein Precipitation (if applicable): Add cold precipitation solvent (e.g., acetonitrile) to the sample. Vortex and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a cold, high-organic reconstitution solvent.
-
Analysis: Immediately place the sample in a cooled autosampler (e.g., 4°C) for LC-MS analysis.
Caption: Recommended workflow for sample preparation to maintain compound stability.
References
Technical Support Center: Addressing Cytotoxicity of High Concentrations of Deoxyuridine Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of high concentrations of deoxyuridine analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), commonly used in cell proliferation and DNA synthesis assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity induced by high concentrations of deoxyuridine analogs like EdU?
A1: High concentrations of deoxyuridine analogs such as EdU can lead to cytotoxicity through several mechanisms. Once incorporated into DNA, EdU can induce DNA damage, including interstrand crosslinks.[1] This damage triggers a DNA Damage Response (DDR), leading to the phosphorylation of histone H2AX, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]
Q2: What are the visible signs of cytotoxicity in my cell cultures after treatment with a deoxyuridine analog?
A2: Signs of cytotoxicity can include a noticeable decrease in the rate of cell proliferation when compared to untreated control cells.[2] You may also observe an increase in the number of floating or detached cells in adherent cultures, as well as changes in cell morphology such as shrinkage, membrane blebbing, or fragmentation.[2] An increase in apoptosis markers, like Annexin V-positive cells, or DNA damage markers, such as γH2AX foci, are also indicative of cytotoxicity.[2]
Q3: How can I reduce the cytotoxicity of deoxyuridine analogs in my experiments?
A3: Several strategies can be employed to mitigate cytotoxicity. Optimizing the concentration of the deoxyuridine analog is crucial; use the lowest concentration that provides a detectable signal.[2] Reducing the exposure time of the cells to the analog can also be effective.[2] For long-term studies, consider co-treatment with thymidine (B127349), which can rescue cells from analog-induced cell death.[3][4] Ensuring that cells are healthy and in the logarithmic growth phase before treatment can also help minimize adverse effects.[2]
Q4: Can the cytotoxicity of deoxyuridine analogs vary between different cell lines?
A4: Yes, the cytotoxic effects of deoxyuridine analogs can be highly cell-line specific.[5] For instance, cells with deficiencies in DNA repair pathways, particularly homologous recombination, may exhibit greater sensitivity and growth delay.[6] Therefore, it is essential to empirically determine the optimal, non-toxic concentration of the analog for each cell line used in your experiments.[2][5]
Troubleshooting Guides
High Background or Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Problem: My replicate wells show high variability or high background absorbance.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in metabolic activity and, consequently, absorbance readings.[7]
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully to ensure all tips dispense the same volume. Performing a cell count before seeding can improve accuracy.[7]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation and temperature fluctuations, which can impact cell growth.[7]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity barrier.[7]
-
-
Possible Cause 3: Contamination. Bacterial or fungal contamination can affect cell health and metabolism, leading to spurious results.
-
Solution: Regularly inspect cell cultures for any signs of contamination. Always use sterile techniques and consider using antibiotic/antimycotic agents in the culture medium if necessary.[7]
-
-
Possible Cause 4: Reagent Interference. The deoxyuridine analog itself might directly reduce the assay reagent (e.g., MTT).
-
Solution: Run a control plate with the nucleoside analog in a cell-free medium to check for direct reduction of the reagent. If interference is observed, consider using an alternative cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[7]
-
Low Signal in Proliferation Assays (e.g., EdU Staining)
Problem: I am observing a weak or no signal in my EdU-based proliferation assay.
-
Possible Cause 1: Suboptimal EdU Concentration. The concentration of EdU may be too low for sufficient incorporation into the DNA of proliferating cells.
-
Possible Cause 2: Insufficient Incubation Time. The duration of EdU exposure may be too short for detectable incorporation, especially in slowly dividing cells.
-
Solution: Increase the incubation time with EdU. For continuous labeling, longer incubation times may be necessary, while for pulse-chase experiments, the pulse duration may need to be extended.[8]
-
-
Possible Cause 3: Issues with the "Click" Reaction. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is critical for detecting incorporated EdU.
-
Solution: Ensure all components of the click reaction cocktail are fresh and prepared according to the manufacturer's protocol. Protect the reaction from light and ensure the correct concentrations of copper sulfate (B86663) and the fluorescent azide (B81097) are used.[10]
-
Data Presentation
Table 1: Concentration-Dependent Cytotoxicity of 5-Ethynyl-2'-deoxyuridine (EdU) in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HeLa | MTT | 2.92 ± 0.09 | [11] |
| 143B PML BK TK | MTT | 0.42 ± 0.02 | [11] |
| HCT116 | MTT | 6.60 ± 2.33 | [11] |
| CHO (Chinese Hamster Ovary) | Clonogenic | >5-10 | [6][12] |
| SK-BR-3 (Breast Cancer) | Viability | High cytotoxicity with long-term exposure | [5] |
| BT474 (Breast Cancer) | Viability | Essentially unharmed by long-term exposure | [5] |
Table 2: Effect of Thymidine Co-treatment on Deoxyuridine Analog-Induced Cell Death
| Deoxyuridine Analog Treatment | Cell Type | Outcome of Thymidine Co-treatment | Key Finding | Reference |
| ATR Kinase Inhibitor (induces dU contamination) | Proliferating CD8+ T cells | Partially rescues cell death | Thymidine rescues deoxyuridine contamination in genomic DNA | [3][4] |
| ATR Kinase Inhibitor (induces dU contamination) | Cancer cells | Partially rescues cell death | The rescue effect is not unique to immune cells | [3][4] |
| Thymidine treatment alone | U-2 OS cells | Induces G1/S block | High concentrations of thymidine can synchronize cells | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Determining Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Resuspend cells in culture medium to the desired density, which should be optimized for each cell line.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the deoxyuridine analog.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the analog. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed and treat cells with the deoxyuridine analog as described for the MTT assay.
-
Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[2]
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.[16]
-
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
Mandatory Visualizations
Caption: DNA Damage Response Pathway Induced by Deoxyuridine Analogs.
Caption: Workflow for Mitigating Deoxyuridine Analog Cytotoxicity.
References
- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thymidine rescues ATR kinase inhibitor-induced deoxyuridine contamination in genomic DNA, cell death, and interferon-α/β expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fatal Combination: A Thymidylate Synthase Inhibitor with DNA Damaging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing LC-MS Parameters for ¹³C,¹⁵N Labeled Internal Standards
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for analyses utilizing ¹³C,¹⁵N labeled internal standards.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor or No Signal from the ¹³C,¹⁵N Labeled Internal Standard (IS)
Question: I am observing a very weak or no signal for my stable isotope-labeled internal standard. What are the potential causes and how can I troubleshoot this?
Answer: A low or absent signal from your ¹³C,¹⁵N labeled internal standard can originate from several factors, spanning from sample handling to instrument settings. Below is a systematic approach to identify and resolve the issue.
-
Improper Storage and Handling:
-
Verification: Confirm that the internal standard was stored under the manufacturer's recommended conditions (e.g., temperature, light protection). Degradation can occur from improper storage.[1]
-
Action: It is best practice to prepare fresh working solutions. Avoid repeated freeze-thaw cycles which can degrade the standard.[1]
-
-
Errors in Preparation:
-
Verification: Double-check all dilution calculations and ensure that pipettes are properly calibrated.
-
Action: Prepare a fresh dilution of the internal standard and re-analyze.
-
-
Instrumental Issues:
-
Verification: Ensure the mass spectrometer is correctly tuned and calibrated.[2] Check that the correct precursor and product ion m/z values for the labeled standard are entered in the acquisition method.
-
Action: Run a system suitability test with a known concentration of the IS to verify instrument performance.[2] Clean the ion source, as contamination can lead to signal suppression.[2]
-
-
Sample Preparation Problems:
-
Verification: Was the internal standard added to the sample before the extraction process began? Adding it post-extraction will not account for analyte loss during this step.
-
Action: Review your sample preparation workflow. The IS should be added at the earliest stage to accurately mimic the analyte's behavior.
-
Issue 2: High Variability in Internal Standard Peak Area Across Samples
Question: The peak area of my ¹³C,¹⁵N labeled internal standard is highly inconsistent between different samples in the same batch. What could be causing this?
Answer: High variability in the internal standard response is a critical issue that can compromise the accuracy and precision of your quantitative analysis. This often points to inconsistent matrix effects or issues with sample preparation.
-
Inconsistent Matrix Effects:
-
Verification: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[3][4]
-
Action: Evaluate the matrix effect by performing a post-extraction addition experiment with at least six different lots of the biological matrix.[4] If significant variability is observed, further optimization of the sample cleanup or chromatographic separation is necessary to remove interfering components.[4]
-
-
Inconsistent Sample Preparation:
-
Verification: Review the precision of your automated liquid handling system or manual pipetting steps. Inconsistent volumes of the IS solution will lead to variable peak areas.
-
Action: Perform a precision test by preparing and analyzing a set of identical samples to assess the reproducibility of your sample preparation workflow.
-
-
Carryover:
-
Verification: High concentration samples can contaminate subsequent injections.[1]
-
Action: Inject a blank sample immediately following a high-concentration sample to check for carryover. If observed, optimize the injector wash method by using a stronger solvent or increasing the wash volume and duration.[1]
-
Issue 3: Chromatographic Separation of Analyte and ¹³C,¹⁵N Labeled Internal Standard
Question: My ¹³C,¹⁵N labeled internal standard is not perfectly co-eluting with the native analyte. Is this a problem and how can I fix it?
Answer: While ¹³C and ¹⁵N labeled standards are preferred over deuterated ones due to their tendency to co-elute more closely with the analyte, slight separations can still occur.[5][6][7] If the separation is significant, it can lead to differential ion suppression and compromise quantification.[8]
-
Cause of Separation: The introduction of heavy isotopes can sometimes lead to minor changes in the physicochemical properties of the molecule, resulting in a small retention time shift.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient to be shallower, which can help improve the co-elution of the analyte and the internal standard.
-
Column Choice: Experiment with a different column chemistry that may offer different selectivity and potentially resolve the separation issue.
-
Evaluate Impact: If a small, consistent shift in retention time is observed, it may not negatively impact quantification if the matrix effect is uniform across that part of the chromatogram. This should be carefully validated.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use ¹³C or ¹⁵N labeled internal standards instead of deuterated (²H) ones?
A1: ¹³C and ¹⁵N labeled internal standards are generally preferred for LC-MS applications because they are less likely to exhibit a "chromatographic isotope effect".[5][7][9] Deuterium, being a much larger relative mass change, can alter the physicochemical properties of the molecule more significantly, often leading to a noticeable shift in retention time compared to the unlabeled analyte.[8][9] This separation can expose the analyte and the internal standard to different matrix effects, thereby undermining the accuracy of the quantification.[8]
Q2: What is isotopic cross-contribution and how do I check for it?
A2: Isotopic cross-contribution occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This can be due to the natural abundance of isotopes in the analyte or impurities in the internal standard.
-
Analyte to IS Contribution: High concentrations of the unlabeled analyte can have a natural M+X isotope peak that corresponds to the m/z of the internal standard.
-
IS to Analyte Contribution: The labeled internal standard may contain a small amount of the unlabeled analyte as an impurity.[8]
To check for this, you should analyze two specific samples:
-
A sample containing the highest concentration of the analyte standard without any internal standard. Monitor the mass transition of the internal standard to see if any signal is present.
-
A sample containing only the internal standard. Monitor the mass transition of the analyte to check for the presence of any unlabeled impurity.[1]
Q3: How do I determine the optimal concentration of the ¹³C,¹⁵N labeled internal standard to use?
A3: The concentration of the internal standard should be carefully chosen to ensure its response is within the linear range of the detector and is comparable to the analyte response in the majority of the study samples. A common practice is to add the internal standard at a concentration that produces a response similar to the analyte at the mid-point of the calibration curve.
Q4: What are "matrix effects" and how do ¹³C,¹⁵N labeled internal standards help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites).[3][10] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact quantitative accuracy.[3][10]
A ¹³C,¹⁵N labeled internal standard is the ideal tool to correct for matrix effects because it has nearly identical chemical and physical properties to the analyte.[11] This means it will co-elute chromatographically and experience the same degree of ion suppression or enhancement as the analyte.[11] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[11]
Experimental Protocols
Protocol 1: Assessment of Matrix Factor and Recovery
This experiment is crucial for evaluating the influence of the matrix on analyte and internal standard signal and assessing the efficiency of the extraction process.
Objective: To quantitatively determine the matrix factor (MF), recovery (RE), and process efficiency (PE).
Materials:
-
Blank biological matrix from at least six different sources/lots.
-
Analyte and ¹³C,¹⁵N labeled internal standard stock solutions.
-
All solvents and reagents used in the extraction procedure.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix.[4] Spike the analyte and internal standard into the extracted matrix supernatant just before the final evaporation and reconstitution step.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before initiating the extraction procedure.[4]
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculations:
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Factor (MF): (Peak Area of Set B / Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or RE * MF
-
Data Presentation:
| Sample Set | Description | Purpose |
| Set A | Analyte + IS in Solvent | Reference for 100% response (no matrix, no extraction loss) |
| Set B | Extracted Blank Matrix + Analyte + IS | Measures the impact of the matrix on the signal (Matrix Effect) |
| Set C | Blank Matrix + Analyte + IS -> Extract | Measures the combined effect of extraction loss and matrix effects |
| Calculated Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (C/B) * 100 | > 80% (Consistent) | Efficiency of the extraction process |
| Matrix Factor (MF) | B / A | 1.0 | Impact of matrix on ionization (Suppression < 1, Enhancement > 1) |
| Process Efficiency (PE) | (C/A) * 100 | > 80% (Consistent) | Overall method efficiency |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Correcting for Matrix Effects with 2'-Deoxyuridine-¹³C,¹⁵N₂: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on correcting for matrix effects in the quantitative analysis of 2'-Deoxyuridine using its stable isotope-labeled internal standard, 2'-Deoxyuridine-¹³C,¹⁵N₂. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reliable results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 2'-Deoxyuridine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 2'-Deoxyuridine, by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results. Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.
Q2: Why is 2'-Deoxyuridine-¹³C,¹⁵N₂ recommended for correcting matrix effects?
A2: 2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the analyte (2'-Deoxyuridine), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of the SIL-IS to your samples, you can normalize the response of the analyte to that of the internal standard. This normalization effectively compensates for variations in sample preparation and ionization efficiency caused by matrix effects, leading to more accurate quantification.
Q3: Can 2'-Deoxyuridine-¹³C,¹⁵N₂ always perfectly correct for matrix effects?
A3: While highly effective, a SIL-IS may not always provide perfect correction. Issues can arise if there is a slight chromatographic separation between the analyte and the SIL-IS, which can sometimes occur with deuterium-labeled standards but is less common with ¹³C and ¹⁵N labeling. Severe matrix effects can also suppress the signal of both the analyte and the internal standard to a point where the assay's sensitivity is compromised.
Q4: How do I quantitatively assess the matrix effect in my assay?
A4: The most common method is the post-extraction addition experiment. This involves comparing the peak area of 2'-Deoxyuridine in a blank, extracted matrix that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The result is expressed as the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Symptom: Your QC samples for 2'-Deoxyuridine analysis consistently fail to meet the acceptance criteria (typically ±15% deviation from the nominal value and a coefficient of variation ≤15%).
-
Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment using at least six different lots of your biological matrix to quantify the variability of the matrix effect.
-
Optimize Sample Preparation: If significant lot-to-lot variability is observed, your sample preparation method may not be sufficiently removing interfering components. Consider a more rigorous cleanup method, such as solid-phase extraction (SPE) in addition to or instead of protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic method to better separate 2'-Deoxyuridine from co-eluting matrix components. This could involve trying a different column chemistry (e.g., a Hypercarb column is effective for polar compounds like nucleosides), altering the mobile phase composition, or modifying the gradient elution profile.[1]
-
Issue 2: Inconsistent or Low Response of 2'-Deoxyuridine-¹³C,¹⁵N₂ Internal Standard
-
Symptom: The peak area of your 2'-Deoxyuridine-¹³C,¹⁵N₂ is highly variable across samples or is significantly lower than in your calibration standards.
-
Possible Cause: Severe and variable matrix effects that are impacting the internal standard itself, or issues with the addition of the internal standard.
-
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the internal standard is being added accurately and consistently to all samples and standards.
-
Assess Absolute Response: Compare the absolute peak area of the internal standard in your samples to that in a neat solution. A significant drop in the sample response indicates strong ion suppression.
-
Enhance Sample Cleanup: As with Issue 1, a more robust sample preparation method may be necessary to reduce the overall matrix load on the LC-MS/MS system.
-
Check for Source Contamination: A high matrix load can contaminate the mass spectrometer's ion source, leading to erratic ionization. A thorough cleaning of the ion source may be required.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction addition experiment to determine the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF).
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂ in the reconstitution solvent (e.g., 0.1% formic acid in water/methanol) at low and high concentrations corresponding to your QC levels.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracted matrix with 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂ to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂ before the extraction process at the same concentrations as in Set A. (This set is used for recovery assessment but is included here for a complete validation picture).
2. Analyze Samples by LC-MS/MS:
-
Inject the samples from all three sets into the LC-MS/MS system and record the peak areas for both 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂.
3. Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for both the analyte and the internal standard.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of 2'-Deoxyuridine) / (MF of 2'-Deoxyuridine-¹³C,¹⁵N₂)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of 2'-Deoxyuridine in Human Plasma
This protocol is based on a validated method for the quantification of 2'-Deoxyuridine in human plasma.[1][2][3][4][5][6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add a known amount of 2'-Deoxyuridine-¹³C,¹⁵N₂ working solution.
-
Add 400 µL of ice-cold 5% (v/v) perchloric acid to precipitate the proteins.[1][2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: Hypercarb (30 x 2.1 mm, 3 µm) or equivalent porous graphitic carbon column.[1][2][3]
-
Mobile Phase A: 0.1% formic acid in deionized water.[1][2][3]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient appropriate for the separation of 2'-Deoxyuridine from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyuridine: To be optimized for the specific instrument
-
2'-Deoxyuridine-¹³C,¹⁵N₂: To be optimized for the specific instrument
-
Quantitative Data Summary
The following table summarizes the expected performance of a validated LC-MS/MS method for 2'-Deoxyuridine in human plasma using a stable isotope-labeled internal standard. The data demonstrates the effectiveness of the internal standard in correcting for matrix effects, as indicated by the low coefficient of variation for the IS-Normalized Matrix Factor.
| Parameter | Low QC Concentration | High QC Concentration | Acceptance Criteria |
| Matrix Factor (2'-Deoxyuridine) | Varies depending on matrix lot | Varies depending on matrix lot | - |
| Matrix Factor (IS) | Varies depending on matrix lot | Varies depending on matrix lot | - |
| IS-Normalized Matrix Factor (Mean) | ~1.0 | ~1.0 | - |
| IS-Normalized Matrix Factor (%CV) | ≤15% | ≤15% | ≤15% |
| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Precision (%CV) | ≤15% | ≤15% | ≤15% |
Visualizations
Caption: Experimental workflow for correcting matrix effects using a stable isotope-labeled internal standard.
Caption: Troubleshooting logic for addressing matrix effect-related issues.
References
- 1. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. JCM | Free Full-Text | Quantification of Plasma and Urine Thymidine and 2’-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy [mdpi.com]
Technical Support Center: Quantifying Low Levels of ¹³C,¹⁵N Labeled DNA
Welcome to the technical support center for challenges in quantifying low levels of ¹³C,¹⁵N labeled DNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary challenges in quantifying low levels of ¹³C,¹⁵N labeled DNA?
-
A1: The main challenges include the low natural abundance of ¹³C (approximately 1.1%) and ¹⁵N (about 0.37%), which necessitates highly sensitive detection methods to distinguish labeled DNA from background levels.[] Other significant hurdles include potential background interference, metabolic scrambling of isotopes where the labels are incorporated into unintended molecules, and the difficulty in efficiently separating labeled from unlabeled DNA, particularly with the smaller buoyant density shift of ¹⁵N-labeled DNA compared to ¹³C-labeled DNA.[2][3][4]
-
-
Q2: Why is it more challenging to work with ¹⁵N-labeled DNA compared to ¹³C-labeled DNA in Stable Isotope Probing (SIP)?
-
A2: The primary difficulty arises from the smaller maximum shift in buoyant density for ¹⁵N-labeled DNA (approximately 0.016 g/ml) in a CsCl gradient compared to ¹³C-labeled DNA (approximately 0.036 g/ml).[4] This small shift can be masked by natural variations in the G+C content of DNA from different microorganisms, which can cause density variations of up to 0.05 g/ml, making it difficult to resolve the labeled DNA from the unlabeled background.[4][5]
-
Experimental Design & Sample Preparation
-
Q3: How can I optimize my DNA extraction protocol for low-level labeled samples?
-
A3: Optimization is crucial and depends on the sample type.[6][7] For tough-to-lyse cells, a bead-beating step can be effective.[8][9] It is also critical to efficiently remove contaminants like proteins and salts that can inhibit downstream analyses such as PCR.[7][10] Using specialized kits for challenging samples, such as those with degraded or low-concentration DNA, is also recommended.[7]
-
-
Q4: What are the best practices for sample collection and storage to ensure DNA integrity?
Instrumentation & Analysis
-
Q5: What analytical techniques are most sensitive for quantifying low levels of labeled DNA?
-
A5: Mass spectrometry (MS)-based methods are highly sensitive and specific for this purpose.[11] Techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are particularly powerful, capable of detecting isotopic enrichment in nanogram quantities of nucleic acids.[12][13] Isotope-ratio mass spectrometry (IRMS) is another sensitive method for determining isotopic enrichment.[12]
-
-
Q6: How can I minimize background interference in my mass spectrometry data?
-
A6: The low natural abundance of ¹³C and ¹⁵N provides a low background, which is advantageous for achieving a high signal-to-noise ratio.[] However, to further minimize interference, it is essential to correct for the natural abundance of heavy isotopes in your data analysis.[14][15] Running unlabeled control samples in parallel is also a critical step to establish a robust baseline for natural abundance.[12][13]
-
Troubleshooting Guides
Issue 1: Poor Separation of Labeled and Unlabeled DNA in Density Gradient Ultracentrifugation
-
Symptom: The "heavy" DNA fraction is not clearly separated from the "light" DNA fraction in a CsCl gradient.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect initial gradient density | Ensure the starting density of the CsCl gradient is correct. For DNA-SIP, a typical starting density is around 1.725 g/ml.[16] Use a refractometer to verify the density. |
| Insufficient centrifugation time or speed | Optimize the ultracentrifugation parameters. A common setting for DNA-SIP is 177,000 x g for at least 36 hours at 20°C.[16] |
| Overloading the gradient | The amount of DNA loaded onto the gradient can affect separation. For complex samples like soil, the amount may need to be optimized. |
| Small buoyant density shift (especially for ¹⁵N) | For ¹⁵N-DNA-SIP, the separation is inherently more challenging.[4] Consider a secondary centrifugation step with bis-benzimide, which intercalates into AT-rich DNA and alters its buoyant density, helping to disentangle the effects of G+C content and isotope labeling.[4][5] |
| Gradient leakage | Carefully inspect centrifuge tubes for any cracks or defects before use and ensure they are properly sealed.[8] |
Logical Troubleshooting Workflow for Poor DNA Separation
Caption: Troubleshooting logic for poor separation of labeled DNA.
Issue 2: Low Signal or Insufficient Sensitivity in Mass Spectrometry
-
Symptom: The mass spectrometer fails to detect a clear signal for the labeled DNA or the signal-to-noise ratio is too low for accurate quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient amount of labeled DNA | The amount of DNA may be below the detection limit of the instrument. UHPLC-MS/MS methods can detect enrichment in as little as a few nanograms of sample.[12] If possible, try to concentrate the sample or start with a larger initial sample size. |
| Suboptimal mass spectrometer settings | Ensure the mass spectrometer is tuned for high sensitivity in the mass range of interest. For complex mixtures, using Multiple Reaction Monitoring (MRM) can significantly improve selectivity and sensitivity.[12] |
| Presence of PCR inhibitors or other contaminants | Contaminants from the DNA extraction or purification process can suppress the signal.[10] Ensure thorough purification of the DNA. Consider an additional cleanup step before MS analysis. |
| Metabolic scrambling or dilution of the label | The isotopic label may have been diluted by metabolic processes or the presence of unlabeled medium components, resulting in a lower than expected enrichment level.[2][3] This can be addressed by simulating isotope patterns for all possible labeled states and fitting them to the data.[2] |
Quantitative Data Summary
Table 1: Natural Abundance and Buoyant Density Shifts of ¹³C and ¹⁵N
| Isotope | Natural Abundance (%) | Maximum Buoyant Density Shift in CsCl (g/ml) |
| ¹³C | ~1.1 | ~0.036[4] |
| ¹⁵N | ~0.37[] | ~0.016[4] |
Table 2: Detection Limits and Sample Requirements for Labeled DNA Analysis
| Analytical Method | Typical Sample Requirement | Detection Limit |
| UHPLC-MS/MS | A few nanograms of nucleic acid[12] | Can detect as low as 1.5 atom% ¹³C above natural abundance with 1-ng loadings.[12][13] |
| Isotope-Ratio Mass Spectrometry (IRMS) | 0.8 to 1.0 µg of nucleic acid for some methods.[12] | High sensitivity, but can require larger sample amounts than UHPLC-MS/MS for nucleic acid analysis post-centrifugation.[12] |
| NanoSIMS | DNA at 0.2 to 2 µg/mL for combing on a chip.[17] | Capable of detecting and quantifying isotopes at the 50 nm scale on individual DNA fibers.[17] |
Experimental Protocols
Protocol 1: General Workflow for Stable Isotope Probing (SIP) of DNA
This protocol outlines the key steps for a DNA-SIP experiment.
Caption: General experimental workflow for DNA Stable Isotope Probing (SIP).
Methodology Details:
-
Experimental Design and Substrate Labeling: Choose a ¹³C or ¹⁵N labeled substrate relevant to your research question. Optimize the concentration to ensure sufficient incorporation without disturbing the microbial community.[8]
-
Sample Incubation: Incubate your environmental or cell culture sample with the labeled substrate under controlled conditions.
-
DNA Extraction: Extract total DNA from your samples. The choice of method should be optimized for your specific sample type to ensure high yield and purity.[6][10]
-
Density Gradient Ultracentrifugation:
-
Prepare a CsCl gradient solution with a starting density appropriate for DNA (e.g., ~1.725 g/ml).[16]
-
Add your extracted DNA to the gradient solution.
-
Centrifuge at high speed (e.g., 177,000 x g) for an extended period (e.g., 36-48 hours) to allow the DNA to band according to its buoyant density.[16]
-
-
Gradient Fractionation: Carefully collect fractions from the gradient. This can be done manually or with an automated fractionator.
-
DNA Precipitation and Purification: Precipitate the DNA from each fraction (or pooled fractions of interest) and purify it to remove the CsCl, which can inhibit downstream applications.[8]
-
Downstream Analysis: Quantify the isotopic enrichment in the DNA from the "heavy" fractions using techniques like mass spectrometry. The DNA can also be used for sequencing to identify the organisms that incorporated the label.[8]
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpxtechnologies.com [dpxtechnologies.com]
- 7. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA Extraction Guide: Methods, Workflows, and Tips for NGS - CD Genomics [cd-genomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
preventing degradation of 2'-Deoxyuridine-13C,15N2 during sample prep
Welcome to the technical support center for 2'-Deoxyuridine-13C,15N2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this isotopically labeled nucleoside during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation for this compound, similar to its unlabeled counterpart, is the hydrolysis of the N-glycosidic bond that links the deoxyribose sugar to the uracil (B121893) base. This cleavage is susceptible to both acidic and alkaline conditions, as well as enzymatic activity.
Q2: How do the isotopic labels (13C and 15N) affect the stability of the molecule?
A2: The heavy isotope labels (13C and 15N) are not expected to significantly alter the chemical stability or degradation pathways of 2'-Deoxyuridine. The fundamental chemical properties and susceptibility to hydrolysis remain comparable to the unlabeled molecule. Therefore, protocols and precautions for handling 2'-Deoxyuridine are directly applicable to the labeled version.
Q3: At what pH is this compound most stable?
A3: Pyrimidine deoxynucleosides like 2'-Deoxyuridine are generally most stable in neutral to slightly acidic solutions (pH 4-7). Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond.
Q4: Can enzymes in my sample degrade this compound?
A4: Yes, certain enzymes can degrade 2'-Deoxyuridine. For instance, uridine (B1682114) phosphorylase can catalyze the reversible phosphorolytic cleavage of uridine and shows some activity towards deoxyuridine. If your sample contains active nucleoside phosphorylases, enzymatic degradation is a possibility.
Q5: How should I store my stock solutions of this compound?
A5: For long-term stability, it is recommended to store stock solutions at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. The choice of solvent is also important; for aqueous solutions, use a buffer within the optimal pH range (4-7).
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.
Issue 1: Low recovery of this compound after sample extraction.
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Ensure the pH of your extraction buffer is within the stable range (pH 4-7). Avoid excessively high temperatures during extraction. If possible, perform extraction steps on ice. |
| Inefficient extraction from the sample matrix | Optimize your extraction protocol. For complex biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is often effective. Ensure the chosen SPE sorbent and elution solvents are appropriate for a polar analyte like 2'-Deoxyuridine. |
| Adsorption to labware | Use low-binding microcentrifuge tubes and pipette tips to minimize loss of the analyte due to surface adsorption. |
Issue 2: Inconsistent or poor chromatographic peak shape during LC-MS analysis.
| Potential Cause | Troubleshooting Step |
| Poor peak shape (fronting, tailing, or splitting) | This can be due to a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve the final extract in the initial mobile phase. Also, check for column contamination or degradation. |
| Variable retention times | Ensure consistent mobile phase preparation and temperature control of the analytical column. Check for leaks in the LC system. |
| Low signal intensity | This could be a result of degradation during sample storage or processing. Re-evaluate your sample handling procedures for potential sources of degradation. It could also be due to ion suppression from matrix components; in which case, sample cleanup should be optimized. |
Issue 3: Evidence of degradation in analytical results (e.g., presence of uracil-13C,15N2).
| Potential Cause | Troubleshooting Step |
| Hydrolysis during sample workup | Re-evaluate all steps where the sample is exposed to acidic or basic conditions. Neutralize any acidic or basic solutions as quickly as possible. |
| Enzymatic degradation | If enzymatic activity is suspected, include a protein precipitation step (e.g., with cold acetonitrile (B52724) or methanol) early in the sample preparation to denature and remove enzymes. |
| Degradation during storage of processed samples | Ensure that processed samples are stored at low temperatures (e.g., -80°C) and for the shortest possible time before analysis. |
Quantitative Data on Nucleoside Stability
Table 1: pH-Dependent Hydrolysis of 5-Trifluoromethyl-2'-deoxyuridine at 37°C [1]
| pH | Rate Constant (s⁻¹) | Half-life (hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
This data demonstrates that as the pH becomes more alkaline, the rate of hydrolysis increases significantly, and the half-life of the nucleoside decreases.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Cleanup of this compound from Biological Fluids
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
To 500 µL of the sample, add 1 mL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 5% methanol (B129727) in water.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reversed-phase SPE cartridge suitable for polar compounds.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate solvent (e.g., 50% methanol in water or a solvent recommended by the SPE cartridge manufacturer).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in a solvent compatible with your LC-MS mobile phase for analysis.
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high aqueous composition (e.g., 95% A) and ramping to a higher organic composition to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the protonated or deprotonated molecule. The exact m/z will depend on the labeling pattern. The product ion will correspond to the labeled uracil base after fragmentation.
-
Internal Standard: Appropriate precursor and product ions for the chosen internal standard.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
Technical Support Center: Optimizing Cell Synchronization for Deoxyuridine Labeling Studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing cell synchronization in combination with deoxyuridine labeling techniques like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
I. Frequently Asked Questions (FAQs)
Q1: Why is cell synchronization necessary for my deoxyuridine labeling study?
Cell synchronization is a technique used to enrich a population of cultured cells in a specific phase of the cell cycle.[1] This is crucial for studies focused on events that are cell cycle-dependent, such as DNA replication (S phase), mitosis (M phase), or the preparatory growth phases (G1 and G2).[2][3][4] By synchronizing cells, you can increase the proportion of cells that will incorporate deoxyuridine analogs (like BrdU or EdU) during S phase, leading to a stronger and more uniform signal for analysis.
Q2: How do I choose the right synchronization method for my cell line?
The optimal method depends on your specific cell line, experimental goals, and the desired cell cycle phase.[2][4]
-
For G1/S arrest: Double thymidine (B127349) block or hydroxyurea (B1673989) are common choices.[1][5] Serum starvation is a less harsh method for inducing G0/G1 arrest but is not effective for all cell lines, particularly many cancer cell lines.[3][6]
-
For G2/M arrest: Nocodazole, a microtubule inhibitor, is frequently used.[7][8]
-
For early S phase arrest: Hydroxyurea is an effective agent.[1][5]
It is critical to optimize concentrations and timings for each new cell line, as sensitivity to these agents can vary significantly.[2][4][7]
Q3: What is the difference between BrdU and EdU labeling?
BrdU and EdU are both thymidine analogs incorporated into newly synthesized DNA.[9] The primary difference lies in their detection methods.
-
BrdU: Requires harsh DNA denaturation (using acid or heat) to expose the BrdU epitope for antibody detection. This can damage cell morphology and may not be compatible with all other stains.[10]
-
EdU: Is detected using a "click chemistry" reaction with a fluorescent azide. This method is much milder, does not require DNA denaturation, and offers a faster, more sensitive protocol.[9][11] This preserves cellular architecture and is more suitable for multiplexing with other fluorescent markers.[9]
Q4: How do I confirm that my cells are synchronized?
Flow cytometry is the most common and quantitative method to verify synchronization.[3][12][13] By staining cells with a DNA-binding dye (like Propidium Iodide or DAPI), you can generate a histogram of DNA content.
-
G0/G1 cells will have a 2n DNA content.
-
S phase cells will have a DNA content between 2n and 4n.
-
G2/M cells will have a 4n DNA content. Comparing the DNA content profile of your synchronized population to an asynchronous control will confirm the efficiency of the block.[3]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Synchronization Efficiency | 1. Suboptimal Reagent Concentration: The concentration of the synchronizing agent (e.g., thymidine, nocodazole) is too low or too high for your specific cell line.[2] | Perform a dose-response curve to determine the optimal concentration that arrests the majority of cells without causing significant toxicity. |
| 2. Incorrect Incubation Timing: The duration of the block or the release period is not appropriate for the cell cycle length of your cells.[14] | Optimize the block and release times. Remember that the cell cycle length can vary between cell lines (e.g., rapidly dividing cancer cells vs. primary cells).[15] | |
| 3. Incomplete Reagent Removal: Residual synchronizing agent remains after the wash steps, preventing synchronous re-entry into the cell cycle.[14] | Ensure thorough washing of the cell monolayer with pre-warmed PBS or serum-free media between steps. Typically, two to three washes are recommended.[5][16] | |
| 4. Cell Line Resistance: Some cell lines are naturally resistant to certain synchronization methods (e.g., cancer cells may not respond well to serum starvation).[3] | Try an alternative synchronization method that uses a different mechanism of action (e.g., switch from serum starvation to a chemical block). | |
| High Cell Toxicity / Death | 1. Reagent Concentration Too High: The concentration of the chemical agent is cytotoxic. | Titrate the reagent to the lowest effective concentration. Refer to the table below for common starting concentrations. |
| 2. Prolonged Incubation: Extended exposure to blocking agents can induce apoptosis or other forms of cell death.[14][17][18] | Reduce the incubation time to the minimum required for effective synchronization.[14] For serum starvation, typical durations are 24-72 hours.[3] | |
| 3. Unhealthy Starting Culture: Cells were not in the logarithmic growth phase or were overly confluent before starting the protocol. | Always use healthy, sub-confluent cells (typically 50-70% confluency) that are actively dividing. | |
| Inconsistent Deoxyuridine Labeling | 1. Suboptimal EdU/BrdU Concentration: The concentration of the labeling reagent is too low for efficient incorporation. | The recommended starting concentration for EdU is typically 10 µM.[19][20][21] This may need to be optimized for your specific cell type and desired labeling intensity.[20][21] |
| 2. Incorrect Labeling Duration: The pulse time is too short for detectable incorporation, especially in slower-dividing cells. | Adjust the labeling time. A short pulse (e.g., 1-2 hours) is often sufficient for actively cycling cells.[21] | |
| 3. Poor Reagent Permeabilization: The detection reagents (e.g., anti-BrdU antibody, click chemistry cocktail) cannot efficiently access the nucleus. | Ensure proper cell fixation and permeabilization. For BrdU, this includes the critical DNA denaturation step. For EdU, a gentle permeabilization (e.g., with Triton X-100 or Saponin) is sufficient.[21][22] | |
| 4. Timing of Labeling: The deoxyuridine analog was added when the majority of cells were not in S phase. | Carefully time the addition of the labeling reagent based on the release from your synchronization block. You may need to perform a time-course experiment to find the peak of S phase for your cell line. |
III. Quantitative Data Summary
The following tables provide common starting concentrations and timings for various synchronization methods. Note: These are starting points and must be optimized for your specific cell line and experimental conditions.[2]
Table 1: Common Chemical Synchronization Agents
| Agent | Target Phase | Mechanism of Action | Typical Concentration | Typical Incubation Time |
| Thymidine | G1/S Boundary | Inhibits DNA synthesis via competitive inhibition of the deoxynucleotide metabolism pathway.[1][23] | 2 mM[3][5] | 18-20 hours for first block; 15-18 hours for second block.[5][8][16] |
| Hydroxyurea | Early S Phase | Inhibits ribonucleotide reductase, depleting the pool of dNTPs necessary for DNA synthesis.[1][24] | 0.2 - 2 mM[14][24] | 12-24 hours.[14][16] |
| Nocodazole | G2/M Phase | Reversibly interferes with microtubule polymerization, activating the spindle assembly checkpoint.[8][25] | 50 - 100 ng/mL[8][16] | 10-18 hours.[8][16] |
| Serum Starvation | G0/G1 Phase | Deprives cells of growth factors present in serum, causing them to exit the cell cycle and enter a quiescent (G0) state.[3] | 0.1 - 0.5% Serum | 24 - 72 hours.[3][14] |
Table 2: Deoxyuridine Analog Labeling Parameters
| Reagent | Typical Concentration | Typical Incubation Time | Key Protocol Step |
| EdU | 10 µM[19][20][21] | 1 - 2 hours (can be varied)[21] | Click-chemistry reaction with a fluorescent azide.[11] |
| BrdU | 10 µM | 1 - 2 hours (can be varied) | DNA denaturation (acid/heat) followed by antibody incubation.[10] |
IV. Experimental Protocols & Visualizations
Protocol 1: Cell Synchronization at G1/S by Double Thymidine Block
This protocol is effective for arresting many adherent cell lines at the G1/S boundary.[5]
-
Seeding: Plate cells at a density that will allow them to reach 30-40% confluency. Incubate overnight.
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours.[5]
-
Release: Remove the thymidine-containing medium. Wash the cells twice with a generous volume of pre-warmed 1x PBS. Add fresh, pre-warmed complete medium. Incubate for 9 hours.[3][5]
-
Second Block: Add thymidine again to a final concentration of 2 mM. Incubate for 18 hours.[5]
-
Final Release: The cells are now synchronized at the G1/S boundary. To follow their progression through the cell cycle, remove the thymidine medium, wash twice with 1x PBS, and add fresh complete medium. Cells can now be pulsed with EdU/BrdU and collected at various time points (e.g., 0, 2, 6, 8, 10 hours) for analysis.[5]
Protocol 2: EdU Labeling and Detection for Flow Cytometry
This protocol follows cell synchronization and release.
-
Labeling: At the desired time point after releasing cells from the synchronization block, add EdU to the culture medium to a final concentration of 10 µM.[19][20][21]
-
Incubation: Incubate the cells for 1-2 hours under their normal growth conditions.[21]
-
Harvest: Harvest the cells using your standard method (e.g., trypsinization for adherent cells). Wash once with 1% BSA in PBS.
-
Fixation: Resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells, then resuspend in a permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS) for 20 minutes.[21]
-
Click Reaction: Wash the cells. Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing a fluorescent azide, copper sulfate, and a reducing agent). Resuspend the cells in the cocktail and incubate for 30 minutes at room temperature, protected from light.[19]
-
DNA Staining & Analysis: Wash the cells. Resuspend in a DNA staining solution (e.g., Propidium Iodide/RNase A) and analyze by flow cytometry.
Troubleshooting Logic
When experiments fail, a logical approach can identify the problem. The following diagram outlines a basic troubleshooting workflow.
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 12. Cell Cycle Synchronization and Flow Cytometry Analysis of Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 17. The Cell Killing Mechanisms of Hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synchronization in the cell cycle by inhibitors of DNA replication induces histone H2AX phosphorylation: an indication of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vectorlabs.com [vectorlabs.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Synchronization and Desynchronization of Cells by Interventions on the Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Data Analysis Workflow for 13C, 15N Metabolic Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 13C, 15N metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general data analysis workflow for a 13C, 15N metabolic labeling experiment?
A1: The general workflow involves several key stages: experimental design, sample preparation, mass spectrometry analysis, and data processing. The overall goal is to trace the incorporation of stable isotopes from labeled substrates into downstream metabolites to understand metabolic pathways and fluxes.
Validation & Comparative
The Gold Standard for Accuracy: Validating Mass Spectrometry Data with 2'-Deoxyuridine-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable mass spectrometry data. This guide provides an objective comparison of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled internal standard (SIL-IS), with structural analog alternatives for the quantification of 2'-deoxyuridine (B118206). Supported by experimental data and detailed protocols, this document demonstrates the superior performance of SIL-IS in mitigating analytical variability and ensuring data integrity.
In the complex milieu of biological matrices, analytical challenges such as matrix effects, variable extraction recovery, and instrument response fluctuations can significantly impact the accuracy and precision of quantitative mass spectrometry. An internal standard (IS) is introduced into samples at a known concentration to normalize these variations. The ideal IS mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing identical ionization effects in the mass spectrometer.
Stable isotope-labeled internal standards, where atoms in the analyte molecule are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N), are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] 2'-Deoxyuridine-¹³C,¹⁵N₂ offers a mass shift that allows it to be distinguished from the endogenous 2'-deoxyuridine by the mass spectrometer, while its chemical and physical properties remain virtually identical. This ensures that it behaves like the analyte throughout the entire analytical process, from sample preparation to detection.
The most common alternative to a SIL-IS is a structural analog, a molecule with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs can exhibit different chromatographic retention times, extraction efficiencies, and ionization responses, potentially compromising the accuracy of the quantification.
Performance Comparison: The Superiority of Stable Isotope Labeling
The use of a stable isotope-labeled internal standard like 2'-Deoxyuridine-¹³C,¹⁵N₂ provides significant advantages over structural analogs in terms of accuracy, precision, and mitigation of matrix effects.
| Performance Parameter | 2'-Deoxyuridine-¹³C,¹⁵N₂ (SIL-IS) | Structural Analog IS (e.g., 5-Bromo-2'-deoxyuridine) | Rationale |
| Chromatographic Co-elution | Excellent: Co-elutes with 2'-deoxyuridine. | Variable: May have a different retention time. | The near-identical chemical structure of the SIL-IS ensures it moves through the chromatography column at the same rate as the analyte, experiencing the same matrix effects at the point of elution. |
| Matrix Effect Compensation | Excellent: Effectively compensates for ion suppression or enhancement.[1] | Poor to Moderate: Inability to fully compensate due to different elution times and potentially different ionization efficiencies. | As the SIL-IS co-elutes with the analyte, it is subjected to the same degree of matrix-induced signal alteration, allowing for accurate correction. |
| Accuracy (% Bias) | High: Typically within ±5%. | Lower: Can exceed ±15%, especially in complex matrices. | The superior correction for analytical variability by the SIL-IS leads to results that are closer to the true value. |
| Precision (% CV) | High: Typically <10%. | Lower: Can be >15%. | By closely tracking the analyte's behavior, the SIL-IS minimizes random errors, resulting in more reproducible measurements. |
| Extraction Recovery | Identical: Mirrors the recovery of the analyte. | Variable: May have different extraction efficiency. | The SIL-IS and the analyte will be lost or retained to the same extent during sample preparation steps. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a quantitative mass spectrometry assay. The following is a representative protocol for the analysis of 2'-deoxyuridine in human plasma using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of 2'-Deoxyuridine-¹³C,¹⁵N₂ (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2'-deoxyuridine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyuridine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be optimized).
-
2'-Deoxyuridine-¹³C,¹⁵N₂: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be optimized based on the isotopic labeling pattern).
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
The Biological Context: Pyrimidine (B1678525) Salvage Pathway
2'-Deoxyuridine is a key intermediate in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases from the degradation of DNA and RNA. Understanding this pathway is crucial for interpreting the biological significance of 2'-deoxyuridine levels.
References
A Head-to-Head Battle for Cell Proliferation Analysis: 2'-Deoxyuridine-¹³C,¹⁵N₂ vs. BrdU
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for assessing cell proliferation.
The accurate measurement of cell proliferation is fundamental to research in numerous fields, from cancer biology to regenerative medicine. For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the gold-standard for these assays. However, the advent of stable isotope labeling coupled with mass spectrometry has introduced powerful new tools, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, offering a non-toxic and highly quantitative alternative. This guide provides a detailed comparison of these two methodologies, supported by experimental principles and protocols, to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: Key Differences
| Feature | 2'-Deoxyuridine-¹³C,¹⁵N₂ | BrdU (5-bromo-2'-deoxyuridine) |
| Principle of Detection | Incorporation of a stable isotope-labeled nucleoside into newly synthesized DNA, followed by detection and quantification using mass spectrometry. | Incorporation of a thymidine analog into newly synthesized DNA, followed by immunodetection with an anti-BrdU antibody. |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS) | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA |
| Toxicity | Generally considered non-toxic and non-perturbing to cells.[1] | Known to be cytotoxic, mutagenic, and can affect the cell cycle.[2] |
| In Vivo Suitability | Highly suitable for in vivo studies in animals and humans due to its non-toxic nature.[1] | Use in vivo is possible but can be limited by its toxicity and potential to affect cell fate.[3] |
| Quantification | Inherently quantitative, providing precise measurements of the fraction of newly synthesized DNA. | Semi-quantitative to quantitative, depending on the detection method and image analysis. |
| Multiplexing | Can be combined with other mass spectrometry-based analyses for multi-omic studies. | Can be multiplexed with fluorescent antibodies for other cellular markers, but DNA denaturation can affect some epitopes. |
| Protocol Complexity | Requires expertise in mass spectrometry for data acquisition and analysis. | Well-established protocols, but the DNA denaturation step can be harsh and requires optimization.[4] |
| Sensitivity | High sensitivity, capable of detecting low levels of incorporation. | High sensitivity, but can be affected by background staining. |
Delving Deeper: Experimental Insights
The BrdU Assay: A Long-Standing Benchmark
The BrdU assay relies on the principle that proliferating cells, during the S phase of the cell cycle, will incorporate the synthetic thymidine analog BrdU into their newly synthesized DNA. This incorporated BrdU can then be detected using a specific monoclonal antibody. A critical step in the BrdU protocol is DNA denaturation, typically using acid or heat, which is necessary to expose the incorporated BrdU to the antibody.[4] While effective, this harsh treatment can damage cellular morphology and may interfere with the detection of other antigens when multiplexing.
Furthermore, a significant drawback of BrdU is its inherent toxicity. Studies have shown that BrdU can be cytotoxic, mutagenic, and can alter the cell cycle, potentially confounding experimental results, especially in long-term studies or in sensitive cell types like neuronal precursors.[2]
2'-Deoxyuridine-¹³C,¹⁵N₂: A Modern, Non-Perturbing Approach
The use of stable isotope-labeled nucleosides, such as 2'-Deoxyuridine-¹³C,¹⁵N₂, represents a paradigm shift in cell proliferation assays. This method involves feeding cells with the labeled deoxyuridine, which, like its natural counterpart, is incorporated into the DNA of dividing cells. The key difference lies in the detection method: instead of antibodies, the presence of the heavier ¹³C and ¹⁵N isotopes is quantified using the high precision and sensitivity of mass spectrometry.[1][5]
A major advantage of this approach is the absence of toxicity. Stable isotopes are naturally occurring and do not interfere with cellular processes, making this method ideal for in vivo studies and for experiments requiring long-term labeling without perturbing the biological system.[1] The analysis by mass spectrometry provides a direct and highly accurate quantification of the proportion of newly synthesized DNA.
Experimental Protocols
BrdU Cell Proliferation Assay Protocol (Immunocytochemistry)
This protocol is a standard method for detecting BrdU incorporation in cultured cells.
Materials:
-
BrdU labeling solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
BrdU Labeling:
-
Culture cells to the desired confluency.
-
Add BrdU labeling solution to the culture medium to a final concentration of 10 µM.
-
Incubate for a period appropriate for the cell type's doubling time (e.g., 1-24 hours).[4]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
DNA Denaturation:
-
Incubate cells with 2N HCl for 30 minutes at room temperature to denature the DNA.[4]
-
Aspirate the HCl and immediately add neutralization buffer for 5 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-BrdU primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip and visualize using a fluorescence microscope.
-
2'-Deoxyuridine-¹³C,¹⁵N₂ Cell Proliferation Assay Protocol (LC-MS/MS)
This protocol outlines the general workflow for a stable isotope labeling experiment to measure cell proliferation.
Materials:
-
2'-Deoxyuridine-¹³C,¹⁵N₂
-
Complete cell culture medium
-
Cell lysis buffer
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Labeling:
-
Culture cells in a medium supplemented with a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ for a defined period.
-
-
Cell Harvest and DNA Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
DNA Digestion:
-
Digest the purified DNA to individual deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the deoxyribonucleosides by liquid chromatography.
-
Quantify the abundance of both the unlabeled (¹²C,¹⁴N) and labeled (¹³C,¹⁵N) deoxyuridine by mass spectrometry.[5]
-
-
Data Analysis:
-
Calculate the percentage of newly synthesized DNA by determining the ratio of labeled to total (labeled + unlabeled) deoxyuridine.
-
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for both assays.
Caption: Workflow for the BrdU cell proliferation assay.
Caption: Workflow for the 2'-Deoxyuridine-¹³C,¹⁵N₂ assay.
Signaling and Incorporation Pathway
Both 2'-Deoxyuridine-¹³C,¹⁵N₂ and BrdU are analogs of the natural nucleoside thymidine and are incorporated into DNA during the S phase of the cell cycle via the nucleotide salvage pathway.
Caption: Cellular uptake and incorporation pathway.
Conclusion: Making the Right Choice
The choice between 2'-Deoxyuridine-¹³C,¹⁵N₂ and BrdU for cell proliferation assays depends heavily on the specific experimental goals and available resources.
Choose BrdU when:
-
You require a well-established and widely used method.
-
Your primary detection method is microscopy or flow cytometry.
-
Your experimental timeline is short, and long-term toxicity is not a major concern.
-
Access to a mass spectrometer is limited.
Choose 2'-Deoxyuridine-¹³C,¹⁵N₂ when:
-
You need to avoid any potential artifacts arising from probe toxicity.
-
Your study involves long-term in vitro culture or in vivo experiments, especially in sensitive models.
-
Highly precise and quantitative data is paramount.
-
You plan to perform other mass spectrometry-based analyses on the same samples.
-
You have access to and expertise in LC-MS/MS.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Deoxyuridine-13C,15N2 and 5-ethynyl-2'-deoxyuridine (EdU) for DNA Synthesis Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is paramount for elucidating the mechanisms of cell growth, assessing the efficacy of therapeutic agents, and understanding disease progression. This guide provides an objective comparison of two powerful techniques for analyzing DNA synthesis: stable isotope labeling with 2'-Deoxyuridine-13C,15N2 followed by mass spectrometry, and the fluorescence-based detection of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation via click chemistry.
This comparison guide delves into the principles, experimental workflows, performance characteristics, and potential limitations of each method. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most appropriate technique for their specific research questions and experimental setups.
Principle of Each Method
This compound: The Mass Spectrometry Approach
This method relies on the incorporation of a non-radioactive, stable isotope-labeled nucleoside, this compound, into newly synthesized DNA. As cells proliferate, this heavy analog of deoxyuridine is integrated into the DNA backbone. Following cellular lysis and DNA extraction, the DNA is enzymatically digested into individual nucleosides. The ratio of the heavy, labeled deoxyuridine to its unlabeled counterpart is then precisely quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This ratio directly reflects the extent of new DNA synthesis within the cell population.
5-ethynyl-2'-deoxyuridine (EdU): The Click Chemistry Approach
The EdU method utilizes a modified thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine, which contains a terminal alkyne group.[3] This alkyne group serves as a chemical handle for a highly specific and efficient bioorthogonal reaction known as "click chemistry".[4][5] After incorporation into newly synthesized DNA, the alkyne group of EdU reacts with a fluorescently labeled azide (B81097) in a copper(I)-catalyzed cycloaddition reaction.[3][6] This covalent bond formation allows for the sensitive detection of proliferating cells using fluorescence microscopy, flow cytometry, or high-content screening platforms.[3]
Performance Comparison
The choice between this compound and EdU often depends on the specific experimental goals, the available instrumentation, and the desired endpoint. The following table summarizes the key performance characteristics of each method.
| Feature | This compound (with Mass Spectrometry) | 5-ethynyl-2'-deoxyuridine (EdU) (with Click Chemistry) |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorescence Microscopy, Flow Cytometry, High-Content Imaging |
| Principle | Incorporation of a stable isotope-labeled nucleoside and quantification of the heavy-to-light ratio. | Incorporation of an alkyne-modified nucleoside followed by covalent labeling with a fluorescent azide. |
| Sensitivity | High; capable of detecting very low levels of incorporation.[7][8] | High; single-cell detection is readily achievable.[9] |
| Quantitative Analysis | Inherently quantitative, providing a direct measure of the fraction of newly synthesized DNA.[10][11] | Primarily provides a qualitative or semi-quantitative measure of proliferation (i.e., percentage of positive cells). Quantitative fluorescence intensity measurements can be performed but may be less direct than isotopic ratios. |
| Multiplexing | Limited in a single run, but can be combined with other mass spectrometry-based analyses. | Highly compatible with antibody-based staining for other cellular markers and with fluorescent proteins.[4][12] |
| Spatial Resolution | No single-cell spatial information; provides data from a bulk cell population. | Excellent single-cell spatial resolution with fluorescence microscopy. |
| Throughput | Lower throughput due to the requirements of sample preparation and LC-MS/MS analysis time. | High throughput is achievable, especially with automated microscopy and flow cytometry. |
| Cytotoxicity | Generally considered to have low cytotoxicity as it is a non-perturbing stable isotope tracer. | Can exhibit cytotoxicity and genotoxicity, particularly at higher concentrations and with longer exposure times.[9] |
| Protocol Complexity | Requires expertise in sample preparation for mass spectrometry, including DNA extraction, enzymatic digestion, and LC-MS/MS operation. | Relatively straightforward protocols are available in commercial kits, with a simple and rapid click reaction.[5][6] |
| Equipment | Requires access to a liquid chromatography system coupled to a tandem mass spectrometer. | Requires a fluorescence microscope or a flow cytometer. |
Experimental Workflows and Protocols
To provide a practical understanding of each method, we present a logical workflow for both techniques, followed by detailed experimental protocols.
This compound Experimental Workflow
-
Cell Culture and Labeling:
-
Culture cells under desired experimental conditions.
-
Introduce this compound into the culture medium at a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental setup.
-
Incubate the cells for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., one to two cell cycles).
-
-
Cell Harvesting and DNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols. Ensure high purity of the extracted DNA.
-
-
Enzymatic Digestion of DNA:
-
Quantify the extracted DNA.
-
To 1-10 µg of DNA, add a cocktail of DNA-degrading enzymes such as nuclease P1, followed by alkaline phosphatase, to digest the DNA into individual nucleosides.
-
Incubate the reaction at 37°C for 2-16 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Following digestion, precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried nucleosides in a solvent compatible with the LC-MS/MS system (e.g., 5% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a suitable gradient of aqueous and organic mobile phases.
-
Detect and quantify the parent and fragment ions for both unlabeled deoxyuridine and this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak areas for the specific mass transitions of both the labeled and unlabeled deoxyuridine.
-
Determine the ratio of this compound to endogenous deoxyuridine to quantify the percentage of newly synthesized DNA.
-
5-ethynyl-2'-deoxyuridine (EdU) Experimental Workflow
This protocol is a representative example and may need optimization for specific cell types and experimental conditions. Commercial kits provide detailed and optimized protocols.[5][6]
-
Cell Culture and EdU Labeling:
-
Plate cells on coverslips in a multi-well plate and culture under desired conditions.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for a period ranging from 30 minutes to 24 hours, depending on the cell cycle length and experimental design.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, typically containing a fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Remove the wash solution and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
(Optional) Stain the nuclei with a DNA counterstain such as DAPI or Hoechst 33342.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Analyze the images to determine the percentage of EdU-positive cells.
-
Concluding Remarks
Both this compound and EdU are powerful tools for the analysis of DNA synthesis. The choice between these two methods should be guided by the specific research question, available resources, and the desired level of quantitative detail.
The This compound method, coupled with mass spectrometry, offers a highly accurate and direct quantification of DNA synthesis in a bulk population of cells. Its low cytotoxicity makes it suitable for longer-term studies where cellular perturbation is a concern. However, it requires specialized equipment and expertise in mass spectrometry.
The EdU method, based on click chemistry, provides a rapid, sensitive, and high-throughput approach for identifying proliferating cells at the single-cell level. Its compatibility with standard fluorescence-based instrumentation and multiplexing with other cellular markers makes it a versatile tool for a wide range of applications. Researchers should, however, be mindful of its potential for cytotoxicity at higher concentrations and optimize labeling conditions accordingly.
Ultimately, a thorough understanding of the principles and protocols of both techniques will enable researchers to make an informed decision and generate robust and reliable data in their studies of DNA synthesis and cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Measurement of very low rates of cell proliferation by heavy water labeling of DNA and gas chromatography/pyrolysis/isotope ratio-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of NMR and MS for Robust Structural and Quantitative Analysis of ¹³C,¹⁵N Labeled Compounds
A comparative guide for researchers, scientists, and drug development professionals on the synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of ¹³C and ¹⁵N isotopically labeled compounds. This guide provides an objective comparison of the techniques, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of complex biological processes.
The use of stable isotope labeling, particularly with ¹³C and ¹⁵N, has become an indispensable tool in proteomics, metabolomics, and structural biology.[1][2] These non-radioactive isotopes enable the precise tracking and quantification of molecules within complex biological systems.[2] By replacing natural ¹²C or ¹⁴N atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] While both techniques provide invaluable information, their true power lies in their synergistic and cross-validating capabilities. This guide explores the integration of NMR and MS for the analysis of ¹³C,¹⁵N labeled compounds, offering a comprehensive overview for researchers in drug development and life sciences.
Comparative Analysis of ¹³C and ¹⁵N Labeling for NMR and MS
The choice between ¹³C and ¹⁵N labeling, or a combination of both, is highly dependent on the analytical technique and the specific research question. While NMR and MS can both analyze isotopically labeled compounds, their principles of detection and the information they provide are distinct.
Key Characteristics and Applications:
| Feature | ¹³C Labeled Compounds | ¹⁵N Labeled Compounds | Dual ¹³C,¹⁵N Labeled Compounds |
| Primary Application | MS: Quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis.[1] NMR: Structural analysis, particularly for larger proteins when combined with deuteration. | NMR: Protein structure, dynamics, and folding analysis (e.g., ¹H-¹⁵N HSQC).[1][] MS: Quantitative proteomics, offering a cleaner background due to lower natural abundance.[] | NMR: Essential for advanced structural analysis and complete peak assignment of backbone and side-chain atoms in complex proteins using multidimensional heteronuclear techniques.[][5] MS: Provides larger mass shifts for improved quantification and can be used to confirm labeling incorporation.[1] |
| Natural Abundance | ~1.1%[1][] | ~0.37%[1][] | - |
| Mass Shift in MS | Variable, +1 Da per ¹³C atom. Allows for larger mass shifts (e.g., ¹³C₆-Arg provides a +6 Da shift).[1] | Typically +1 Da per ¹⁵N atom in the amino group.[1] | Combined mass shift (e.g., ¹³C₆,¹⁵N₄-Arg provides a +10 Da shift).[1] |
| Spectral Complexity | MS: Can create more complex isotopic envelopes but the larger mass shift provides better separation from unlabeled peptides.[1] NMR: Fully ¹³C-labeled proteins generate complex spectra.[1] | MS: Simpler mass increment and cleaner background compared to ¹³C.[] NMR: ¹H-¹⁵N HSQC spectra are relatively simple and are a hallmark for assessing protein folding.[1][] | NMR: Generates highly complex but information-rich spectra, crucial for resolving larger structures.[] |
| Key Advantages | - Larger mass shifts in MS improve quantification.[1]- Crucial for metabolic flux analysis. | - Lower natural abundance provides a cleaner background in MS.[1]- Simpler spectra in NMR for initial structural assessment. | - Enables comprehensive structural determination by NMR.[]- Maximizes mass difference for clear separation in MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for protein labeling and analysis using NMR and MS.
Protocol 1: Expression of ¹⁵N/¹³C-Labeled Protein in E. coli
This protocol describes the expression of a uniformly labeled protein in E. coli using minimal medium, a common practice for producing samples for NMR and MS analysis.[5][6]
-
Media Preparation (per 1 Liter):
-
Prepare M9 minimal media, which typically includes Na₂HPO₄, KH₂PO₄, and NaCl. Autoclave the mixture.
-
Separately prepare and sterilize stock solutions of:
-
Aseptically add the sterile stock solutions to the cooled M9 media.
-
-
Cell Growth and Protein Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow overnight.
-
The next day, use the pre-culture to inoculate 1 L of the prepared ¹⁵N or ¹⁵N/¹³C-M9 minimal medium.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture under optimal conditions (e.g., lower temperature for several hours or overnight).
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[1]
-
Protocol 2: Cross-Validation of Label Incorporation using MS
Mass spectrometry is an excellent method to quantify the degree of isotopic enrichment, which is critical for the interpretation of NMR data.[6][9]
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein.
-
Perform a buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) if necessary.
-
For peptide-level analysis, digest the protein with a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein or the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire the mass spectra, paying close attention to the isotopic distribution of the protein or its peptides.
-
-
Data Analysis:
-
Compare the experimental isotopic pattern with the theoretical pattern for an unlabeled protein.
-
The mass shift and the distribution of isotopologues will indicate the percentage of ¹³C and/or ¹⁵N incorporation.
-
Specialized software can be used to simulate isotope patterns for various incorporation levels and fit them to the experimental data to determine the precise enrichment level.[7][9] This step is crucial as incomplete labeling can complicate NMR data analysis.
-
Workflows and Signaling Pathway Analysis
Visualizing experimental workflows and their logical connections is essential for understanding the integration of NMR and MS.
Caption: General workflow for cross-validation of NMR and MS analysis of isotopically labeled proteins.
The integration of these techniques is particularly powerful for studying dynamic biological systems, such as signaling pathways. For instance, in a drug development context, researchers can investigate how a small molecule inhibitor affects the structure and dynamics of its target protein and downstream signaling events.
Caption: Workflow for studying a signaling pathway using integrated NMR and MS approaches.
In this workflow, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with MS can quantify changes in protein expression across the signaling pathway in response to a drug.[2] Concurrently, NMR analysis of the ¹³C,¹⁵N-labeled target protein can reveal the precise structural and dynamic changes induced by the drug binding. This dual approach provides a comprehensive understanding of the drug's mechanism of action.
Conclusion
The cross-validation of NMR and MS results using ¹³C,¹⁵N labeled compounds offers a robust and comprehensive approach to biological research. MS provides accurate quantification of isotope incorporation, which is essential for the reliable interpretation of NMR data, while NMR delivers unparalleled atomic-resolution information on protein structure and dynamics in solution.[][6][10] By integrating these two powerful analytical techniques, researchers in drug development and other scientific fields can achieve a deeper and more accurate understanding of complex biological systems, from the atomic structure of a single protein to the intricate workings of cellular signaling pathways. The strategic choice of labeling and the careful execution of experimental protocols, as outlined in this guide, are paramount to maximizing the quality and impact of the research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrating SAXS/NMR Data for Structure Determination | Bruker [bruker.com]
A Researcher's Guide to Alternative Stable Isotope-Labeled Nucleosides for DNA Tracking
A comprehensive comparison of performance, protocols, and data for researchers, scientists, and drug development professionals.
In the dynamic fields of cell biology, pharmacology, and drug development, the ability to accurately track DNA synthesis and cell proliferation is paramount. For decades, radioactive isotopes were the gold standard, but safety concerns and handling restrictions have paved the way for safer, non-radioactive alternatives. Among these, stable isotope-labeled nucleosides have emerged as a powerful tool, offering a nuanced view of cellular dynamics without the hazards of radioactivity. This guide provides an objective comparison of various stable isotope-labeled nucleosides for DNA tracking, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Stable Isotope-Labeled Precursors
The choice of a stable isotope-labeled precursor for DNA tracking significantly impacts the efficiency of incorporation, the cost of the experiment, and the analytical approach. The most commonly used stable isotopes for labeling are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). These isotopes can be incorporated into various precursors that feed into the DNA synthesis pathways. Here, we compare the performance of four key precursors: labeled glycine (B1666218), glucose, and thymidine (B127349).
A seminal study by Black et al. (2001) provides a quantitative comparison of the incorporation efficiency of [1-¹³C]-glycine, [1,²-¹³C₂]-glycine, [U-¹³C]-glucose, and [U-¹³C, ¹⁵N]-thymidine into the DNA of HEP G2 human hepatoma cells. The results, summarized in the table below, highlight the trade-offs between incorporation efficiency and the metabolic pathways targeted.
| Labeled Precursor | Isotope(s) | Targeted Nucleosides | Relative Enrichment (dA) | Relative Enrichment (dG) | Relative Enrichment (dT) |
| [1-¹³C]-Glycine | ¹³C | Purines (dA, dG) | Low | Moderate | None |
| [1,²-¹³C₂]-Glycine | ¹³C | Purines (dA, dG) | Low | Moderate | None |
| [U-¹³C]-Glucose | ¹³C | All (dA, dG, dC, dT) | High | High | High |
| [U-¹³C, ¹⁵N]-Thymidine | ¹³C, ¹⁵N | Thymidine (dT) | Low | Low | Very High |
Table 1: Comparison of Isotopic Enrichment in Deoxynucleosides after 24-hour Incubation with Labeled Precursors. Data is qualitatively summarized from Black et al. (2001). "Relative Enrichment" indicates the level of isotope incorporation into the respective deoxynucleoside.
As the data indicates, [U-¹³C, ¹⁵N]-thymidine, which is incorporated via the salvage pathway, results in the highest enrichment in deoxythymidine (dT)[1]. However, its labeling is restricted to thymidine. Conversely, [U-¹³C]-glucose labels all deoxynucleosides through both de novo synthesis and salvage pathways, providing a more comprehensive view of DNA synthesis[1]. Labeled glycine selectively labels purines (deoxyadenosine and deoxyguanosine) via the de novo purine (B94841) biosynthesis pathway[1][2].
From an economic standpoint, glycine is often a more cost-effective labeling precursor compared to thymidine and glucose, a factor that can be critical for large-scale or in vivo experiments[3].
Metabolic Stability and Potential for Cellular Perturbation
An ideal tracer for DNA synthesis should be metabolically stable and should not perturb the normal cellular processes.
-
Metabolic Half-Life: The metabolic half-life of the labeled nucleoside is a critical factor, especially for in vivo studies. For instance, thymidine is known to be rapidly catabolized in the body, with a reported half-life of minutes in mice and rats[4]. While specific data on the half-life of isotopically labeled thymidine variants is limited, significant differences in the metabolism of [³H]thymidine versus carbon-labeled thymidine have been observed, suggesting that the choice of isotope can influence metabolic fate[5][6]. Deuterated water (²H₂O) offers a longer-term labeling strategy as it is incorporated into the deoxyribose of purine deoxyribonucleosides through the de novo nucleotide synthesis pathway[7].
-
Cytotoxicity and Perturbation: While stable isotopes are generally considered non-toxic, high concentrations of some labeled compounds can have biological effects. For example, prolonged exposure to high concentrations of deuterated water (heavy water) has been shown to have toxic effects on cells, including the inhibition of DNA double-strand break repair[8][9]. Nucleoside analogs, including those used for labeling like BrdU and EdU, can be toxic antimetabolites that may cause DNA instability and cell-cycle arrest[10][11]. While stable isotope-labeled versions of natural nucleosides are expected to be less perturbing, it is crucial to empirically determine the optimal, non-toxic concentration for each cell type and experimental condition.
Comparison with Other Non-Radioactive Methods: BrdU and EdU
Bromodeoxyuridine (BrdU) and ethynyl-2'-deoxyuridine (EdU) are two widely used thymidine analogs for tracking DNA synthesis. A comparison of their key features with stable isotope labeling is presented below.
| Feature | Stable Isotope Labeling | BrdU (Bromodeoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Method | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Antibody-based (requires DNA denaturation) | Click chemistry-based (no DNA denaturation) |
| Sensitivity | High (MS can detect very low levels of incorporation) | Good, but can be limited by antibody access | Very high, with a simple and robust detection reaction |
| Multiplexing | Excellent with MS (can distinguish multiple isotopes simultaneously) | Possible, but DNA denaturation can affect other antibody epitopes | Excellent, compatible with a wide range of fluorescent probes and antibodies |
| Cellular Perturbation | Generally low with natural nucleoside precursors | Can be toxic and mutagenic at high concentrations | Less toxic than BrdU, but can still affect the cell cycle |
| Workflow Complexity | Sample preparation for MS or NMR can be complex | Multi-step protocol with harsh DNA denaturation step | Simple and fast "click" reaction |
| Quantitative Analysis | Highly quantitative, providing precise enrichment levels | Semi-quantitative, based on fluorescence intensity | Quantitative, based on fluorescence intensity |
Table 2: Comparison of Stable Isotope Labeling with BrdU and EdU for DNA Synthesis Analysis.
While BrdU and EdU offer simpler and faster detection methods, stable isotope labeling provides a more direct and highly quantitative measure of DNA synthesis without the need for harsh chemical treatments that can alter cellular structures[12][13][14]. The choice between these methods will depend on the specific experimental question, the required level of quantification, and the available instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments involving stable isotope-labeled nucleosides.
Protocol 1: In Vitro DNA Labeling of Mammalian Cells with Stable Isotope Precursors
This protocol describes the general procedure for labeling DNA in cultured mammalian cells with a stable isotope-labeled precursor, followed by DNA extraction.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Stable isotope-labeled precursor (e.g., [U-¹³C]-glucose, ¹⁵N-labeled amino acids)
-
Dialyzed fetal bovine serum (FBS) to minimize unlabeled precursors
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard complete medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing basal medium with the stable isotope-labeled precursor at the desired concentration. It is recommended to use dialyzed FBS to reduce the concentration of unlabeled precursors[8].
-
Labeling: Remove the standard culture medium and wash the cells once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the cell cycle length and the research question.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization or scraping.
-
DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
Protocol 2: Sample Preparation of Labeled DNA for Mass Spectrometry Analysis
This protocol outlines the steps for preparing stable isotope-labeled DNA for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Extracted stable isotope-labeled DNA
-
Nuclease P1
-
Alkaline phosphatase
-
Formic acid (for GC-MS)
-
Derivatization agent (e.g., MTBSTFA for GC-MS)
-
LC-MS or GC-MS grade solvents
Procedure:
-
DNA Hydrolysis:
-
For LC-MS: Enzymatically hydrolyze the DNA to individual deoxynucleosides. This is typically done in a two-step process using nuclease P1 followed by alkaline phosphatase[1].
-
For GC-MS: Acid hydrolysis using formic acid can be used to release the purine and pyrimidine (B1678525) bases[15].
-
-
Purification (Optional): Depending on the analytical method, a purification step using solid-phase extraction (SPE) may be necessary to remove enzymes and other contaminants.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the hydrolyzed bases or nucleosides to make them volatile. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[15].
-
Mass Spectrometry Analysis: Analyze the prepared sample by LC-MS or GC-MS to determine the isotopic enrichment in the deoxynucleosides or bases.
Visualizing the Pathways: Incorporation of Labeled Precursors
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in the incorporation of stable isotope-labeled precursors into DNA.
Caption: De novo purine biosynthesis pathway showing the incorporation of ¹³C from glycine and glucose.
Caption: Pyrimidine biosynthesis showing de novo synthesis from glucose and the salvage pathway for thymidine.
Caption: General experimental workflow for stable isotope labeling of DNA in cultured cells.
Conclusion
Stable isotope-labeled nucleosides offer a safe, quantitative, and powerful alternative to traditional methods for tracking DNA synthesis. By understanding the different labeling strategies, their respective advantages and limitations, and by following robust experimental protocols, researchers can gain valuable insights into the intricate processes of cell proliferation and DNA metabolism. This guide provides a foundational understanding to help researchers and drug development professionals make informed decisions and design effective experiments for their specific research goals.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Utilization of labeled thymidine in DNA synthesis: studies for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of deuteration on hematopoiesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Assessing the Specificity of 2'-Deoxyuridine-¹³C,¹⁵N₂ Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Deoxyuridine-¹³C,¹⁵N₂ with commonly used alternatives, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), for assessing DNA synthesis and cell proliferation. The focus is on the specificity of incorporation, supported by experimental data and detailed protocols for comparative analysis.
Introduction
The accurate measurement of DNA replication is fundamental in various fields of biological research and drug development. This is traditionally achieved by introducing labeled nucleoside analogs that are incorporated into newly synthesized DNA. While BrdU and EdU are widely used, the stable isotope-labeled 2'-Deoxyuridine-¹³C,¹⁵N₂ offers a distinct advantage: it is a non-perturbative tracer that can be quantified with high precision and sensitivity using mass spectrometry. This guide delves into a comparative analysis of these three labeling reagents, focusing on their incorporation efficiency, specificity, potential cytotoxicity, and the methodologies for their detection.
Comparative Analysis of Nucleoside Analogs
The choice of a nucleoside analog for studying DNA synthesis depends on several factors, including the experimental system, the required sensitivity of detection, and the potential for artifacts. This section provides a comparative overview of 2'-Deoxyuridine-¹³C,¹⁵N₂, BrdU, and EdU.
Data Presentation
| Parameter | 2'-Deoxyuridine-¹³C,¹⁵N₂ | 5-Bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Immunohistochemistry (IHC), Flow Cytometry (FACS) with anti-BrdU antibody | Click Chemistry followed by fluorescence detection (microscopy, FACS) |
| Incorporation Efficiency | High, competes with endogenous thymidine | High, competes with endogenous thymidine | High, competes with endogenous thymidine. Some studies suggest preferential incorporation over BrdU in certain contexts.[1] |
| Specificity | High: Incorporated specifically into DNA during the S-phase of the cell cycle via the same pathways as endogenous deoxyuridine. | High: Incorporated specifically into DNA during S-phase. | High: Incorporated specifically into DNA during S-phase. |
| Cytotoxicity | Expected to be low due to minimal structural difference from the endogenous nucleoside. | Can induce DNA damage, mutations, and cell cycle arrest, especially at higher concentrations.[2][3] | Higher cytotoxicity and genotoxicity reported compared to BrdU in some cell lines, particularly those with deficient homologous recombination repair.[2][4] |
| Sample Preparation | Requires DNA extraction, enzymatic digestion to nucleosides, and chromatographic separation. | Requires harsh DNA denaturation (acid or heat) to expose the BrdU epitope for antibody binding.[5] | Milder cell permeabilization is sufficient for the "click" reaction, preserving cellular morphology better than BrdU protocols.[6] |
| Multiplexing Capability | Excellent: Can be combined with other stable isotope-labeled compounds for multi-analyte tracing. | Possible with antibodies against other cellular markers, but DNA denaturation can affect some epitopes.[6] | Excellent: Compatible with immunofluorescence and other fluorescent probes.[7] |
| In Vivo Application | Feasible and allows for long-term labeling studies with minimal perturbation. | Widely used, but long-term exposure can have toxic effects.[3] | Used in vivo, but potential toxicity needs to be carefully evaluated for long-term studies.[4] |
Experimental Protocols
To objectively assess the specificity and incorporation of 2'-Deoxyuridine-¹³C,¹⁵N₂ in comparison to BrdU and EdU, a comprehensive experimental workflow is proposed. This involves parallel cell culture experiments followed by distinct detection methodologies tailored to each labeling reagent.
Key Experiment: Comparative Analysis of Nucleoside Analog Incorporation
Objective: To quantitatively compare the incorporation rate, specificity, and cytotoxic effects of 2'-Deoxyuridine-¹³C,¹⁵N₂, BrdU, and EdU in a mammalian cell line.
1. Cell Culture and Labeling:
-
Culture a mammalian cell line (e.g., HEK293, HeLa) in standard conditions.
-
Seed cells at a known density in multiple well plates.
-
In separate wells, treat the cells with equimolar concentrations of 2'-Deoxyuridine-¹³C,¹⁵N₂, BrdU, or EdU for a defined period (e.g., 24 hours). Include an unlabeled control group.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) on a subset of wells for each condition to assess cytotoxicity.
2. Sample Preparation for Analysis:
-
For 2'-Deoxyuridine-¹³C,¹⁵N₂ (LC-MS/MS Analysis):
-
Harvest cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA (e.g., using a spectrophotometer).
-
Enzymatically digest a known amount of DNA (e.g., 1 µg) to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Add an internal standard (e.g., a known amount of universally ¹³C,¹⁵N-labeled deoxynucleoside mixture) to the digested sample for accurate quantification.
-
Filter the digest to remove proteins and enzymes.
-
-
For BrdU (Immunofluorescence Analysis):
-
Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Perform DNA denaturation by treating with 2M HCl for 30 minutes at room temperature.
-
Neutralize the acid with a buffering solution (e.g., 0.1 M sodium borate).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary anti-BrdU antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
For EdU (Click Chemistry and Fluorescence Microscopy):
-
Fix cells as for BrdU staining.
-
Permeabilize the cells.
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail.
-
Wash the cells and counterstain nuclei with DAPI.
-
3. Data Acquisition and Analysis:
-
LC-MS/MS for 2'-Deoxyuridine-¹³C,¹⁵N₂:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
Separate the deoxynucleosides using a suitable column (e.g., a C18 reversed-phase column).
-
Use multiple reaction monitoring (MRM) to detect and quantify the unlabeled (dC, dG, dA, dT) and labeled (d'U'-¹³C,¹⁵N₂) deoxynucleosides.
-
Calculate the percentage of 2'-Deoxyuridine-¹³C,¹⁵N₂ incorporation by comparing the peak area of the labeled nucleoside to the total amount of thymidine.
-
-
Fluorescence Microscopy for BrdU and EdU:
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Quantify the percentage of labeled cells by counting the number of fluorescently positive nuclei relative to the total number of DAPI-stained nuclei.
-
Measure the mean fluorescence intensity of the labeled nuclei as an indicator of the extent of incorporation.
-
Mandatory Visualizations
Caption: Metabolic pathway of 2'-Deoxyuridine-¹³C,¹⁵N₂ incorporation into DNA.
Caption: Comparative workflow for assessing nucleoside analog incorporation.
Caption: Decision tree for selecting a DNA labeling reagent.
References
- 1. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. salic.med.harvard.edu [salic.med.harvard.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical vs. Enzymatic Synthesis of Labeled Nucleosides
For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic methods for synthesizing labeled nucleosides is a critical one, impacting yield, purity, cost, and the scope of achievable molecular structures. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
The synthesis of nucleosides, the fundamental building blocks of nucleic acids, and their labeled analogues is paramount for a wide range of applications, from elucidating metabolic pathways to developing novel therapeutics.[1][2][3][4] Traditionally, chemical synthesis has been the workhorse of the field. However, the emergence of enzymatic and chemo-enzymatic approaches offers a compelling alternative, promising milder reaction conditions, and exceptional selectivity.[1][5][6][7]
Performance Comparison: A Head-to-Head Analysis
The decision to employ either a chemical or enzymatic approach hinges on a variety of factors. While chemical synthesis offers broad substrate scope and scalability, enzymatic methods excel in their stereo- and regioselectivity, often leading to higher purity and fewer downstream purification steps.[5][6][7]
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Yield | Variable, can be high for established protocols but often requires multi-step processes with potential for product loss at each stage.[8][9] | Generally high, often conducted in one-pot reactions, minimizing product loss.[5][6][10] Yields can range from 8% to 98% depending on the specific enzymes and substrates.[5][10] |
| Purity & Selectivity | Can be challenging to achieve high regio- and stereoselectivity, often requiring protective group chemistry and extensive purification.[5][11] | Excellent regio- and stereoselectivity due to the inherent specificity of enzymes, leading to high-purity products with minimal byproducts.[5][6][7] |
| Cost | Can be cost-effective for large-scale production of standard nucleosides, but the use of expensive reagents, solvents, and purification can increase costs. The cost of labeled precursors is also a significant factor.[12] | The initial cost of enzymes can be high, but their reusability (e.g., through immobilization) and the reduced need for purification can make it cost-effective, especially for complex molecules.[1][11] |
| Time | Multi-step syntheses can be time-consuming, involving numerous reaction and purification cycles.[5] | Reactions are often faster, and one-pot cascades can significantly reduce the overall synthesis time.[5][13] |
| Scalability | Well-established for large-scale industrial production of many nucleoside analogues.[1] | Scalability can be a challenge, although advancements in enzyme immobilization and continuous flow biocatalysis are addressing this limitation.[1] |
| Environmental Impact | Often involves the use of harsh organic solvents and generates significant hazardous waste.[13][14] | Utilizes aqueous, milder reaction conditions, making it a more environmentally friendly "green chemistry" approach.[6][13] |
| Substrate Scope | Broad substrate scope, allowing for the synthesis of a wide variety of modified nucleosides.[11][15] | The substrate specificity of enzymes can limit the range of achievable modifications, although enzyme engineering is expanding this scope.[1][11] |
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding of these methodologies, here are summarized experimental protocols for the synthesis of a labeled nucleoside using both chemical and enzymatic approaches.
Chemical Synthesis: Phosphoramidite (B1245037) Method for Site-Specific Labeling
The phosphoramidite method is a cornerstone of chemical oligonucleotide synthesis, allowing for the precise, site-specific incorporation of labeled nucleosides.[8][14][16]
Objective: To synthesize a short DNA oligonucleotide with a single 13C-labeled adenosine (B11128) at a specific position.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
13C-labeled adenosine phosphoramidite.
-
Standard DNA phosphoramidites (dA, dC, dG, dT).
-
Activator solution (e.g., tetrazole).
-
Capping reagents (e.g., acetic anhydride).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking solution (e.g., trichloroacetic acid).
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile.
Protocol:
-
Deblocking: The 5'-hydroxyl group of the nucleoside on the solid support is deprotected by treatment with a deblocking solution.
-
Coupling: The 13C-labeled adenosine phosphoramidite is activated by the activator solution and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is assembled.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a final deprotection solution.
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).
Enzymatic Synthesis: Polymerase-Based Incorporation of a Labeled Nucleoside
Enzymatic methods leverage the high fidelity and efficiency of enzymes like DNA polymerases to incorporate labeled nucleotides into a growing nucleic acid chain.[16][17]
Objective: To synthesize a 15N-labeled DNA strand via primer extension.
Materials:
-
Single-stranded DNA template.
-
Primer oligonucleotide complementary to a region of the template.
-
15N-labeled deoxynucleoside triphosphates (dNTPs).
-
Thermostable DNA polymerase (e.g., Taq polymerase).
-
Reaction buffer containing MgCl2.
-
Nuclease-free water.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the DNA template, primer, 15N-labeled dNTPs, DNA polymerase, and reaction buffer.
-
Denaturation: The reaction mixture is heated to separate the DNA template strands.
-
Annealing: The temperature is lowered to allow the primer to anneal to the complementary sequence on the template.
-
Extension: The temperature is raised to the optimal temperature for the DNA polymerase, which then synthesizes a new DNA strand complementary to the template by incorporating the 15N-labeled dNTPs.
-
Iteration: The cycle of denaturation, annealing, and extension is repeated multiple times to amplify the labeled DNA strand.
-
Purification: The resulting labeled DNA is purified to remove the enzyme, unincorporated dNTPs, and other reaction components, often using spin columns or gel electrophoresis.[18]
Visualizing the Processes and Pathways
To further clarify these complex processes, the following diagrams illustrate the workflows of both synthesis methods and a key metabolic pathway where labeled nucleosides are utilized.
Conclusion: Choosing the Right Path
The choice between chemical and enzymatic synthesis of labeled nucleosides is not a matter of one being definitively superior to the other, but rather which method's strengths align best with the specific research objectives.
Chemical synthesis remains the method of choice for producing a vast array of non-natural nucleoside analogues and for large-scale production where stereoselectivity is less critical or has been optimized.[1][14] Its robustness and the extensive body of literature make it a reliable, albeit sometimes less elegant, approach.
Enzymatic synthesis , on the other hand, is rapidly gaining prominence, particularly for applications demanding high purity, and specific stereo- and regiochemistry.[1][5][6] Its environmentally friendly nature and potential for one-pot cascade reactions make it an increasingly attractive option for the synthesis of complex, biologically relevant molecules.[5][6][13]
Ultimately, a thorough understanding of the pros and cons of each method, as outlined in this guide, will empower researchers to make informed decisions, leading to more efficient and successful synthesis of the labeled nucleosides essential for advancing our understanding of biology and medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical and chemoenzymatic stereoselective synthesis of β-nucleosides and their analogues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 13. ansabio.com [ansabio.com]
- 14. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 17. isotope.com [isotope.com]
- 18. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metabolic Flux Models: A Comparative Guide to Using ¹³C,¹⁵N-Deoxyuridine Data
The core principle of ¹³C-MFA involves introducing a stable isotope-labeled substrate into a biological system.[4] The labels are incorporated into downstream metabolites, and by measuring the resulting mass isotopomer distributions (MIDs), researchers can infer the rates (fluxes) of metabolic reactions.[4] However, the reliability of any model's predictions hinges on its validation with experimental data.[5]
Probing Nucleotide Metabolism: The Role of ¹³C,¹⁵N-Deoxyuridine
Nucleotide metabolism is a critical network for cellular proliferation and a common target in drug development. It consists of two main parts: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[6][7]
Using ¹³C,¹⁵N-deoxyuridine provides a direct and specific way to probe the pyrimidine (B1678525) salvage pathway. Deoxyuridine is taken up by the cell and phosphorylated by thymidine (B127349) kinase (TK1) to enter the nucleotide pool.[8] The ¹³C and ¹⁵N labels are then incorporated into DNA. By measuring the isotopic enrichment in DNA nucleosides (like thymidine and deoxycytidine), researchers can quantify the flux through this specific salvage pathway. This experimental data provides a powerful and precise constraint for validating and refining a metabolic flux model's predictions for nucleotide biosynthesis.
Experimental and Computational Workflow
The validation of a metabolic flux model is an iterative process that involves both wet-lab experimentation and in silico analysis. The general workflow ensures that the model's predictions are rigorously tested against empirical data.[9]
Detailed Experimental Protocol
Obtaining high-quality data is essential for robust model validation. The protocol below outlines the key steps for a ¹³C,¹⁵N-deoxyuridine tracing experiment.
-
Cell Culture and Isotope Labeling :
-
Culture cells in a chemically defined medium to ensure control over nutrient sources.
-
During the exponential growth phase, introduce ¹³C,¹⁵N-deoxyuridine to the medium at a known concentration.
-
Incubate the cells for a duration sufficient to achieve isotopic steady state in the DNA, which may require 6-15 hours or longer depending on the cell doubling time.[10] It is crucial to verify that a steady state has been reached by testing at least two separate time points.[2]
-
-
Sample Preparation :
-
Rapidly harvest the cells and quench metabolism, typically using cold methanol (B129727) or a similar solvent, to prevent further enzymatic activity.
-
Perform DNA extraction using a high-purity commercial kit or standard phenol-chloroform extraction protocols.
-
-
DNA Hydrolysis :
-
Enzymatically digest the purified DNA to its constituent deoxynucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine). This is typically achieved using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis :
-
Separate the deoxynucleosides using Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Analyze the eluent by tandem mass spectrometry (MS/MS) to quantify the different mass isotopologues of the deoxynucleosides.[11] This allows for precise measurement of the incorporation of ¹³C and ¹⁵N from the deoxyuridine tracer.
-
Pyrimidine Metabolism: De Novo vs. Salvage Pathways
A metabolic flux model must accurately represent the balance between the de novo and salvage pathways for nucleotide synthesis. The ¹³C,¹⁵N-deoxyuridine tracer is specifically designed to quantify the contribution of the salvage pathway.
Comparison of Isotopic Tracers for Nucleotide Flux
The choice of isotopic tracer is a critical decision in experimental design that dictates the type of information that can be obtained.[12] While ¹³C,¹⁵N-deoxyuridine is highly specific, other tracers provide broader insights into central carbon metabolism.
| Tracer | Pathways Probed | Advantages | Disadvantages |
| ¹³C,¹⁵N-Deoxyuridine | Pyrimidine Salvage Pathway | High Specificity: Directly and precisely quantifies the flux of deoxyuridine salvage into the DNA precursor pool. | Narrow Scope: Provides limited information on de novo synthesis or central carbon metabolism. |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, De Novo Ribose Synthesis | Broad Coverage: Labels a wide range of central carbon metabolites, including the ribose backbone of nucleotides.[12] | Indirect Labeling: The labeling pattern in nucleotide bases is diluted and complex, making it harder to resolve specific pathway fluxes. |
| [U-¹³C,¹⁵N]-Glutamine | TCA Cycle, Anaplerosis, De Novo Pyrimidine & Purine (B94841) Synthesis | Nitrogen & Carbon Source: Traces glutamine's contribution to both the carbon skeletons and nitrogen atoms of nucleotide bases.[13] | Complex Labeling: Interpretation can be complicated by glutamine's multiple entry points into metabolism. |
| [¹³C]-Formate | One-Carbon Metabolism, De Novo Purine Synthesis | Specific to 1C Units: Directly probes the incorporation of one-carbon units into the purine ring. | Limited to Purines: Does not provide information on pyrimidine synthesis. |
Quantitative Data Comparison: Model vs. Experiment
After analysis, the experimental Mass Isotopomer Distribution (MID) data is compared against the MIDs predicted by the flux model. A goodness-of-fit test, such as a chi-square test, is used to statistically evaluate how well the model's predictions match the experimental measurements.[1][14] Discrepancies guide the refinement of the model.
Below is a representative table showing a comparison between simulated (model-predicted) and measured MIDs for thymidine derived from DNA after labeling with ¹³C,¹⁵N-deoxyuridine.
| Mass Isotopologue | Description | Model Predicted Abundance (%) | Experimentally Measured Abundance (%) |
| M+0 | Unlabeled Thymidine | 45.2 | 46.1 ± 1.5 |
| M+1 | Thymidine with one ¹³C or ¹⁵N | 10.5 | 10.2 ± 0.8 |
| M+2 | Thymidine with two ¹³C/¹⁵N | 2.3 | 2.5 ± 0.4 |
| ... | ... | ... | ... |
| M+X | Fully labeled from tracer | 42.0 | 41.2 ± 1.8 |
Note: Data are representative. The fully labeled isotopologue (M+X) corresponds to the mass shift from the specific ¹³C,¹⁵N-deoxyuridine tracer used. A close match between predicted and measured values, particularly for the labeled fragments, indicates that the model accurately captures the flux through the salvage pathway.
Conclusion
The validation of metabolic flux models is essential for generating reliable insights into cellular physiology. The use of ¹³C,¹⁵N-deoxyuridine offers a highly specific and precise method for quantifying the pyrimidine salvage pathway, providing a stringent test for the predictive accuracy of a computational model. While broader tracers like labeled glucose and glutamine are invaluable for mapping central metabolism, the targeted data from deoxyuridine tracing is unparalleled for validating the intricate and therapeutically relevant pathways of nucleotide synthesis. By integrating this targeted experimental data, researchers can build more accurate and predictive models for applications in disease research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. pediaa.com [pediaa.com]
- 8. researchgate.net [researchgate.net]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. cancer.northwestern.edu [cancer.northwestern.edu]
- 11. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different isotopic labels for nucleic acid studies
A comparative analysis of common isotopic labels to empower your research in structural biology and drug development.
In the intricate world of nucleic acid research, understanding the three-dimensional structure, dynamics, and interactions of DNA and RNA is paramount. Isotopic labeling, a technique that involves the incorporation of stable isotopes into biomolecules, has emerged as an indispensable tool, particularly when coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive comparison of different isotopic labeling strategies for nucleic acid studies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal labeling approach for their specific research questions.
The Power of Isotopes in Unraveling Nucleic Acid Mysteries
The study of nucleic acids by techniques like NMR can be challenging due to the limited chemical diversity of the four nucleotide building blocks and unfavorable spectral properties, leading to crowded and difficult-to-interpret spectra.[1][2] Isotopic enrichment with nuclei such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) helps to overcome these limitations.[3][] These stable, non-radioactive isotopes act as sensitive probes, allowing for the differentiation of signals from specific atoms within the nucleic acid structure.[5][6] This enhanced resolution is crucial for determining the three-dimensional structures of nucleic acids and their complexes with proteins or small molecules.[7]
Key Isotopic Labels and Their Applications
The choice of isotopic label profoundly influences the type of information that can be obtained from an experiment. The most commonly used stable isotopes in nucleic acid studies are ¹⁵N, ¹³C, and ²H.
-
Nitrogen-15 (¹⁵N): With a natural abundance of only 0.37%, ¹⁵N labeling is highly effective for reducing background noise in NMR spectra.[] It is particularly useful for probing the hydrogen bonding interactions at the heart of the DNA double helix and in complex RNA structures.[8] Site-specific ¹⁵N labeling of amino groups in adenosine (B11128) and cytidine (B196190) can provide valuable insights into DNA-ligand interactions in the major and minor grooves.[8]
-
Carbon-13 (¹³C): The low natural abundance of ¹³C (1.1%) makes it an excellent label for reducing spectral overlap.[9][] Uniform or selective ¹³C labeling of the ribose sugar or the nucleobase allows for detailed conformational analysis and the study of dynamics.[10] For larger RNAs, selective ¹³C labeling strategies are crucial to simplify complex spectra.[11]
-
Deuterium (²H): Deuteration, the replacement of hydrogen with deuterium, is a powerful strategy for studying larger nucleic acid systems. By reducing the number of proton signals and altering relaxation properties, deuteration simplifies spectra and enhances resolution, making it possible to study molecules that would otherwise be intractable by NMR.[3][7][12] Perdeuteration, combined with uniform ¹³C and ¹⁵N labeling, is a key technique for high-resolution studies of large proteins and nucleic acids.
-
Phosphorus-31 (³¹P): While not an isotopic label in the same vein as the others (³¹P is the 100% naturally abundant isotope), it is an intrinsic NMR-active nucleus in the phosphodiester backbone of nucleic acids. ³¹P NMR provides valuable information about backbone conformation and dynamics.
Comparative Analysis of Labeling Strategies
The effectiveness of an isotopic labeling approach depends not only on the choice of isotope but also on the labeling pattern. Researchers can choose from uniform, selective, site-specific, and segmental labeling strategies to best suit their experimental needs.
| Labeling Strategy | Description | Key Advantages | Common Applications | Key Disadvantages |
| Uniform Labeling | All atoms of a specific element are replaced with their corresponding isotope (e.g., U-¹³C, U-¹⁵N). | Cost-effective for initial structural studies; provides a global view of the molecule. | Initial structure determination of small to medium-sized nucleic acids.[7] | Introduces scalar and dipolar couplings that complicate spectra for larger molecules.[3] |
| Selective Labeling | Only specific types of nucleotides (A, U, G, or C) or specific positions within the nucleotide are labeled.[3][13] | Reduces spectral crowding and simplifies analysis; allows for focused study of specific regions.[3][13] | Studying larger RNAs; assigning resonances in complex spectra.[11][13] | Can be more complex and expensive to produce the labeled precursors. |
| Site-Specific Labeling | A single, specific atom or a small group of atoms within the nucleic acid is labeled.[14] | Provides highly specific information about a particular site; ideal for studying active sites or ligand binding sites.[14] | Probing the chemical environment of catalytically important residues; studying protein-nucleic acid interactions at a specific site.[1][14] | Requires chemical synthesis or complex enzymatic methods, which can be challenging for long RNAs.[14] |
| Segmental Labeling | Different segments of a large nucleic acid are isotopically labeled, while other segments remain unlabeled.[13] | Enables the study of very large RNA molecules by focusing on one segment at a time; dramatically reduces spectral complexity.[13][14] | Structure determination of large ribonucleoprotein complexes. | Requires enzymatic ligation of RNA fragments, which can be technically challenging.[15] |
Experimental Workflows for Isotopic Labeling
The production of isotopically labeled nucleic acids can be achieved through several methods, each with its own set of advantages and limitations.
Caption: Overview of major experimental workflows for producing isotopically labeled nucleic acids.
In Vivo Labeling
In this approach, microorganisms like E. coli are grown in a minimal medium where the sole source of nitrogen and/or carbon is an isotopically labeled compound (e.g., ¹⁵NH₄Cl, ¹³C-glucose).[1] The microorganisms then naturally incorporate these isotopes into their cellular components, including nucleic acids. This method is cost-effective for producing uniformly labeled RNA and DNA.
In Vitro Transcription
For RNA studies, in vitro transcription is the most common method for producing isotopically labeled molecules.[7][15] This enzymatic method uses a DNA template, T7 RNA polymerase, and a mixture of ribonucleoside triphosphates (rNTPs). By using labeled rNTPs, researchers can produce RNA that is uniformly or selectively labeled.[7][15] A similar enzymatic approach using DNA polymerase can be used for DNA synthesis.[7]
Caption: A simplified workflow for producing isotopically labeled RNA via in vitro transcription.
Chemical Synthesis
Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the precise, site-specific incorporation of isotopic labels into DNA and RNA oligonucleotides.[7][10] While this method offers the highest level of control over label placement, it is generally limited to the synthesis of shorter nucleic acid sequences (typically less than 50 nucleotides) and can be more expensive.[7][14]
Experimental Protocols
Detailed experimental protocols are beyond the scope of this guide; however, numerous resources provide step-by-step instructions for these techniques. For instance, the preparation of labeled ribonucleotides for in vitro transcription has been extensively described, often starting from isotopically labeled glucose and utilizing enzymatic pathways to synthesize the necessary rNTPs.[16] Similarly, established protocols exist for the chemical synthesis of oligonucleotides with site-specific labels.[10]
Conclusion: Choosing the Right Labeling Strategy
The selection of an isotopic labeling strategy is a critical decision in the design of experiments aimed at elucidating the structure and function of nucleic acids. A thorough understanding of the advantages and limitations of each approach is essential for obtaining high-quality, interpretable data. For smaller nucleic acids, uniform ¹³C and/or ¹⁵N labeling may be sufficient.[7] For larger and more complex systems, selective, site-specific, or segmental labeling, often in combination with deuteration, will be necessary to reduce spectral complexity and enable a detailed analysis.[3][7][13] By carefully considering the specific research question and the size and complexity of the nucleic acid system under investigation, researchers can harness the power of isotopic labeling to unlock new insights into the fundamental molecules of life.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Stable isotope labeling methods for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 7. isotope.com [isotope.com]
- 8. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies | MDPI [mdpi.com]
- 16. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Deoxyuridine-13C,15N2: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 2'-Deoxyuridine-13C,15N2, a non-radioactive, isotopically labeled nucleoside. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
This compound is a stable isotope-labeled compound and is not radioactive. According to available safety data for the unlabeled compound and similar isotopically labeled materials, it is not classified as a hazardous substance.[1] Waste generated from stable isotope-labeled compounds is typically managed as standard chemical waste.[] However, it is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedures
a. Solid Waste (Pure Compound, Contaminated Labware):
-
Collection: Collect all solid waste contaminated with this compound, such as unused compound, contaminated pipette tips, microfuge tubes, and gloves, in a designated and clearly labeled chemical waste container.
-
Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate waste category as determined by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of solid chemical waste in regular trash.
b. Liquid Waste (Solutions containing this compound):
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and leak-proof liquid chemical waste container.
-
Labeling: Clearly label the container with "Aqueous Waste with this compound" or "Solvent Waste with this compound," and list all constituents, including solvents and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.
-
Disposal Request: Contact your institution's EHS department to schedule a pickup for proper disposal. Do not pour any solutions containing this compound down the drain.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: For solid spills, gently sweep up the material and place it in the designated solid chemical waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads) and place the used absorbent in the solid chemical waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleaning materials as contaminated solid waste.
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Compound Classification | Non-hazardous, non-radioactive stable isotope. |
| Primary Disposal Route | Chemical Waste Stream. |
| Solid Waste | Collect in a labeled, sealed container for chemical waste. |
| Liquid Waste | Collect in a labeled, sealed, leak-proof container for chemical waste. |
| PPE | Nitrile gloves, safety glasses, lab coat. |
| Spill Cleanup | Absorb liquids, sweep solids; dispose of as chemical waste. |
| Drain Disposal | Prohibited. |
| Trash Disposal | Prohibited for chemical or contaminated materials. |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2'-Deoxyuridine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 2'-Deoxyuridine-¹³C,¹⁵N₂.
This document provides immediate and essential safety and logistical information for the proper handling of the stable isotope-labeled compound, 2'-Deoxyuridine-¹³C,¹⁵N₂. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Handling
The key safety principle when working with stable isotope-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for 2'-Deoxyuridine-¹³C,¹⁵N₂ are identical to those for its unlabeled analogue, 2'-Deoxyuridine. According to available safety data for the unlabeled compound and general guidance for handling such materials, 2'-Deoxyuridine is not classified as a hazardous substance.[1] It is a non-volatile solid, further reducing the risk of inhalation.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory to prevent skin and eye contact.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
Engineering Controls and Work Practices
-
Ventilation : Work in a well-ventilated laboratory. A chemical fume hood is not strictly required given the non-volatile nature of the compound, but it is good practice for handling any chemical powder.
-
Handling Powders : When weighing or transferring the solid compound, take care to minimize the creation of dust.
-
Hygiene : Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Operational Plan: Use as an Internal Standard in LC-MS/MS
2'-Deoxyuridine-¹³C,¹⁵N₂ is commonly used as an internal standard for the quantification of unlabeled 2'-Deoxyuridine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label allows it to be distinguished from the endogenous analyte by its mass, while co-eluting chromatographically and exhibiting similar ionization efficiency, ensuring accurate quantification.[2]
Experimental Protocol: Quantification of 2'-Deoxyuridine in DNA Samples
This protocol outlines the steps for using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard for the analysis of DNA samples.
1. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2'-Deoxyuridine-¹³C,¹⁵N₂ and dissolve it in 1 mL of LC-MS grade water.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with LC-MS grade water.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled 2'-Deoxyuridine into a blank matrix (e.g., nuclease-digested DNA from a control source).
2. Sample Preparation:
-
DNA Extraction: Isolate DNA from the biological sample of interest using a standard commercial kit.
-
DNA Digestion: Digest 0.5-1 µg of the extracted DNA to its constituent nucleosides using a nucleoside digestion mix.
-
Internal Standard Spiking: Add a known amount of the IS Working Solution to each sample.
-
Protein Precipitation: Add pre-chilled methanol (B129727) (-20°C) to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness using a speed vacuum and reconstitute the pellet in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for both 2'-Deoxyuridine and 2'-Deoxyuridine-¹³C,¹⁵N₂.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxyuridine | [Value to be determined based on instrumentation] | [Value to be determined based on instrumentation] |
| 2'-Deoxyuridine-¹³C,¹⁵N₂ | [Value to be determined based on instrumentation] | [Value to be determined based on instrumentation] |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 2'-Deoxyuridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a diagram illustrating the experimental workflow for using 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard.
Caption: Experimental workflow for quantification using an internal standard.
Disposal Plan
As 2'-Deoxyuridine-¹³C,¹⁵N₂ is considered non-hazardous, its disposal should follow standard laboratory procedures for non-hazardous chemical waste. Always consult and adhere to your institution's specific waste disposal guidelines.
Solid Waste
-
Unused Compound: Dispose of the solid compound in a designated non-hazardous solid chemical waste container.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and empty vials that are contaminated with the compound should also be disposed of in the non-hazardous solid waste stream.
Liquid Waste
-
Aqueous Solutions: Dilute aqueous solutions containing 2'-Deoxyuridine-¹³C,¹⁵N₂ can typically be disposed of down the sanitary sewer system, followed by flushing with ample water. However, this is subject to local regulations and institutional policies.
-
Organic Solvent Mixtures: If the compound is dissolved in an organic solvent, the waste must be collected in a designated hazardous waste container for organic solvents, as the hazard is determined by the solvent, not the dissolved, non-hazardous compound.
Empty Containers
-
Decontamination: Triple rinse the original container with a suitable solvent (e.g., water).
-
Disposal: The collected rinsate should be disposed of as liquid waste. Once decontaminated, deface the label of the empty container and dispose of it in the regular laboratory glass or solid waste, as appropriate.
The logical flow for the disposal of 2'-Deoxyuridine-¹³C,¹⁵N₂ is outlined in the diagram below.
Caption: Disposal decision tree for 2'-Deoxyuridine-¹³C,¹⁵N₂ waste.
References
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